molecular formula C75H139N3O16S4 B10855814 4A3-SC8

4A3-SC8

Número de catálogo: B10855814
Peso molecular: 1467.2 g/mol
Clave InChI: HMIDEMNFLBUNTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4A3-SC8 is a useful research compound. Its molecular formula is C75H139N3O16S4 and its molecular weight is 1467.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C75H139N3O16S4

Peso molecular

1467.2 g/mol

Nombre IUPAC

2-[3-[3-[3-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate

InChI

InChI=1S/C75H139N3O16S4/c1-10-14-18-22-26-30-56-95-60-64(5)72(83)91-52-48-87-68(79)36-44-77(45-37-69(80)88-49-53-92-73(84)65(6)61-96-57-31-27-23-19-15-11-2)42-34-40-76(9)41-35-43-78(46-38-70(81)89-50-54-93-74(85)66(7)62-97-58-32-28-24-20-16-12-3)47-39-71(82)90-51-55-94-75(86)67(8)63-98-59-33-29-25-21-17-13-4/h64-67H,10-63H2,1-9H3

Clave InChI

HMIDEMNFLBUNTB-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

4A3-SC8 Ionizable Lipid: A Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4A3-SC8 is a novel, dendrimer-based ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of a wide range of nucleic acid-based therapeutics.[1][2][3][4][5] Its unique chemical structure facilitates high encapsulation efficiency, potent in vivo performance, and a favorable safety profile, making it a subject of intense research and development in the field of drug delivery. This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into LNPs, physicochemical characterization, and its mechanism of action for effective intracellular delivery.

Physicochemical Properties

This compound is distinguished by its dendrimeric core and ionizable headgroup, which has a pKa of 6.66.[1] This pKa value is crucial for its function; the lipid is positively charged at the acidic pH of LNP formulation, allowing for efficient encapsulation of negatively charged nucleic acids. Upon entering the physiological environment with a neutral pH, the lipid becomes nearly neutral, reducing potential toxicity. In the acidic environment of the endosome, it regains its positive charge, which is essential for endosomal escape.

PropertyValueReference
Chemical NameThis compound[6]
CAS Number1857340-78-3[1]
Molecular FormulaC75H139N3O16S4[2]
Molecular Weight1467.2 g/mol [2]
pKa6.66[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the conjugation of a 4A3 amine core with SC8 alkyl branches. This is achieved through sequential aza- and sulfa-Michael additions using an asymmetric and degradable monomer, 2-(acryloyloxy)ethyl methacrylate (B99206) (AEMA). A detailed, step-by-step protocol for the synthesis of this compound has been published and is a critical resource for researchers looking to produce this lipid.

Experimental Protocol: Synthesis of this compound

A comprehensive, multi-day protocol for the synthesis of this compound is detailed in the publication "Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery" by Wang et al. in Nature Protocols.[1][5] The synthesis generally involves the following key stages:

  • Synthesis of the AEMA monomer: This initial step creates the building block for the dendrimer arms.

  • Synthesis of the 4A3 amine core: This step produces the central scaffold of the lipid.

  • Conjugation of AEMA to the 4A3 core: This is achieved through aza-Michael addition reactions.

  • Addition of the SC8 alkyl chains: The final step involves the sulfa-Michael addition of octanethiol to complete the this compound structure.

  • Purification: The final product is purified using column chromatography to ensure high purity for formulation.

Researchers are directed to the aforementioned publication for the precise, step-by-step methodology, including reagent quantities, reaction conditions, and purification techniques.

Formulation of this compound Lipid Nanoparticles

This compound is a key component in multi-component LNP formulations. These formulations typically consist of the ionizable lipid, a helper phospholipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid to provide stability and control particle size. The molar ratios of these components can be adjusted to optimize the LNPs for specific applications and target tissues.

LNP Formulation Compositions
Formulation TypeIonizable LipidHelper LipidCholesterolPEG-LipidAdditional Component (SORT)Molar RatioTarget OrganReference
4-Component LNP This compoundDOPECholesterolDMG-PEG2000-23.8 / 23.8 / 47.6 / 4.8Liver (base)[1]
5-Component SORT LNP This compoundDOPECholesterolDMG-PEG2000DODAP (20 mol%)Base ratio + 20% DODAPLiver[1]
5-Component SORT LNP This compoundDOPECholesterolDMG-PEG2000DOTAP (50 mol%)Base ratio + 50% DOTAPLungs[1][7]
5-Component SORT LNP This compoundDOPECholesterolDMG-PEG200018PA (10 mol%)Base ratio + 10% 18PASpleen[1]
Theranostic LNP This compoundDOPECholesterolPEG2k5d-15 / 15 / 30 / 2Tumor
Experimental Protocol: LNP Formulation

Several methods can be used to formulate this compound LNPs, including manual mixing, vortexing, and microfluidics. The choice of method can influence the resulting particle size and polydispersity.

Rapid Hand Mixing Method: [8]

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).

  • Mixing: Rapidly mix the ethanol-lipid solution with the aqueous nucleic acid solution at a defined volume ratio (e.g., 1:3).

  • Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 15 minutes) to facilitate LNP assembly.

  • Purification/Buffer Exchange: For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS) using methods such as dialysis or tangential flow filtration.

Characterization of this compound LNPs

Thorough characterization of this compound LNPs is essential to ensure quality, consistency, and optimal performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

LNP Characterization Data
FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound & PEG2k5c~1380.102-1.0>90% (inferred)
4-Component LNP (various phospholipids)80-120<0.2-2 to -4>80%[8]
Experimental Protocols: LNP Characterization
  • Particle Size and PDI: [8]

    • Instrumentation: Dynamic Light Scattering (DLS), e.g., Malvern Zetasizer.

    • Sample Preparation: Dilute a small aliquot of the LNP formulation in an appropriate buffer.

    • Measurement: Perform the DLS measurement according to the instrument's protocol. The instrument calculates the hydrodynamic diameter (size) and the PDI, which indicates the size distribution homogeneity.

  • Zeta Potential: [8]

    • Instrumentation: Laser Doppler Velocimetry, typically integrated into DLS instruments.

    • Sample Preparation: Dilute the LNP formulation in a low ionic strength buffer (e.g., 1x PBS).

    • Measurement: The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. This provides an indication of the surface charge of the LNPs.

  • Encapsulation Efficiency: [8]

    • Assay: RiboGreen assay (or a similar nucleic acid quantification assay).

    • Procedure: a. Measure the total amount of nucleic acid in a sample of the LNP formulation after disrupting the nanoparticles with a surfactant (e.g., Triton X-100). b. Measure the amount of unencapsulated (free) nucleic acid in an intact sample of the LNP formulation. This can be done by separating the LNPs from the surrounding medium (e.g., via spin columns) or by using a dye that only fluoresces upon binding to free nucleic acid. c. Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.

Mechanism of Action and In Vivo Performance

The efficacy of this compound LNPs is largely attributed to their ability to efficiently escape the endosome and release their nucleic acid payload into the cytoplasm.

Endosomal Escape Signaling Pathway

The proposed mechanism for the endosomal escape of this compound LNPs involves a unique interaction with the endosomal membrane. Upon endocytosis, the LNP is trafficked into the endosome, where the pH decreases. This acidic environment protonates the this compound lipid, leading to a positive charge. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, causing membrane disruption and the formation of pores. It is hypothesized that the biodegradable nature of this compound, due to its ester and thioether linkages, results in the formation of reparable "endosomal holes."[2] This allows for the release of the nucleic acid cargo into the cytoplasm without causing significant cellular toxicity or triggering a strong inflammatory response.[2][3]

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP_neutral This compound LNP (Nearly Neutral) LNP_protonated Protonated this compound LNP (Positively Charged) LNP_neutral->LNP_protonated Endocytosis Payload_Release Nucleic Acid Payload (e.g., mRNA) Translation Protein Translation Payload_Release->Translation Membrane_Interaction Interaction with Endosomal Membrane LNP_protonated->Membrane_Interaction Pore_Formation Reparable Pore Formation Membrane_Interaction->Pore_Formation Pore_Formation->Payload_Release Endosomal Escape

Caption: Proposed mechanism of this compound LNP endosomal escape.

In Vivo Efficacy

This compound containing LNPs have demonstrated high levels of in vivo efficacy for the delivery of mRNA. Studies have shown that these LNPs can mediate robust protein expression in target tissues, particularly the liver.[9] Furthermore, the use of this compound in SORT LNP formulations has enabled targeted delivery to other organs, including the lungs and spleen, by the inclusion of specific SORT lipids. This tunability of biodistribution is a significant advantage for the development of targeted therapies. For instance, the introduction of a citronellol-tailed lipid (4A3-Cit) into a this compound LNP formulation resulted in an 18-fold increase in protein expression in the liver.[10]

Experimental Workflows

LNP Formulation and Characterization Workflow

The general workflow for producing and characterizing this compound LNPs involves a series of sequential steps, from the preparation of stock solutions to the final analysis of the nanoparticle suspension.

LNP_Workflow prep_lipids Prepare Lipid Stock (this compound, Helper, Chol, PEG) in Ethanol formulation Formulate LNPs (e.g., Microfluidic Mixing) prep_lipids->formulation prep_na Prepare Nucleic Acid Stock in Acidic Buffer prep_na->formulation purification Purification & Buffer Exchange (e.g., Dialysis) formulation->purification characterization Physicochemical Characterization purification->characterization dls Size & PDI (DLS) characterization->dls zeta Zeta Potential characterization->zeta encapsulation Encapsulation Efficiency (RiboGreen Assay) characterization->encapsulation storage Store LNPs at 4°C characterization->storage

Caption: General workflow for this compound LNP formulation and characterization.

In Vivo Evaluation Workflow

Following successful formulation and characterization, the in vivo performance of this compound LNPs is assessed, typically in animal models. This workflow involves administration of the LNPs and subsequent analysis of biodistribution and therapeutic efficacy.

InVivo_Workflow lnp_prep Prepare & Characterize This compound LNPs administration Administer LNPs (e.g., Intravenous Injection) lnp_prep->administration animal_model Select Animal Model (e.g., C57BL/6 Mice) animal_model->administration bioluminescence Bioluminescence Imaging (for Luciferase mRNA) administration->bioluminescence tissue_harvest Harvest Tissues of Interest (Liver, Spleen, Lungs, etc.) administration->tissue_harvest data_interpretation Data Interpretation & Efficacy Assessment bioluminescence->data_interpretation analysis Analyze Protein Expression or Gene Editing tissue_harvest->analysis analysis->data_interpretation

Caption: Workflow for the in vivo evaluation of this compound LNPs.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of nucleic acid delivery. Its unique dendrimeric structure and favorable physicochemical properties enable the formulation of highly effective and well-tolerated lipid nanoparticles. The ability to tune the biodistribution of this compound LNPs through the incorporation of SORT molecules further expands their therapeutic potential. This technical guide provides a foundational understanding of this compound, offering researchers and drug developers the necessary information to leverage this promising technology for the creation of next-generation genetic medicines. The detailed protocols and compiled data herein serve as a valuable resource for the synthesis, formulation, and evaluation of this compound-based delivery systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4A3-SC8: A Leading Ionizable Lipid for Nucleic Acid Delivery

Introduction

This compound is a novel, ionizable amino lipid that has emerged as a highly efficient vehicle for the delivery of a wide range of nucleic acid-based therapeutics, including messenger RNA (mRNA), small interfering RNA (siRNA), single-guide RNA (sgRNA), and single-stranded DNA (ssDNA).[1][2][3] Its unique dendrimeric structure and biodegradable nature contribute to its high efficacy and favorable safety profile, making it a subject of significant interest in the field of drug delivery and gene therapy.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in lipid nanoparticle (LNP) formulations.

Chemical Structure and Properties

This compound is a dendrimer lipid characterized by a distinct amine core and multiple alkyl chain peripheries.[1][5] This structure facilitates the efficient encapsulation of nucleic acids and their subsequent release within the target cell.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C75H139N3O16S4[2][6]
Molecular Weight 1467.2 g/mol [2][6]
CAS Number 1857340-78-3[2][6]
Appearance A solution in methyl acetate[2][3]
Purity ≥95%[2]
Storage -20°C[6]
Solubility Chloroform, Ethanol (B145695)[3]
pKa 6.66[3]

Synthesis of this compound

The synthesis of this compound involves a strategic chemical process that conjugates a 4A3 amino core with SC8 alkyl branches.[7] This is achieved through sequential aza- and sulfa-Michael additions utilizing an asymmetric and degradable monomer, 2-(acryloyloxy)ethyl methacrylate (B99206) (AEMA).[7][8] The AEMA monomer is designed with an acrylate (B77674) group on one end and a methacrylate group on the other, allowing for selective reactions with amine and thiol functionalities, respectively.[8] The synthesis process is noted for its relative ease and adaptability for delivering diverse cargoes.[7][8] A detailed synthesis protocol can be found in the experimental protocols section.

Lipid Nanoparticle (LNP) Formulations

This compound is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of the ionizable lipid (this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) to improve stability and circulation time.[9][10] The molar ratios of these components can be adjusted to optimize the LNPs for specific applications and target tissues.[9]

Table 2: Example this compound LNP Formulations

Formulation TypeComponents and Molar RatioApplicationReference
Four-Component LNP This compound / Cholesterol / Variable Phospholipid / DMG-PEG2000 (38.5:30:30:1.5)General mRNA delivery[9]
Five-Component SORT LNP (Lung) This compound / DOPE / Cholesterol / DMG-PEG / DOTAP (15:15:30:30:3 + variable DOTAP)Lung-specific mRNA delivery[8][9]
Five-Component SORT LNP (Spleen) This compound / DOPE / Cholesterol / DMG-PEG / 18PA (e.g., 23.8:23.8:47.6:4.8 + 10% 18PA)Spleen-specific mRNA delivery[8]
Dendrimer-based LNP (DLNP) This compound with PBD-lipidsTumor imaging and systemic mRNA delivery[11]

Table 3: Physicochemical Properties of Example this compound LNPs

LNP FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)RNA Encapsulation (%)Reference
This compound&PEG2k5c DLNP 1380.102-1.0Not specified[11]
Four-Component LNPs (general) Not specifiedNot specified-2 to -4>80[9]

Mechanism of Action and Biological Properties

This compound-formulated LNPs have demonstrated high efficacy in delivering their nucleic acid cargo. A key feature of this compound is its ability to facilitate endosomal escape, a critical step for the cargo to reach the cytoplasm and exert its biological function.[4]

Interestingly, despite its high efficiency in promoting endosomal escape, this compound exhibits a unique and favorable inflammatory profile. Unlike many other potent ionizable lipids that can trigger significant inflammatory responses due to endosomal membrane damage, this compound induces high gene expression with minimal to no inflammation.[4][12]

The proposed mechanism for this is the biodegradable nature of this compound, which contains numerous ester and adjacent thioether bonds.[4] This allows for its rapid degradation within the endosome, leading to smaller, reparable endosomal ruptures. These smaller holes are sufficient for RNA escape but are managed by the cell's ESCRT (Endosomal Sorting Complexes Required for Transport) pathway for membrane repair, thus avoiding the activation of inflammatory pathways that are typically triggered by larger, irreparable endosomal damage.[4]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome LNP This compound LNP Endosome_LNP LNP Internalization LNP->Endosome_LNP Endocytosis Degradation This compound Degradation Endosome_LNP->Degradation Endosomal_Escape Endosomal Escape (Reparable Rupture) RNA_Release mRNA Release Endosomal_Escape->RNA_Release ESCRT ESCRT Pathway (Endosomal Repair) Endosomal_Escape->ESCRT Degradation->Endosomal_Escape Cytoplasm Cytoplasm Translation Protein Translation RNA_Release->Translation No_Inflammation Minimal Inflammatory Response ESCRT->No_Inflammation

Caption: Proposed mechanism of this compound LNP cellular uptake and endosomal escape.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires expertise in organic chemistry. A detailed protocol is outlined in publications by Siegwart et al.[7][8][13] The general scheme involves:

  • Synthesis of the AEMA monomer: This asymmetric monomer is the building block for the dendrimer.

  • Synthesis of the 4A3 amine core.

  • Conjugation of the 4A3 core with SC8 alkyl branches: This is achieved through sequential aza- and sulfa-Michael additions using the AEMA monomer.[7][8]

LNP Formulation Protocols

This compound LNPs can be prepared using various methods, including pipette mixing, vortex mixing, and microfluidic mixing.[8][13] The choice of method often depends on the desired scale of production.

General Protocol for LNP Formulation by Rapid Hand Mixing: [9]

  • Prepare an ethanol solution containing this compound, cholesterol, a helper phospholipid, and DMG-PEG2000 at the desired molar ratio.

  • Prepare an aqueous solution (e.g., 100 mM citrate (B86180) buffer, pH 3.0) containing the nucleic acid cargo.

  • Rapidly mix the ethanol and aqueous solutions at a defined volume ratio (e.g., 1:3) for 30 seconds.

  • Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

  • For in vitro experiments, dilute the formulation with PBS. For in vivo studies, purify the LNPs via dialysis.

LNP_Formulation_Workflow start Start prep_lipid Prepare Lipid Mix in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-lipid) start->prep_lipid prep_na Prepare Nucleic Acid in Aqueous Buffer (e.g., Citrate Buffer pH 3.0) start->prep_na mixing Rapid Mixing (e.g., Hand Mixing, Microfluidics) prep_lipid->mixing prep_na->mixing incubation Incubation (LNP Self-Assembly) mixing->incubation purification Purification / Dilution (e.g., Dialysis for in vivo) incubation->purification characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) purification->characterization end End characterization->end

References

4A3-SC8 mechanism of action in gene delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4A3-SC8 in Gene Delivery

Introduction

This compound is a dendrimer-based ionizable amino lipid that has emerged as a leading candidate for the formulation of lipid nanoparticles (LNPs) for in vivo gene delivery.[1][2] It has demonstrated a remarkable ability to achieve high levels of gene expression while circumventing the significant inflammatory side effects often associated with other potent ionizable lipids.[3] This unique characteristic positions this compound as a promising vehicle for a wide range of therapeutic applications, from mRNA-based protein replacement therapies to CRISPR-Cas gene editing.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes involved.

Core Mechanism of Action

The efficacy of this compound in gene delivery is rooted in a multi-step process that ensures the efficient encapsulation, delivery, and intracellular release of nucleic acid payloads.

Lipid Nanoparticle (LNP) Formation

This compound is a key component in the formation of LNPs, which are typically composed of four main elements:

  • Ionizable Lipid (this compound): This component is crucial for encapsulating the negatively charged nucleic acid payload and for facilitating its release from the endosome.

  • Phospholipid: Often a zwitterionic phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the fusogenic properties of the LNP and enhances endosomal escape.[2]

  • Cholesterol: A structural component that helps to stabilize the LNP.

  • PEG-lipid: A polyethylene (B3416737) glycol-conjugated lipid that provides a hydrophilic shell to the LNP, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.

These components are self-assembled with the nucleic acid cargo, typically using a rapid mixing method where an ethanol (B145695) stream containing the lipids is mixed with an acidic aqueous solution containing the nucleic acids.[2]

Cellular Uptake and Endosomal Escape

Once administered, the LNPs circulate and are taken up by target cells through endocytosis. Following internalization, the LNPs are trafficked into endosomes. The acidic environment of the late endosome (pH ~5-6) is the trigger for the key mechanistic step of this compound.[5]

The tertiary amine groups of the this compound lipid become protonated in this acidic environment, leading to an overall positive charge of the LNP.[2][6] This positive charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. This interaction leads to the destabilization of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm.[3][5]

A distinguishing feature of this compound is its ability to induce endosomal escape without causing widespread membrane damage that would trigger a strong inflammatory response.[3] It is hypothesized that this compound-containing LNPs cause smaller, reparable ruptures in the endosomal membrane. These minor damages are managed by the cell's own repair machinery, specifically the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway.[3] This mechanism of "gentle" endosomal escape is believed to be the reason why this compound can achieve high transfection efficiency with minimal inflammation, a significant advantage over other ionizable lipids like cKK-E12 which tend to cause more substantial endosomal damage leading to inflammatory cytokine production.[3]

Cytosolic Release and Therapeutic Action

Upon successful endosomal escape, the nucleic acid payload is released into the cytoplasm. In the case of mRNA, it can then be translated by the ribosomes to produce the therapeutic protein. For gene editing applications, co-delivered Cas9 mRNA and single-guide RNA (sgRNA) are translated and assembled into ribonucleoprotein complexes that can then enter the nucleus to perform the desired genomic edits.[1]

Quantitative Data

The performance of this compound has been quantified in several studies, demonstrating its superiority in terms of both expression levels and safety profile.

Parameter This compound cKK-E12 SM-102 Dlin-MC3-DMA Reference
In Vitro Luciferase Expression (RAW Macrophages) Highest ExpressionHigh ExpressionLower ExpressionLower Expression[3][7]
In Vivo Luciferase Expression (Liver) Highest ExpressionHigh ExpressionLower ExpressionLowest Expression[3]
In Vivo Luciferase Expression (Spleen) Highest ExpressionHigh ExpressionLower ExpressionLowest Expression[3]
In Vivo Luciferase Expression (Lung - Intratracheal) >3-fold higher than cKK-E12High ExpressionNot ReportedNot Reported[3]
In Vitro IL-6 Concentration No significant increaseSignificant increaseLower increaseLower increase[3]
In Vitro TNF-α Concentration No significant increaseSignificant increaseLower increaseLower increase[3]
In Vivo Plasma Cytokine Levels No significant increaseSignificant increaseLower increaseLowest increase[3]

Experimental Protocols

This compound LNP Formulation (Rapid Hand Mixing)

This protocol describes the formulation of four-component LNPs containing this compound.

Materials:

  • Ionizable amino lipid: this compound

  • Phospholipid: DOPE

  • Cholesterol

  • PEG-lipid: DMG-PEG2000

  • Nucleic acid (e.g., mRNA)

  • Ethanol

  • Acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

Procedure:

  • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 23.8:23.8:47.5:5.0).[8]

  • Dissolve the nucleic acid cargo in the acidic aqueous buffer.

  • Rapidly mix the ethanol solution with the aqueous solution. This can be done by hand pipetting or using a microfluidic mixing device.

  • The resulting mixture contains the self-assembled LNPs.

  • Purify and concentrate the LNPs using a suitable method like dialysis or tangential flow filtration to remove ethanol and unencapsulated nucleic acids.

  • Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

In Vitro Transfection and Gene Expression Assay

This protocol outlines a general procedure for transfecting cells in culture with this compound LNPs.

Materials:

  • HEK293T or HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase)

  • Luciferase assay reagent

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Dilute the this compound LNPs to the desired concentration in cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • After incubation, lyse the cells and measure the reporter gene expression using a luminometer and the appropriate luciferase assay reagent.

  • Cell viability can be assessed in parallel using assays such as MTT or CellTiter-Glo.

In Vivo Gene Delivery and Biodistribution

This protocol describes the administration of this compound LNPs to mice to evaluate in vivo gene expression.

Materials:

  • C57BL/6 mice

  • This compound LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS)

  • Luciferin (B1168401) substrate

Procedure:

  • Administer the this compound LNPs to the mice via the desired route (e.g., intravenous tail vein injection or intratracheal administration). A typical dose might be 0.2 mg/kg of mRNA.[8]

  • At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.

  • Inject the luciferin substrate intraperitoneally.

  • Image the mice using an IVIS to detect bioluminescence, which indicates the location and level of protein expression.

  • For more detailed analysis, organs can be harvested, homogenized, and assayed for luciferase activity.

Visualizations

G cluster_0 This compound LNP This compound LNP Endocytosis Endocytosis This compound LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification (pH drop) Acidification (pH drop) Endosome->Acidification (pH drop) This compound Protonation This compound Protonation Acidification (pH drop)->this compound Protonation Membrane Destabilization Membrane Destabilization This compound Protonation->Membrane Destabilization Cargo Release Cargo Release Membrane Destabilization->Cargo Release Translation Translation Cargo Release->Translation Therapeutic Protein Therapeutic Protein Translation->Therapeutic Protein

Caption: Mechanism of action of this compound LNP for gene delivery.

G cluster_0 Endosomal Uptake Endosomal Uptake Minor Endosomal Rupture Minor Endosomal Rupture Endosomal Uptake->Minor Endosomal Rupture ESCRT Pathway Activation ESCRT Pathway Activation Minor Endosomal Rupture->ESCRT Pathway Activation Cargo Release to Cytosol Cargo Release to Cytosol Minor Endosomal Rupture->Cargo Release to Cytosol Endosomal Repair Endosomal Repair ESCRT Pathway Activation->Endosomal Repair Low Inflammation Low Inflammation Endosomal Repair->Low Inflammation

Caption: this compound's low-inflammatory endosomal escape pathway.

G cluster_0 LNP Formulation LNP Formulation In Vitro Transfection In Vitro Transfection LNP Formulation->In Vitro Transfection In Vivo Administration In Vivo Administration LNP Formulation->In Vivo Administration Gene Expression Analysis Gene Expression Analysis In Vitro Transfection->Gene Expression Analysis Toxicity Assessment Toxicity Assessment In Vitro Transfection->Toxicity Assessment In Vivo Administration->Gene Expression Analysis In Vivo Administration->Toxicity Assessment Data Analysis Data Analysis Gene Expression Analysis->Data Analysis Toxicity Assessment->Data Analysis

Caption: Experimental workflow for evaluating this compound LNPs.

References

The Pivotal Role of 4A3-SC8 in Advanced Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their systemic delivery. At the heart of these sophisticated delivery vehicles are ionizable lipids, a critical component that dictates the efficacy, safety, and biodistribution of the therapeutic cargo. Among the novel ionizable lipids developed, 4A3-SC8 has garnered significant attention for its superior performance in delivering a range of nucleic acids, from small interfering RNA (siRNA) to large messenger RNA (mRNA) and CRISPR-Cas9 components. This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, offering a comprehensive overview of its structural significance, impact on delivery, and the experimental methodologies underpinning its characterization.

Core Concepts: The Function of this compound in LNP-mediated Delivery

This compound is a dendrimer-based ionizable amino lipid.[1] Its unique structure, featuring a specific amine core (4A3) and alkyl peripheries (SC8), is central to its function.[1] The primary role of this compound, like other ionizable lipids, is to facilitate the encapsulation of negatively charged nucleic acid payloads and, crucially, to enable their escape from the endosome into the cytoplasm where they can exert their therapeutic effect.[2][3][4]

This process is pH-dependent. At an acidic pH during formulation, the amino groups of this compound become protonated, acquiring a positive charge that allows for electrostatic interaction with and condensation of the nucleic acid cargo.[2] Once administered and circulating in the neutral pH of the bloodstream, the LNP surface remains relatively neutral, minimizing non-specific interactions and potential toxicity.[1] Upon cellular uptake and entry into the endosome, the internal pH of the vesicle drops. This acidic environment again protonates this compound, which is thought to interact with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytosol.[5]

Interestingly, studies have shown that LNPs formulated with this compound exhibit high RNA expression with surprisingly low inflammatory responses compared to other potent ionizable lipids.[5] This suggests that this compound may induce a more controlled or "reparable" form of endosomal damage, sufficient for cargo release without triggering significant inflammatory pathways.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound in LNP formulations, providing a comparative overview of their physicochemical properties and biological activity.

Table 1: Physicochemical Characteristics of this compound LNPs

LNP Formulation (Molar Ratios)PayloadDiameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound/Cholesterol/PEG-DMG/Variable Phospholipid (38.5:30:1.5:30)mRNAVariableVariable-2 to -4>80 (except CL-LNP at 50%)[1]

Table 2: In Vivo Efficacy of this compound LNPs

LNP FormulationPayloadAnimal ModelKey FindingReference
This compound LNPsLuciferase mRNAMiceHighest luciferase expression in liver and spleen compared to Dlin-MC3-DMA, SM-102, and cKK-E12 LNPs.[5]
This compound LNPsLuciferase mRNAMice3-fold higher luciferase expression in the lung compared to cKK-E12 LNPs after intratracheal administration.[5]
This compound + Cit (20%) SORT LNPLuciferase mRNAMice18-fold improved Luc mRNA expression in the liver over the saturated base LNP formulation.[6]
This compound iLNPsCas9 mRNA, sgRNA, ssDNA-Achieved up to 23% HDR efficiency in HEK293 cells.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments involving this compound LNP formulation and characterization.

Protocol 1: Formulation of Four-Component this compound LNPs

This protocol is adapted from a study investigating the role of phospholipids (B1166683) in LNP delivery of mRNA.[1]

Materials:

  • Ionizable lipid: this compound

  • Cholesterol

  • PEG-lipid: DMG-PEG2000

  • Variable phospholipid (e.g., DOPE, DSPC)

  • mRNA

  • 100 mM citrate (B86180) buffer (pH 3.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare an ethanol solution containing this compound, cholesterol, the variable phospholipid, and DMG-PEG2000 at a molar ratio of 38.5:30:30:1.5.

  • Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).

  • Rapidly mix the aqueous mRNA solution and the ethanol-lipid solution for 30 seconds at a 3:1 volume ratio (aqueous:ethanol).

  • Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

  • For in vitro experiments, add PBS to achieve a final citrate concentration of 10 mM.

  • For in vivo experiments, purify the LNPs via dialysis against sterile PBS using a 3.5 kD molecular weight cut-off membrane for 2 hours.

Protocol 2: Formulation of Five-Component this compound SORT LNPs

This protocol describes the formulation of LNPs designed for specific organ targeting (SORT).[1]

Materials:

  • Ionizable lipid: this compound

  • Helper lipid: DOPE

  • Cholesterol

  • PEG-lipid: DMG-PEG

  • SORT phospholipid (e.g., anionic BMP)

  • mRNA

  • 100 mM citrate buffer (pH 3.0)

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare an ethanol solution containing this compound, DOPE, cholesterol, DMG-PEG, and the variable SORT phospholipid. The molar ratio of this compound:DOPE:Cholesterol:DMG-PEG is maintained at 15:15:30:3, while the molar percentage of the SORT phospholipid is varied from 5% to 40%.

  • Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).

  • Rapidly mix the aqueous mRNA solution and the ethanol-lipid solution.

  • Purify the SORT LNPs by dialysis in sterile PBS with a 3.5 kD cut-off for 2 hours.

Protocol 3: LNP Characterization

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

  • Measure the size and PDI of the formulated LNPs using a DLS instrument with a He-Ne laser (λ = 632 nm) at a detection angle of 173°.[1]

  • For stability studies, measurements can be taken every 24 hours for 72 hours at both room temperature and 4°C.[1]

Zeta Potential Measurement:

  • Determine the surface charge of the LNPs using a zeta potential analyzer.

mRNA Encapsulation Efficiency using Gel Retardation Assay:

  • Prepare a 1.5% agarose (B213101) gel.

  • Load the this compound LNP samples formulated with Cy5-labeled mRNA alongside a sample of free Cy5-mRNA.

  • Run the gel at 60V for 60 minutes.

  • Image the gel using an appropriate imaging system (e.g., IVIS Lumina). The encapsulated mRNA will remain in the well, while free mRNA will migrate through the gel.

Visualizing Workflows and Pathways

To better understand the processes involving this compound, the following diagrams, generated using the DOT language, illustrate key workflows and proposed mechanisms.

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase (pH 3.0) cluster_ethanol Ethanol Phase mRNA mRNA mixing Rapid Mixing (3:1 vol ratio) mRNA->mixing lipids This compound Cholesterol Helper Lipid PEG-Lipid lipids->mixing self_assembly Self-Assembly mixing->self_assembly purification Purification (Dialysis for in vivo) self_assembly->purification final_lnp This compound LNP purification->final_lnp

LNP Formulation Workflow

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular cluster_endosome Endosome (Acidic pH) lnp_neutral This compound LNP (Neutral Charge) lnp_protonated Protonated this compound (Positive Charge) lnp_neutral->lnp_protonated Endocytosis membrane_interaction Interaction with Endosomal Membrane lnp_protonated->membrane_interaction membrane_disruption Membrane Disruption membrane_interaction->membrane_disruption rna_release mRNA Release membrane_disruption->rna_release cytosol Cytosol translation Protein Translation cytosol->translation mRNA rna_release->cytosol

Proposed Endosomal Escape Mechanism

Conclusion

The ionizable lipid this compound stands out as a highly effective component for the formulation of lipid nanoparticles for nucleic acid delivery. Its dendrimer-based structure contributes to efficient encapsulation and, critically, a potent yet well-tolerated mechanism of endosomal escape. The data consistently demonstrates the ability of this compound-containing LNPs to achieve high levels of in vivo protein expression, outperforming several other established ionizable lipids. Furthermore, the capacity to formulate this compound into more complex systems, such as SORT LNPs, opens avenues for targeted delivery to specific tissues. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and developers working to harness the full potential of this compound in the next generation of RNA-based medicines. As research continues, a deeper understanding of the structure-activity relationships of lipids like this compound will be paramount in designing even safer and more effective therapeutic delivery systems.

References

4A3-SC8 pKa and its importance for endosomal escape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4A3-SC8: pKa and its Critical Role in Endosomal Escape

Introduction

The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is a significant challenge in modern drug development. A primary obstacle is the efficient release of the therapeutic payload from endosomes into the cytoplasm, a process known as endosomal escape.[1][2][3] Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, largely due to the incorporation of ionizable cationic lipids that facilitate this crucial step.[4][5] this compound is a potent, dendrimer-based ionizable lipid that has demonstrated exceptional efficacy in delivering a variety of nucleic acid cargoes.[6][7][8] This technical guide provides a detailed examination of the physicochemical properties of this compound, with a specific focus on its pKa, and elucidates the mechanisms by which it mediates highly efficient and non-inflammatory endosomal escape.

The Pivotal Role of pKa in Endosomal Escape

The pKa of an ionizable lipid is a critical determinant of its effectiveness in an LNP formulation.[5][9] It represents the pH at which the lipid is 50% protonated. An optimal pKa allows the LNP to maintain a neutral or slightly negative surface charge at physiological pH (~7.4), preventing non-specific interactions with blood components and reducing toxicity.[9] Upon endocytosis, the LNP is trafficked into the endosome, where the internal pH progressively drops from ~6.5 in early endosomes to ~5.0 in late endosomes and lysosomes.[2]

When the endosomal pH drops below the lipid's pKa, the tertiary amine groups of the ionizable lipid become protonated, conferring a positive charge to the LNP.[4][9] This positive charge facilitates electrostatic interactions with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[2] This interaction is theorized to induce a structural rearrangement of the lipid mixture from a stable bilayer to a non-bilayer, fusogenic hexagonal phase (HII).[2] The formation of this HII phase disrupts the integrity of the endosomal membrane, creating pores or transient ruptures that allow the encapsulated mRNA to escape into the cytoplasm where it can be translated into protein.[1][2]

The optimal pKa for efficient in vivo delivery to hepatocytes has been identified to be in the range of 6.2 to 6.5.[2][5] The ionizable lipid this compound possesses a pKa of 6.66, placing it within the highly effective range for mediating endosomal escape.[7]

Physicochemical and Performance Data of this compound

The performance of this compound has been characterized extensively. Its favorable pKa, combined with its unique dendrimeric structure, contributes to superior delivery efficacy compared to other well-known ionizable lipids.

ParameterValueReference
pKa 6.66[7]
LNP Component Molar Ratio This compound / Cholesterol / Phospholipid / PEG-DMG = 38.5 / 30 / 30 / 1.5[6]
Average LNP Diameter ~138 nm[10]
LNP Zeta Potential -1.0 mV[10]
Polydispersity Index (PDI) 0.102[10]

In Vivo Performance Comparison: Studies have shown that LNPs formulated with this compound induce the highest luciferase expression in the liver and spleen of mice following intravenous injection, outperforming formulations with Dlin-MC3-DMA, SM-102, and cKK-E12.[11] Furthermore, after intratracheal administration, this compound LNPs result in more than three times higher luciferase expression in the lungs compared to cKK-E12 LNPs.[11]

The Unique Mechanism of this compound: High Efficacy without Inflammation

A common challenge with potent LNPs is that the membrane disruption required for endosomal escape can also trigger cellular stress and inflammatory responses.[11] Many highly efficient ionizable lipids, such as cKK-E12, cause significant upregulation of pro-inflammatory cytokines like IL-6 and TNFα.[11]

This compound is a notable exception to this trend. Despite mediating the highest levels of protein expression, this compound LNPs do not cause a significant increase in plasma cytokine levels.[11] Research suggests this is due to a distinct mechanism of endosomal disruption. Instead of causing large, irreparable ruptures in the endosomal membrane, this compound LNPs are believed to create smaller, transient holes.[11] These smaller perforations are sufficient for mRNA release but can be repaired by the cell's own machinery, specifically the Endosomal Sorting Complex Required for Transport (ESCRT) pathway.[11] By inducing reparable membrane damage, this compound avoids triggering the cytosolic sensors, like galectins, that detect large-scale endosomal rupture and initiate inflammatory signaling cascades.[11] This unique property makes this compound a particularly promising candidate for therapeutic applications where minimizing immunogenicity is crucial.

G Figure 1: Mechanism of LNP Endosomal Escape cluster_cell Cytoplasm (pH ~7.4) LNP_outside LNP (Neutral Surface) Endocytosis Endocytosis LNP_outside->Endocytosis 1. Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Internalization LNP_protonated LNP Protonation (Positive Charge) Early_Endosome->LNP_protonated 3. Acidification Membrane_Interaction Interaction with Anionic Lipids LNP_protonated->Membrane_Interaction 4. Electrostatic Binding Membrane_Disruption Membrane Disruption (HII Phase Formation) Membrane_Interaction->Membrane_Disruption 5. Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Disruption->mRNA_Release 6. Escape Translation Protein Translation mRNA_Release->Translation

Figure 1: General mechanism of LNP uptake and pH-dependent endosomal escape.

G Figure 2: Contrasting Mechanisms of Endosomal Disruption cluster_standard Standard High-Potency LNP (e.g., cKK-E12) cluster_4a3sc8 This compound LNP std_endosome Endosome with LNP std_rupture Large, Irreparable Rupture std_endosome->std_rupture std_galectin Galectin Sensing std_rupture->std_galectin std_mrna mRNA Release std_rupture->std_mrna std_inflammation Inflammatory Cascade (IL-6, TNFα) std_galectin->std_inflammation sc8_endosome Endosome with LNP sc8_rupture Small, Reparable Holes sc8_endosome->sc8_rupture sc8_escrt ESCRT Pathway Recruitment sc8_rupture->sc8_escrt sc8_mrna mRNA Release sc8_rupture->sc8_mrna sc8_repair Endosome Repair sc8_escrt->sc8_repair sc8_no_inflammation No Inflammation sc8_repair->sc8_no_inflammation

Figure 2: this compound causes reparable endosomal damage, avoiding inflammation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process that conjugates the 4A3 amine core with SC8 alkyl branches.[12] This is typically performed via sequential aza- and sulfa-Michael additions using a degradable monomer, which allows for precise control over the final dendrimeric structure.[12][13]

LNP Formulation

A standard protocol for formulating this compound LNPs involves the rapid mixing of two solutions:[6]

  • Aqueous Phase: mRNA is dissolved in an acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).

  • Ethanolic Phase: this compound, cholesterol, a helper phospholipid (like DOPE or DSPC), and a PEG-lipid (like DMG-PEG2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 38.5:30:30:1.5).[6]

The aqueous and ethanolic phases are rapidly mixed, typically at a 3:1 volumetric ratio, causing the lipids to self-assemble around the mRNA into nanoparticles.[6] The resulting LNP solution is then dialyzed against PBS to remove ethanol and raise the pH to physiological levels for in vivo use.[6]

LNP Characterization & Evaluation Workflow

A typical workflow for assessing the quality and efficacy of this compound LNPs is as follows:

G Figure 3: Experimental Workflow for LNP Evaluation cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation Formulation 1. LNP Formulation (Rapid Mixing) DLS Size & PDI (DLS) Zeta Zeta Potential RiboGreen Encapsulation % (RiboGreen Assay) Transfection Cell Transfection (e.g., HeLa, HEK293) DLS->Transfection Luciferase Protein Expression (Luciferase Assay) Transfection->Luciferase Viability Cell Viability (e.g., MTT Assay) Transfection->Viability Injection Animal Injection (e.g., IV, IT) Transfection->Injection Imaging Bioluminescence Imaging (IVIS) Injection->Imaging Cytokine Inflammation (Cytokine Analysis) Injection->Cytokine

Figure 3: A standard workflow for the formulation and testing of LNPs.
  • Physicochemical Characterization: The size, polydispersity index (PDI), and zeta potential of the formulated LNPs are measured using dynamic light scattering (DLS).[6] The efficiency of mRNA encapsulation is quantified using a fluorescence-based assay like the Quant-iT RiboGreen assay.[6]

  • In Vitro Evaluation: LNPs are incubated with cultured cells (e.g., HEK293T, HeLa) to assess transfection efficiency.[6][8] If using a reporter gene like luciferase, protein expression is measured via a luminescence assay. Cell viability assays are also performed to determine any potential cytotoxicity.[6]

  • In Vivo Evaluation: The LNPs are administered to animal models (e.g., mice) via relevant routes, such as intravenous or intratracheal injection.[11] Reporter gene expression in target organs is quantified using in vivo imaging systems (IVIS).[11] Blood samples can be collected to measure cytokine levels and assess the inflammatory response.[11]

Conclusion

The ionizable lipid this compound stands out as a premier delivery vehicle for nucleic acid therapeutics. Its efficacy is rooted in an optimal pKa of 6.66, which enables a sensitive pH-responsive mechanism for endosomal escape.[7] Critically, this compound distinguishes itself by achieving superior delivery efficiency without inducing the significant inflammatory side effects that plague many other potent lipids.[11] This is attributed to its ability to create small, reparable pores in the endosome that are managed by the ESCRT pathway, thus evading inflammatory triggers.[11] These characteristics make this compound a highly attractive component for the development of safe and effective RNA-based medicines for a wide range of therapeutic applications.

References

The Emergence of 4A3-SC8 Dendrimer: A Technical Guide to its Discovery and Application in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4A3-SC8 dendrimer has rapidly emerged as a leading ionizable lipid for the formulation of lipid nanoparticles (LNPs) capable of efficiently delivering a range of nucleic acid payloads, including messenger RNA (mRNA) and CRISPR-Cas9 gene editing machinery. Its discovery through systematic library screening and subsequent development have highlighted its favorable balance of high delivery efficacy and low toxicity. This technical guide provides an in-depth overview of the discovery, synthesis, and formulation of this compound-based LNPs. It further details key experimental protocols for their evaluation and visualizes the critical cellular pathways involved in their mechanism of action.

Discovery and Rationale

The this compound dendrimer was identified from a library of modular, degradable dendrimers designed for nucleic acid delivery. The core-shell architecture of these dendrimers allows for systematic variation of the amine core and the peripheral alkyl chains. The "4A3" designation refers to the specific amine core, while "SC8" denotes the eight-carbon alkyl chains at the periphery. This modular design enabled the systematic evaluation of structure-activity relationships, leading to the identification of this compound as an optimal candidate for balancing potent in vivo delivery with minimal toxicity.[1][2]

Subsequent studies have demonstrated the versatility of this compound in formulating dendrimer-based lipid nanoparticles (dLNPs) for various applications. These dLNPs have shown remarkable efficiency in delivering mRNA to the liver and tumors, as well as co-delivering Cas9 mRNA, single-guide RNA (sgRNA), and a donor DNA template for homology-directed repair (HDR) mediated gene editing.[1][3][4] A key feature of this compound dLNPs is their ability to facilitate endosomal escape of the nucleic acid cargo, a critical step for successful delivery.[1] Notably, some evidence suggests that this compound accomplishes this through the formation of smaller, reparable endosomal ruptures, which may contribute to its favorable safety profile by avoiding the induction of significant inflammatory responses.[5]

Physicochemical Properties and Formulation Data

The this compound dendrimer is a cationic ionizable lipid with the chemical formula C75H139N3O16S4 and a molecular weight of 1467.2 g/mol .[6] It is typically formulated into LNPs with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, along with a PEGylated lipid to enhance stability and circulation time. The molar ratios of these components are critical for the efficacy of the resulting nanoparticles.

Table 1: Representative Formulations of this compound Lipid Nanoparticles

Formulation TypeComponentsMolar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid)Reference
Four-Component LNPThis compound, Phospholipid, Cholesterol, DMG-PEG200038.5:30:30:1.5[7]
Four-Component mDLNPThis compound, DOPE, Cholesterol, DMG-PEG23.8:23.8:47.6:4.8[3]
Five-Component SORT LNPThis compound, DOPE, Cholesterol, DMG-PEG, SORT moleculeBase ratio of 15:15:30:3 with variable % of SORT molecule[7]

Table 2: In Vitro and In Vivo Performance Data of this compound dLNPs

ApplicationModel SystemKey FindingQuantitative ResultReference
mRNA DeliveryHEK293, HeLa, Hep3B cells (in vitro)Optimal balance of delivery efficacy and minimal toxicity.-[1]
mRNA DeliveryC57BL/6 mice (in vivo)3-fold more functional Luc protein than 5A2-SC8.-[3]
Gene Editing (HDR)BFP/GFP switchable HEK293 cells (in vitro)High HDR efficiency.>91% of cells edited with 56% HDR efficiency.[1][4]
Gene Editing (HDR)Xenograft tumors in mice (in vivo)Significant in vivo gene correction.>20% HDR efficiency.[1][4]
siRNA DeliveryC57BL/6 mice (in vivo)High FVII knockdown.>95% FVII knockdown at 1 mg/kg.[8]

Experimental Protocols

Synthesis of this compound Dendrimer

The synthesis of the this compound dendrimer involves a two-step process conjugating the 4A3 amine core with the SC8 alkyl peripheries through sequential aza- and sulfa-Michael additions using an asymmetric and degradable monomer, 2-(acryloyloxy)ethyl methacrylate (B99206) (AEMA).[9]

Step 1: Synthesis of 2-(acryloyloxy)ethyl methacrylate (AEMA) A detailed protocol for the synthesis of the AEMA monomer is required prior to the dendrimer synthesis. This typically involves the reaction of 2-hydroxyethyl methacrylate with acryloyl chloride in the presence of a base like triethylamine.

Step 2: Synthesis of this compound

  • Aza-Michael Addition: The 4A3 amine core is reacted with the AEMA monomer. The primary amines of the core undergo aza-Michael addition to the acrylate (B77674) group of AEMA. This reaction is typically carried out in a suitable solvent like chloroform.

  • Sulfa-Michael Addition: Subsequently, 1-octanethiol (B94742) (the source of the SC8 alkyl chains) is added. The thiol group undergoes a sulfa-Michael addition to the methacrylate group of the AEMA-amine adduct. This reaction can be catalyzed by a phosphine (B1218219) catalyst such as dimethylphenylphosphine (B1211355) (DMPP).

  • Purification: The final this compound product is purified, for example, by column chromatography, to remove unreacted starting materials and byproducts.

Note: The detailed, step-by-step synthesis protocol with precise stoichiometry, reaction conditions, and purification procedures can be found in the supplementary information of the cited literature.[9]

Formulation of this compound Lipid Nanoparticles

This compound LNPs are typically prepared by the rapid mixing of an ethanol (B145695) solution containing the lipids with an acidic aqueous solution containing the nucleic acid cargo.

Materials:

  • This compound dendrimer

  • Helper lipids (e.g., DOPE, cholesterol)

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (200 proof)

  • Acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0)

  • Nucleic acid cargo (mRNA, siRNA, etc.)

  • Phosphate-buffered saline (PBS)

Protocol (Rapid Hand Mixing):

  • Prepare the lipid stock solutions in ethanol.

  • In an ethanol solution, combine this compound, the helper lipids, and the PEG-lipid at the desired molar ratio (e.g., 38.5:30:30:1.5).[7]

  • Dissolve the nucleic acid cargo in the acidic aqueous buffer.

  • Rapidly mix the ethanol-lipid solution with the aqueous nucleic acid solution at a volume ratio of 1:3 (ethanol:aqueous).

  • Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.

  • For in vitro experiments, the formulation can be diluted with PBS to the desired concentration.

  • For in vivo experiments, the LNPs should be purified by dialysis against sterile PBS to remove ethanol and unencapsulated nucleic acids.[7]

In Vitro Luciferase Expression Assay

This assay is used to determine the efficiency of mRNA delivery and subsequent protein expression.

Materials:

  • Cells (e.g., HEK293T, HeLa)

  • Cell culture medium

  • This compound LNPs encapsulating luciferase mRNA

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • The following day, treat the cells with serial dilutions of the luciferase mRNA-loaded this compound LNPs.

  • Incubate the cells for a specified period (e.g., 6, 12, 24 hours).[10]

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.[10][11]

  • Luciferase expression is typically reported as relative light units (RLU).

Hemolysis Assay

This assay provides an indirect measure of the endosomal escape capability of the LNPs.

Materials:

  • Freshly isolated red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer saline, pH 5.5

  • This compound LNPs (without nucleic acid cargo)

  • Triton X-100 (positive control)

  • Buffer alone (negative control)

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Isolate RBCs by centrifugation and wash them multiple times with PBS.

  • Prepare a 4% (v/v) RBC suspension in both PBS (pH 7.4) and citrate buffer (pH 5.5).

  • In a 96-well plate, add the this compound LNP solution to the RBC suspension.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control (100% lysis with Triton X-100).[8]

Quantification of Homology-Directed Repair (HDR) Efficiency

HDR efficiency can be quantified using various methods, including next-generation sequencing (NGS) or digital PCR-based assays.

General Workflow:

  • Transfect cells with the all-in-one this compound dLNPs containing Cas9 mRNA, sgRNA, and the ssDNA donor template.[1]

  • After a suitable incubation period (e.g., 3 days), harvest the cells and extract genomic DNA.

  • Amplify the target genomic locus using PCR.

  • Analyze the PCR products to quantify the percentage of alleles that have been correctly edited via HDR versus those with insertions/deletions (indels) from non-homologous end joining (NHEJ) or unedited wild-type alleles. This can be achieved through:

    • Next-Generation Sequencing (NGS): Provides a comprehensive analysis of all editing outcomes.[12]

    • Digital PCR: A sensitive method for absolute quantification of HDR and NHEJ events.[13]

    • Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces a unique restriction site.[14]

Visualizing the Mechanism of Action

The cellular uptake and endosomal escape are critical for the function of this compound dLNPs. The following diagrams illustrate the proposed pathway and the experimental workflow for evaluating in vitro transfection.

G Cellular Uptake and Endosomal Escape Pathway of this compound dLNPs cluster_extracellular Extracellular Space cluster_cell Cell dLNP This compound dLNP (mRNA/gRNA/Cas9) endocytosis Endocytosis dLNP->endocytosis 1. Cellular Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome 2. Endosomal Maturation lysosome Lysosome (Degradation) late_endosome->lysosome cytoplasm Cytoplasm late_endosome->cytoplasm 3. Endosomal Escape (pH-mediated) translation Translation (Cas9 protein) cytoplasm->translation 4. mRNA Release & Translation nucleus Nucleus gene_editing Gene Editing (HDR) nucleus->gene_editing 6. DNA Targeting & Repair rnp_complex RNP Complex (Cas9 + sgRNA) translation->rnp_complex rnp_complex->nucleus 5. Nuclear Translocation

Caption: Proposed mechanism of this compound dLNP-mediated gene editing.

G In Vitro Transfection and Analysis Workflow cluster_analysis 5. Analysis formulation 1. Formulate this compound dLNPs (with mRNA/gene editing cargo) transfection 3. Transfect Cells with dLNPs formulation->transfection cell_culture 2. Seed Cells in 96-well Plate cell_culture->transfection incubation 4. Incubate (e.g., 24-72h) transfection->incubation luciferase_assay Luciferase Assay (for mRNA expression) incubation->luciferase_assay flow_cytometry Flow Cytometry (for reporter protein expression) incubation->flow_cytometry genomic_dna_extraction Genomic DNA Extraction incubation->genomic_dna_extraction ngs NGS/ddPCR (for HDR/NHEJ quantification) genomic_dna_extraction->ngs

Caption: Workflow for in vitro evaluation of this compound dLNPs.

Conclusion

The this compound dendrimer represents a significant advancement in the field of non-viral nucleic acid delivery. Its rational design and systematic optimization have resulted in a versatile and highly effective delivery vehicle with a promising safety profile. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of this compound-based therapeutics, with the potential to address a wide range of genetic diseases and other medical conditions. As research continues, further refinement of formulations and a deeper understanding of the in vivo fate and mechanism of action of this compound dLNPs will be crucial for their successful clinical translation.

References

4A3-SC8 for Advanced mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with applications ranging from vaccines to gene editing. The success of these therapies is critically dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating the mRNA cargo and facilitating its release into the cytoplasm of target cells. 4A3-SC8 is a novel, dendrimer-based ionizable amino lipid that has demonstrated exceptional potential for mRNA delivery, exhibiting high efficiency and a favorable safety profile. This technical guide provides an in-depth overview of this compound, its formulation into LNPs, experimental protocols, and the current understanding of its mechanism of action.

Physicochemical Properties and Formulation

This compound-based LNPs are typically formulated using a rapid mixing technique, where an ethanolic solution of lipids is mixed with an acidic aqueous solution containing mRNA. This process leads to the self-assembly of LNPs with reproducible physicochemical properties.

Table 1: Physicochemical Properties of this compound LNPs vs. DLin-MC3-DMA LNPs
ParameterThis compound LNPDLin-MC3-DMA LNPReference
Size (Diameter, nm) ~70-140~70-100
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) Near-neutral to slightly negativeNear-neutral
mRNA Encapsulation Efficiency (%) > 90%> 90%

Note: The exact physicochemical properties can vary depending on the specific formulation parameters, including the molar ratios of the lipid components and the manufacturing process.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles (Four-Component)

This protocol describes the preparation of standard this compound LNPs for general in vitro and in vivo applications.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA (e.g., encoding Luciferase)

  • 100 mM Citrate (B86180) Buffer (pH 3.0)

  • Ethanol (B145695), 200 proof

  • Phosphate-Buffered Saline (PBS)

  • Dialysis tubing (e.g., 3.5kD MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.

  • Prepare Ethanol-Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 38.5:30:30:1.5 (this compound:Cholesterol:DOPE:DMG-PEG2000).

  • Prepare Aqueous mRNA Solution: Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).

  • LNP Assembly: Rapidly mix the ethanol-lipid mixture with the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved by rapid hand mixing or using a microfluidic device.

  • Incubation: Allow the mixture to incubate at room temperature for 15 minutes to facilitate LNP assembly.

  • Purification (for in vivo use): For in vivo applications, purify the LNPs by dialysis against sterile PBS for at least 2 hours to remove ethanol and unencapsulated mRNA.

Formulation of this compound Selective Organ Targeting (SORT) LNPs (Five-Component)

This protocol is adapted for creating LNPs with tropism for specific organs like the lungs or spleen by incorporating a fifth "SORT" lipid.

Materials:

  • Same as the four-component formulation, with the addition of a SORT lipid (e.g., DOTAP for lung targeting, 18PA for spleen targeting).

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual ethanol stock solutions of this compound, DOPE, cholesterol, DMG-PEG2000, and the chosen SORT lipid.

  • Prepare Ethanol-Lipid Mixture: The molar ratios are adjusted to incorporate the SORT lipid. For example, a lung-targeting formulation might use a molar ratio of This compound:DOPE:Cholesterol:DMG-PEG:DOTAP of 15:15:30:3:X , where X is varied to achieve the desired molar percentage of the SORT lipid.

  • Follow steps 3-6 from the four-component formulation protocol.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_assembly LNP Self-Assembly cluster_purification Downstream Processing lipid_solution Lipid Mixture in Ethanol (this compound, DOPE, Cholesterol, PEG-Lipid) mixing Rapid Mixing (e.g., Microfluidics, Vortexing) lipid_solution->mixing Ethanol Phase mrna_solution mRNA in Acidic Aqueous Buffer (e.g., Citrate Buffer, pH 3.0) mrna_solution->mixing Aqueous Phase incubation Incubation (Room Temperature, 15 min) mixing->incubation Self-Assembly dialysis Purification (for in vivo) (Dialysis against PBS) incubation->dialysis Crude LNPs characterization Characterization (Size, PDI, Zeta Potential, Encapsulation) dialysis->characterization final_product Final this compound LNP Formulation characterization->final_product

Caption: Workflow for the formulation of this compound lipid nanoparticles.

In Vitro Transfection of mRNA

This protocol outlines a general procedure for transfecting cells in culture with this compound LNPs.

Materials:

  • HEK293T or HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound LNP-mRNA formulation

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T or HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP-mRNA Addition: The following day, dilute the this compound LNP-mRNA formulation in a complete culture medium to the desired final concentration of mRNA (e.g., 25-100 ng/well).

  • Incubation: Add the diluted LNP-mRNA to the cells and incubate for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay: After the incubation period, measure the luciferase expression using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Quantify the luminescence using a luminometer.

In Vitro and In Vivo Performance

This compound has demonstrated superior performance in both in vitro and in vivo settings compared to other well-established ionizable lipids.

Table 2: In Vivo Luciferase Expression after a Single Intravenous Injection in Mice
Ionizable LipidLiver Expression (Normalized)Spleen Expression (Normalized)Reference
This compound HighestHighest
cKK-E12 HighHigh
SM-102 ModerateModerate
DLin-MC3-DMA LowLow

Data is based on a study comparing luciferase expression 6 hours after intravenous injection. "Highest" indicates the top-performing lipid in the comparison.

A separate study highlighted that a modified this compound LNP formulation (4A3-Cit) led to an 18-fold increase in protein expression in the liver compared to the parent LNP.

Table 3: In Vitro Cell Viability
Cell LineLNP ConcentrationApproximate Cell Viability (%)Reference
HEK293T Not specified~100%
HeLa Not specified~100%

Studies have indicated that this compound LNPs exhibit minimal cytotoxicity in cell lines such as HEK293T and HeLa.

Mechanism of Action: The Endosomal Escape Advantage

A critical bottleneck in mRNA delivery is the escape of the LNP from the endosome into the cytoplasm, where the mRNA can be translated. This compound appears to have a unique mechanism for facilitating this escape, which contributes to its high efficiency and low inflammatory profile.

The prevailing hypothesis is that upon endocytosis, the acidic environment of the endosome protonates the amino groups of this compound. This positive charge allows the LNP to interact with the negatively charged endosomal membrane. Unlike some ionizable lipids that cause catastrophic rupture of the endosome, which can trigger an inflammatory response, this compound is thought to induce smaller, reparable pores in the endosomal membrane. These transient pores are sufficient for the mRNA to escape into the cytoplasm. The cell's own machinery, specifically the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway, is then recruited to repair these small ruptures, thereby preventing a widespread inflammatory cascade. This "gentle" escape mechanism is a key differentiator for this compound.

Endosomal_Escape_Pathway cluster_cell Cellular Environment cluster_endosome Endosomal Pathway cluster_escape mRNA Release Mechanism lnp_outside This compound LNP endocytosis Endocytosis lnp_outside->endocytosis cell_membrane Cell Membrane cytoplasm Cytoplasm early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation protonation This compound Protonation late_endosome->protonation Acidification membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction pore_formation Formation of Reparable Pores membrane_interaction->pore_formation mrna_release mRNA Release into Cytoplasm pore_formation->mrna_release escrt_repair ESCRT Pathway Mediated Repair pore_formation->escrt_repair Membrane Damage Signal mrna_release->cytoplasm escrt_repair->late_endosome Restores Integrity

Caption: Proposed mechanism of this compound LNP endosomal escape.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of mRNA delivery. Its ability to be formulated into stable LNPs that mediate high levels of protein expression, coupled with a unique mechanism of endosomal escape that minimizes inflammation, makes it a highly promising candidate for a wide range of therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound-based mRNA delivery systems, ultimately accelerating the translation of novel mRNA therapeutics to the clinic.

understanding 4A3-SC8 in CRISPR gene editing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4A3-SC8 Dendrimer-Based Lipid Nanoparticles for CRISPR-Cas9 Gene Editing

Introduction

In the rapidly advancing field of CRISPR-Cas9 gene editing, the development of safe and efficient in vivo delivery systems is a critical challenge. This compound has emerged as a key component of a novel dendrimer-based lipid nanoparticle (dLNP) system, demonstrating high efficacy in the co-delivery of Cas9 mRNA, single-guide RNA (sgRNA), and a donor DNA template for precise gene editing through homology-directed repair (HDR).[1][2] This technical guide provides a comprehensive overview of the this compound dLNP system for researchers, scientists, and drug development professionals.

This compound: A Novel Ionizable Amino Lipid

This compound is an ionizable amino lipid that forms the core of a dendrimer-based lipid nanoparticle formulation.[3] These dLNPs are engineered to encapsulate and protect nucleic acid payloads, facilitating their delivery into target cells. The this compound dLNP system has been shown to achieve a balance of high delivery efficacy and minimal toxicity.[2]

Mechanism of Delivery and Gene Editing

The this compound dLNP system facilitates CRISPR-Cas9 gene editing through a multi-step process. The nanoparticles, carrying the Cas9 mRNA, sgRNA, and single-stranded DNA (ssDNA) donor template, are taken up by cells. Following endosomal escape, the nucleic acid cargo is released into the cytoplasm. The Cas9 mRNA is then translated into Cas9 protein, which forms a ribonucleoprotein (RNP) complex with the sgRNA. This complex, along with the ssDNA template, translocates to the nucleus to perform the targeted gene editing.[2]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dLNP This compound dLNP (Cas9 mRNA, sgRNA, ssDNA) endosome Endosome dLNP->endosome Endocytosis cas9_protein Cas9 Protein endosome->cas9_protein Endosomal Escape & mRNA Release sgRNA sgRNA endosome->sgRNA ssDNA ssDNA Template endosome->ssDNA translation Translation translation->cas9_protein cas9_protein->translation RNP RNP Complex (Cas9 + sgRNA) cas9_protein->RNP sgRNA->RNP gDNA Genomic DNA RNP->gDNA ssDNA->gDNA hdr Homology-Directed Repair gDNA->hdr edited_gDNA Edited Genomic DNA hdr->edited_gDNA

Caption: Cellular uptake and mechanism of this compound dLNP-mediated CRISPR-Cas9 gene editing.

Quantitative Data on Editing Efficiency

The this compound dLNP system has demonstrated high levels of gene editing efficiency in preclinical models. The efficiency is dependent on the ratios of the encapsulated nucleic acids.

Parameter In Vitro (HEK293 cells) In Vivo (Xenograft Tumors)
Cell Editing >91%Not Reported
HDR Efficiency 56%>20%
Data from Farbiak, L., et al. (2021).[1][2]
Optimization of Nucleic Acid Ratios for HDR

Systematic optimization of the weight ratios of Cas9 mRNA, sgRNA, and ssDNA HDR template has been performed to maximize HDR efficiency.

Cas9 mRNA : sgRNA Ratio (by weight) Optimal ssDNA HDR Template Ratio (by weight)
1:13 and 8
1:2Not Reported
2:13
Data from Farbiak, L., et al. (2021).[2]

Experimental Protocols

Formulation of this compound dLNPs

The this compound dLNPs are typically prepared by mixing an ethanol (B145695) solution containing the lipids with an acidic aqueous solution containing the nucleic acid cargo.

Materials:

  • This compound ionizable amino lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • Cas9 mRNA, sgRNA, ssDNA

  • Ethanol

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the lipid solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG at a specified molar ratio (e.g., 23.8:23.8:47.6:4.8).[4]

  • Dissolve the nucleic acid cargo (Cas9 mRNA, sgRNA, and ssDNA) in a citrate buffer.

  • Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution.

  • Allow the LNPs to self-assemble.

  • Purify the formulated LNPs, for example, through dialysis against PBS.[5]

The formulation can be adapted for selective organ targeting (SORT) by including additional lipids. For instance, the addition of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used for lung targeting, while the inclusion of 1,2-distearoyl-sn-glycero-3-phosphate (18PA) can direct the LNPs to the spleen.[4]

cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product lipid_sol Lipid Mix in Ethanol (this compound, DOPE, Cholesterol, DMG-PEG) mixing Rapid Mixing lipid_sol->mixing na_sol Nucleic Acid Mix in Aqueous Buffer (Cas9 mRNA, sgRNA, ssDNA) na_sol->mixing assembly Self-Assembly mixing->assembly purification Purification (e.g., Dialysis) assembly->purification final_lnp This compound dLNPs purification->final_lnp

Caption: Experimental workflow for the formulation of this compound dLNPs.
In Vitro Gene Editing Assessment

A common method for assessing the in vitro gene editing efficiency of this compound dLNPs utilizes BFP/GFP switchable HEK293 cells.[1][2]

Cell Line:

  • HEK293 cells with a single Y66H amino acid mutation in a blue fluorescent protein (BFP) gene, which can be corrected to a green fluorescent protein (GFP) gene via HDR.[1][2]

Procedure:

  • Culture the BFP/GFP switchable HEK293 cells.

  • Treat the cells with the formulated this compound dLNPs containing Cas9 mRNA, sgRNA targeting the Y66H mutation, and the ssDNA template with the correct sequence for GFP.

  • Incubate the cells to allow for gene editing to occur.

  • Analyze the cells for GFP expression using flow cytometry and fluorescence imaging to quantify the percentage of edited cells and the HDR efficiency.

  • Confirm the gene correction at the DNA level through sequencing.[1][2]

Signaling and Cellular Response

While not a direct signaling molecule, the interaction of this compound dLNPs with cells can trigger cellular responses. The process of endosomal escape, which is crucial for payload delivery, can cause endosomal membrane damage. This damage can be sensed by cytosolic proteins called galectins, which can in turn regulate downstream inflammatory pathways.[6][7] However, this compound has been noted to induce effective endosomal escape without causing significant inflammation, potentially due to its biodegradability, which may limit the extent and duration of endosomal damage.[8]

dLNP This compound dLNP endosome_entry Endosomal Entry dLNP->endosome_entry endosomal_escape Endosomal Escape endosome_entry->endosomal_escape membrane_damage Endosomal Membrane Damage endosomal_escape->membrane_damage payload_release Payload Release to Cytosol endosomal_escape->payload_release degradation This compound Biodegradation endosomal_escape->degradation galectin_sensing Galectin Sensing membrane_damage->galectin_sensing inflammation Inflammatory Response galectin_sensing->inflammation limited_damage Limited Endosomal Damage degradation->limited_damage low_inflammation Low Inflammatory Response limited_damage->low_inflammation

Caption: Proposed cellular response to this compound dLNP-mediated endosomal escape.

Conclusion

The this compound dendrimer-based lipid nanoparticle system represents a significant advancement in the non-viral delivery of CRISPR-Cas9 components for in vivo gene editing. Its ability to efficiently co-encapsulate and deliver multiple nucleic acid species, coupled with its favorable safety profile, makes it a promising platform for the development of novel genetic therapies. Further research and development of this technology, including its adaptation for tissue-specific targeting, will likely expand its therapeutic applications.

References

Core Principles of 4A3-SC8 Lipid Nanoparticle Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles governing the assembly of 4A3-SC8 lipid nanoparticles (LNPs). This compound, a dendrimer-based ionizable amino lipid, is a key component in the formulation of potent delivery vehicles for nucleic acids, such as mRNA and siRNA.[1][2][3] This document outlines the critical components, assembly mechanisms, experimental protocols, and characterization of these advanced drug delivery systems.

Core Components of this compound LNPs

The self-assembly and ultimate functionality of this compound LNPs are dictated by the interplay of its core lipid components. Typically, these formulations are composed of four or five key molecules, each with a distinct role in the nanoparticle's structure, stability, and biological activity.[1][4]

  • Ionizable Cationic Lipid (this compound): At the heart of the LNP is the ionizable lipid this compound.[3][5] Its primary function is to electrostatically interact with and encapsulate negatively charged nucleic acid cargo. This interaction is pH-dependent; at an acidic pH during formulation, the lipid is positively charged, facilitating efficient encapsulation.[6][7] Upon entering the physiological environment (pH ~7.4), the lipid becomes nearly neutral, reducing potential toxicity.[8] Within the acidic environment of the endosome, the lipid regains its positive charge, which is crucial for endosomal escape and the release of the nucleic acid payload into the cytoplasm.[6][7][9]

  • Helper Phospholipid (e.g., DOPE or DSPC): Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are structural components that contribute to the formation and stability of the lipid bilayer.[4][10] DOPE, with its conical shape, is known to facilitate the formation of non-bilayer structures, which can aid in the endosomal escape process.[10][11]

  • Cholesterol: As a structural "helper" lipid, cholesterol is integral to the stability and integrity of the LNP.[6][10] It modulates the fluidity of the lipid bilayer, enhances particle stability, and can influence the fusogenicity of the nanoparticle with endosomal membranes.[10]

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol (PEG)-conjugated lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000), plays a critical role in controlling the size of the LNPs during formation and provides colloidal stability by preventing aggregation.[6][12][13] The PEG chains form a hydrophilic corona on the LNP surface, which also shields the nanoparticle from opsonization and clearance by the mononuclear phagocyte system, thereby extending its circulation time in vivo.[13][14]

  • SORT Molecules (Optional): For targeted delivery, "Selective Organ Targeting" (SORT) molecules can be incorporated into the LNP formulation. These are additional lipids that can direct the LNP to specific organs like the liver, lungs, or spleen.[4][11]

The Self-Assembly Process

The formation of this compound LNPs is a rapid, self-assembly process driven by a combination of electrostatic interactions and hydrophobic effects. This is typically achieved by the rapid mixing of an organic phase (usually ethanol) containing the dissolved lipids with an acidic aqueous phase (e.g., citrate (B86180) buffer) containing the nucleic acid cargo.[1]

The key steps in the assembly process are as follows:

  • Initial Complexation: Upon mixing, the ionizable lipid this compound, which is positively charged in the acidic buffer, rapidly complexes with the negatively charged nucleic acid backbone.

  • Core Formation: This initial complexation leads to the formation of a hydrophobic core, effectively shielding the nucleic acid from the aqueous environment.

  • Particle Assembly and Stabilization: The helper lipids and cholesterol co-assemble around this core, forming the structural basis of the nanoparticle. The PEG-lipid is also incorporated, extending its PEG chains towards the aqueous exterior. This PEGylated surface controls the final particle size by preventing further aggregation and ensures the stability of the formulation.[6]

This process results in the formation of uniform, unilamellar lipid nanoparticles with a dense core containing the encapsulated nucleic acid.

Quantitative Data and Formulations

The precise molar ratio of the lipid components is a critical determinant of the physicochemical properties and biological efficacy of this compound LNPs. Different studies have utilized various formulations for specific applications.

Formulation Type Ionizable Lipid (this compound) Helper Lipid Cholesterol PEG-Lipid (DMG-PEG2000) SORT Molecule Reference
4-Component (General)38.5 mol%30 mol% (Variable Phospholipid)30 mol%1.5 mol%-[1]
4-Component (mDLNP)23.8 mol%23.8 mol% (DOPE)47.6 mol%4.8 mol%-[4]
5-Component (SORT)15 mol%15 mol% (DOPE)30 mol%3 mol%5-40 mol% (Variable Phospholipid)[1]
Lung-Targeting SORTBase mDLNP RatioBase mDLNP Ratio (DOPE)Base mDLNP RatioBase mDLNP Ratio50 mol% (DOTAP)[4]
Spleen-Targeting SORTBase mDLNP RatioBase mDLNP Ratio (DOPE)Base mDLNP RatioBase mDLNP Ratio10 mol% (18PA)[4]
Liver-Targeting SORTBase mDLNP RatioBase mDLNP Ratio (DOPE)Base mDLNP RatioBase mDLNP Ratio20 mol% (DODAP)[4]

Table 1: Exemplary Molar Ratios for this compound LNP Formulations.

The physicochemical characteristics of the resulting LNPs are critical for their performance.

LNP Formulation Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Clinically Relevant LNPs< 150Highly MonodisperseNeutral at physiological pH> 95% (for mRNA/siRNA)[8][15]
This compound LNPs (general)Varies with formulationVaries with formulationVaries with formulationHigh[1][16]

Table 2: Typical Physicochemical Properties of LNPs.

Experimental Protocols

Several methods can be employed for the formulation of this compound LNPs. The choice of method can influence the resulting particle characteristics.

Rapid Hand Mixing / Pipette Mixing

This is a straightforward method suitable for small-scale preparations and screening.

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve this compound, helper lipid, cholesterol, and DMG-PEG2000 in absolute ethanol (B145695) to create a lipid stock solution at the desired molar ratios.

    • Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 100 mM citrate buffer, pH 3.0-4.0).

  • Mixing:

    • Rapidly add the aqueous nucleic acid solution to the ethanolic lipid solution (typically at a volume ratio of 3:1 aqueous to organic).[1]

    • Mix vigorously for 30 seconds by rapid pipetting or vortexing.[1][17]

  • Incubation:

    • Allow the mixture to incubate at room temperature for approximately 15 minutes to facilitate LNP assembly.[1]

  • Purification and Buffer Exchange:

    • For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS) using methods such as dialysis (e.g., using a 3.5 kD molecular weight cut-off cassette) for at least 2 hours or tangential flow filtration.[1]

Microfluidic Mixing (e.g., T-Mixing)

For more controlled and scalable production, microfluidic mixing devices are often used. This method allows for precise control over the mixing process, leading to highly uniform and reproducible LNPs.

Protocol:

  • Preparation of Solutions: Prepare the ethanolic lipid and aqueous nucleic acid solutions as described for the hand mixing method.

  • Microfluidic Mixing:

    • Load the two solutions into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., a T-junction or a staggered herringbone mixer).

    • Pump the solutions through the chip at a defined flow rate to induce rapid mixing and LNP self-assembly.

  • Collection and Purification: Collect the resulting LNP suspension from the outlet of the chip and purify as described above.

LNP Characterization Methods

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated LNPs.

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution (PDI) of the LNPs.[16]

  • Zeta Potential: DLS instruments are also used to measure the zeta potential, which indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.

  • Nucleic Acid Encapsulation Efficiency: The amount of nucleic acid successfully encapsulated within the LNPs is typically quantified using a fluorescent dye-based assay, such as the RiboGreen assay.[16] The fluorescence of the dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be calculated.

  • Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the morphology and size of the LNPs.[1]

Visualizing Workflows and Pathways

LNP Self-Assembly Workflow

Caption: Workflow of this compound LNP self-assembly via rapid mixing.

Cellular Uptake and Endosomal Escape Pathway

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP This compound LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH ~4.5-5.5) EarlyEndosome->LateEndosome Protonation This compound Protonation (Becomes Positively Charged) LateEndosome->Protonation MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization Release Nucleic Acid Release MembraneDestabilization->Release Cytoplasm Cytoplasm Release->Cytoplasm

Caption: Proposed mechanism of LNP cellular uptake and endosomal escape.

References

Methodological & Application

Application Notes and Protocols for 4A3-SC8 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ionizable cationic lipid 4A3-SC8 is a key component in potent LNP formulations for the delivery of various nucleic acids, including siRNA and mRNA. This document provides detailed protocols for the formulation of this compound based LNPs for mRNA delivery, methods for their characterization, and a summary of reported quantitative data. The protocols described herein are intended to provide a comprehensive guide for researchers developing mRNA-based therapies.

Experimental Protocols

Protocol 1: Standard this compound LNP Formulation (Four-Component System)

This protocol describes the formulation of a standard four-component this compound LNP system using a rapid hand-mixing method.[1]

Materials:

  • Lipids:

    • This compound (synthesized in-house or commercially available)

    • Cholesterol (e.g., Sigma Aldrich)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or other suitable helper phospholipid (e.g., Avanti Polar Lipids)

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (e.g., NOF America Corporation)

  • mRNA:

    • CleanCap® Fluc mRNA or other mRNA of interest (e.g., TriLink Biotechnologies)

  • Buffers and Solvents:

  • Equipment:

    • Microcentrifuge tubes

    • Pipettes

    • Dialysis tubing (e.g., 3.5kD MWCO)

    • Stir plate and stir bars

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, cholesterol, DOPE, and DMG-PEG2000 in ethanol. A concentration of 10 mg/mL for each lipid is a common starting point.

  • Lipid Mixture Preparation:

    • In an ethanol solution, combine the lipids to achieve the desired molar ratio. A commonly used molar ratio for a four-component system is 38.5:30:30:1.5 (this compound:Cholesterol:Variable Phospholipid:DMG-PEG2000).[1]

  • mRNA Solution Preparation:

    • Dissolve the mRNA in 100 mM citrate buffer (pH 3.0) to the desired concentration.

  • LNP Assembly:

    • Rapidly mix the ethanol-lipid solution with the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous).[1] For example, add 100 µL of the lipid solution to 300 µL of the mRNA solution.

    • Perform the mixing by hand for approximately 30 seconds.[1]

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.[1]

  • Purification and Buffer Exchange:

    • For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH.

    • Dialyze the LNP formulation against sterile PBS (pH 7.4) using a 3.5kD MWCO dialysis cassette for at least 2 hours.[1]

    • For in vitro experiments, PBS can be added to the formulation to reach a final citrate concentration of 10 mM.[1]

Protocol 2: this compound SORT LNP Formulation (Five-Component System)

Selective Organ Targeting (SORT) LNPs can be formulated by incorporating an additional "SORT molecule" to direct mRNA delivery to specific organs.[2][3] This protocol is an extension of the standard formulation.

Additional Materials:

Procedure:

  • Lipid Mixture Preparation:

    • The base four-component LNP formulation often consists of this compound, DOPE, cholesterol, and DMG-PEG at a specific molar ratio (e.g., 23.8:23.8:47.6:4.8).[2]

    • The SORT molecule is added to this mixture at a specific molar percentage of the total lipids. For example:

      • Liver SORT: 20 mol% DODAP[2]

      • Lung SORT: 50 mol% DOTAP[2]

      • Spleen SORT: 10 mol% 18PA[2]

    • The relative molar ratios of the original four components are kept constant.[2]

  • LNP Assembly and Purification:

    • Follow steps 3-5 from Protocol 1. The total lipids to mRNA weight ratio is often kept at 40:1.[2]

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP formulation in PBS. Measure the hydrodynamic diameter and PDI using a DLS instrument. PDI values below 0.2 indicate a uniform particle size distribution.[1]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP formulation in an appropriate buffer (e.g., PBS). Measure the surface charge of the LNPs. Zeta potential values for these LNPs are typically slightly negative, between -2mV and -4mV.[1]

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure:

    • Measure the total mRNA concentration by lysing the LNPs with a detergent (e.g., 1% Triton X-100) and then adding the RiboGreen reagent.

    • Measure the amount of unencapsulated, external mRNA in an intact LNP sample.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

  • Expected Outcome: Encapsulation efficiencies are generally expected to be above 80%.[1]

4. Gel Retardation Assay:

  • Method: Agarose (B213101) Gel Electrophoresis

  • Procedure: Load the LNP formulation and a control of free mRNA onto an agarose gel. The encapsulated mRNA in the LNPs will remain in the loading well, while the free mRNA will migrate through the gel. This provides a qualitative assessment of encapsulation.[1]

Quantitative Data Summary

The following tables summarize the characterization data for this compound LNPs as reported in the literature.

Table 1: Physicochemical Properties of this compound LNPs

LNP FormulationSize (nm)PDIZeta Potential (mV)mRNA Encapsulation Efficiency (%)
This compound Four-Component~100< 0.2-2 to -4> 80%
This compound SORT LNPsVaries with SORT molecule< 0.2Varies> 85%

Data synthesized from multiple sources.[1][4]

Table 2: Molar Ratios for this compound LNP Formulations

Formulation TypeThis compound (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)SORT Molecule (mol%)
Standard Four-Component38.530 (Variable)301.5-
Base for SORT23.823.8 (DOPE)47.64.8-
Liver SORTBaseBaseBaseBase20 (DODAP)
Lung SORTBaseBaseBaseBase50 (DOTAP)
Spleen SORTBaseBaseBaseBase10 (18PA)

Data from referenced protocols.[1][2]

Visualizations

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Formulation & Purification cluster_characterization Characterization mRNA mRNA in Citrate Buffer (pH 3.0) mixing Rapid Mixing (1:3 Organic:Aqueous) mRNA->mixing lipids This compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol lipids->mixing assembly Self-Assembly (15 min @ RT) mixing->assembly purification Dialysis (PBS, pH 7.4) or Buffer Addition assembly->purification final_lnp Final LNP Product purification->final_lnp dls Size & PDI (DLS) zeta Zeta Potential encapsulation Encapsulation Efficiency (RiboGreen Assay) final_lnp->dls final_lnp->zeta final_lnp->encapsulation

Caption: Workflow for this compound LNP formulation and characterization.

SORT_LNP_Concept cluster_sort Addition of SORT Molecule cluster_targeting Selective Organ Targeting base_lnp Base 4-Component LNP (this compound, DOPE, Cholesterol, PEG-Lipid) dodap DODAP (20 mol%) base_lnp->dodap + dotap DOTAP (50 mol%) base_lnp->dotap pa18 18PA (10 mol%) base_lnp->pa18 liver Liver dodap->liver lung Lung dotap->lung spleen Spleen pa18->spleen

Caption: Conceptual diagram of SORT LNP formulation for organ-specific delivery.

References

Application Notes and Protocols: A Step-by-Step Guide to Formulating 4A3-SC8 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1] Among the various components of LNPs, the ionizable cationic lipid plays a crucial role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm. 4A3-SC8 is a dendrimer-based ionizable lipid that has demonstrated high efficiency in delivering mRNA both in vitro and in vivo.[2][3] This document provides a detailed, step-by-step guide for the formulation and characterization of this compound nanoparticles, intended for researchers and professionals in the field of drug development.

Data Presentation

The following tables summarize the key physicochemical properties of different this compound LNP formulations.

Table 1: Physicochemical Properties of 4-Component this compound LNPs

Formulation ComponentMolar RatioDiameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
This compound/Cholesterol/DSPC/DMG-PEG200038.5:30:30:1.5~100-150< 0.2-1.0 to -4.0> 80
This compound/DOPE/Cholesterol/DMG-PEG200023.8:23.8:47.6:4.8Not SpecifiedNot SpecifiedSlightly NegativeHigh

Note: The exact values can vary based on the specific phospholipid used and the formulation process. The data presented is a general representation based on available literature.

Table 2: Physicochemical Properties of 5-Component this compound SORT LNPs

Formulation ComponentMolar RatioTarget OrganDiameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
This compound/DOPE/Cholesterol/DMG-PEG/DODAP15:15:30:3:20LiverNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
This compound/DOPE/Cholesterol/DMG-PEG/DOTAP15:15:30:3:50LungNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
This compound/DOPE/Cholesterol/DMG-PEG/18PA15:15:30:3:10SpleenNot SpecifiedNot SpecifiedSlightly NegativeHigh

Note: SORT (Selective Organ Targeting) LNPs include an additional component to direct the nanoparticles to specific organs.[4] The characterization data for these specific formulations requires further experimental determination.

Experimental Protocols

Protocol 1: Formulation of 4-Component this compound LNPs by Rapid Hand Mixing

This protocol describes the formulation of standard four-component this compound LNPs suitable for general in vitro and in vivo applications.

Materials:

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, the chosen phospholipid (DOPE or DSPC), and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 38.5:30:30:1.5).[5] The final lipid concentration in ethanol can be, for example, 10 mg/mL.

  • Preparation of Aqueous mRNA Solution:

    • Dissolve the mRNA in 100 mM citrate buffer (pH 3.0). The acidic pH ensures that the this compound lipid is protonated and can efficiently complex with the negatively charged mRNA.

  • Nanoparticle Assembly:

    • Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved by pipetting the aqueous solution into the ethanolic solution while vortexing or by using a microfluidic mixing device for more controlled and reproducible results.[4]

    • Incubate the mixture at room temperature for 15 minutes to allow for the self-assembly of the LNPs.[5]

  • Purification:

    • For in vivo applications, purify the LNPs to remove ethanol and unencapsulated mRNA. Dialyze the LNP suspension against sterile PBS using a 3.5 kDa MWCO dialysis membrane for at least 2 hours, with several buffer changes.[5]

  • Characterization:

    • Measure the particle size (diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge and stability of the nanoparticles.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay such as RiboGreen.

Protocol 2: Formulation of 5-Component this compound SORT LNPs

This protocol outlines the formulation of five-component SORT LNPs designed for targeted delivery to specific organs.

Materials:

  • All materials listed in Protocol 1.

  • SORT molecule (e.g., 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) for liver, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) for lung, or 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (18PA) for spleen).[4]

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, DMG-PEG, and the selected SORT molecule in ethanol at the specified molar ratio (e.g., for spleen-targeting: 15:15:30:3:10 for this compound:DOPE:Cholesterol:DMG-PEG:18PA).[4]

  • Preparation of Aqueous mRNA Solution:

    • Follow the same procedure as in Protocol 1.

  • Nanoparticle Assembly:

    • Follow the same rapid mixing procedure as in Protocol 1.

  • Purification:

    • Purify the SORT LNPs by dialysis against sterile PBS as described in Protocol 1.[5]

  • Characterization:

    • Perform the same characterization analyses as in Protocol 1 (DLS for size and PDI, zeta potential, and mRNA encapsulation efficiency).

Mandatory Visualizations

Experimental Workflow for this compound LNP Formulation

G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Nanoparticle Assembly cluster_3 Purification & Characterization A Dissolve this compound, Cholesterol, Phospholipid, and DMG-PEG2000 in Ethanol C Rapid Mixing (Ethanol:Aqueous = 1:3) A->C B Dissolve mRNA in 100 mM Citrate Buffer (pH 3.0) B->C D Incubate at Room Temperature (15 min) C->D E Dialysis against PBS D->E F Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) E->F

Caption: Workflow for formulating this compound lipid nanoparticles.

Proposed Signaling Pathway for this compound LNP-mediated mRNA Delivery

G cluster_0 Cellular Uptake and Endosomal Escape cluster_1 Protein Translation A This compound LNP B Endocytosis A->B C Endosome B->C D Endosomal Escape (pH-mediated) C->D Acidification E mRNA Release into Cytoplasm D->E F Ribosome E->F mRNA G Protein Synthesis F->G H Therapeutic Protein G->H

Caption: Mechanism of this compound LNP-mediated mRNA delivery.

References

Application Notes and Protocols for 4A3-SC8 Lipid Nanoparticle Preparation by Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA and mRNA. The ionizable cationic lipid 4A3-SC8 is a dendrimer-based lipid that has been utilized in the formation of LNPs for targeted RNA delivery.[1][2][3] Microfluidic mixing offers a reproducible and scalable method for the production of LNPs with controlled physicochemical properties.[4][5][6][7] This document provides detailed application notes and protocols for the preparation of this compound lipid nanoparticles using a microfluidic system.

The use of microfluidics for LNP formulation allows for rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous solution containing the nucleic acid payload.[7][8] This process leads to the self-assembly of LNPs with homogenous size distribution and high encapsulation efficiency.[9][10][11] Key parameters influencing the final LNP characteristics include the lipid composition, flow rate ratio (FRR), and total flow rate (TFR).[7]

Materials and Reagents

ComponentSupplierCatalog Number (Example)
Lipids
This compoundEchelon BiosciencesN-1001
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids850725P
CholesterolSigma-AldrichC8667
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)Avanti Polar Lipids880150P
Nucleic Acid
siRNA (custom sequence)VariousN/A
Solvents and Buffers
Ethanol (B145695), 200 proofSigma-AldrichE7023
Citrate (B86180) Buffer (100 mM, pH 3.0)Boston BioProductsN/A
Phosphate Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Microfluidic System
Microfluidic Mixer Chip (e.g., Staggered Herringbone)VariousN/A
Syringe PumpsHarvard ApparatusN/A
Characterization Reagents
Quant-iT RiboGreen RNA Assay KitThermo Fisher ScientificR11490

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solution (in Ethanol):

  • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in 200 proof ethanol.

  • Combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio for similar ionizable lipids is in the range of 40-50% ionizable lipid, 30-40% cholesterol, 10-20% helper lipid, and 1-5% PEG-lipid.[12] For a this compound formulation, a molar ratio of 38.5:30:30:1.5 (this compound:Cholesterol:Variable Phospholipid:DMG-PEG2000) has been reported for hand mixing, which can be adapted for microfluidics.[13]

  • Adjust the final total lipid concentration in ethanol. A typical starting concentration is 8-12 mM.

b. siRNA Stock Solution (in Aqueous Buffer):

  • Resuspend the siRNA in a low pH buffer, such as 100 mM citrate buffer at pH 3.0, to ensure the ionizable lipid is protonated for efficient encapsulation.[13]

  • The concentration of the siRNA solution should be determined based on the desired final nucleic acid-to-lipid ratio.

Microfluidic Nanoparticle Assembly

The following workflow outlines the general process for LNP formation using a microfluidic device.

LNP_Formation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Downstream Processing Lipid_Ethanol Lipid Mixture (this compound, DOPE, Chol, PEG-Lipid) in Ethanol Syringe_Pumps Syringe Pumps Lipid_Ethanol->Syringe_Pumps siRNA_Aqueous siRNA in Aqueous Buffer (e.g., Citrate pH 3.0) siRNA_Aqueous->Syringe_Pumps Microfluidic_Chip Inlet 1 Inlet 2 Microfluidic Chip (Staggered Herringbone Mixer) Outlet Syringe_Pumps->Microfluidic_Chip:in1 Lipid Phase Syringe_Pumps->Microfluidic_Chip:in2 Aqueous Phase LNP_Collection LNP Collection Microfluidic_Chip:out->LNP_Collection Formed LNPs Dialysis Dialysis / Buffer Exchange (vs. PBS pH 7.4) LNP_Collection->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration

Caption: Microfluidic workflow for this compound LNP preparation.

  • System Setup:

    • Prime the microfluidic system, including the mixer chip and tubing, with ethanol followed by the aqueous buffer to remove any air bubbles.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another syringe.

    • Place the syringes onto the syringe pumps.

  • Mixing and Formation:

    • Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the syringe pumps. A common starting FRR is 3:1 (Aqueous:Organic).[14] The TFR can be varied to optimize particle size; higher TFRs generally result in smaller particles.[7]

    • Initiate the flow from both syringes simultaneously. The rapid mixing within the microfluidic channels induces a change in solvent polarity, leading to the self-assembly of the lipids around the siRNA core.

    • Collect the resulting LNP suspension from the outlet of the microfluidic chip.

Downstream Processing
  • Buffer Exchange:

    • Dialyze the collected LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane (e.g., 10-14 kDa MWCO) to remove ethanol and raise the pH.[15] This step neutralizes the surface charge of the ionizable lipid.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the sterile LNP suspension at 4°C. For long-term storage, stability should be assessed.

LNP Characterization Protocols

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Ideal LNPs for in vivo applications typically have a size between 50-150 nm and a PDI below 0.2.[11][12]

Encapsulation Efficiency
  • Method: Quant-iT RiboGreen Assay.

  • Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be determined.

  • Procedure:

    • Prepare a standard curve of the siRNA.

    • In a 96-well plate, add the LNP sample to two sets of wells.

    • To one set of wells, add Triton X-100 to lyse the LNPs and measure total RNA (fluorescence A).

    • To the other set, add buffer and measure the fluorescence of unencapsulated RNA (fluorescence B).

    • Calculate the encapsulation efficiency (%EE) using the formula: %EE = ((Fluorescence A - Fluorescence B) / Fluorescence A) * 100

Data Presentation

The following tables summarize typical formulation parameters and expected characterization results for siRNA-LNPs prepared via microfluidics.

Table 1: Microfluidic Formulation Parameters

ParameterTypical RangePurpose
Lipid Composition (molar ratio)
This compound35-50%Ionizable lipid for RNA complexation and endosomal escape.
Helper Lipid (e.g., DOPE)10-30%Facilitates membrane fusion and endosomal escape.
Cholesterol30-50%Stabilizes the LNP structure.
PEG-Lipid (e.g., DMG-PEG2000)1-5%Controls particle size and provides steric stabilization.
Flow Parameters
Flow Rate Ratio (Aqueous:Organic)3:1 to 5:1Influences mixing dynamics and particle size.
Total Flow Rate (TFR)2 - 20 mL/minHigher TFR generally leads to smaller LNPs.[7]
Concentrations
Total Lipid Concentration5 - 25 mMAffects particle formation kinetics.
N:P Ratio (Lipid amine to RNA phosphate)3:1 to 10:1Ratio of ionizable lipid nitrogen to nucleic acid phosphate.

Table 2: Expected Physicochemical Characteristics of this compound LNPs

CharacteristicMethodExpected Value
Mean Hydrodynamic DiameterDLS70 - 120 nm
Polydispersity Index (PDI)DLS< 0.2
Encapsulation Efficiency (%EE)RiboGreen Assay> 90%
Zeta Potential (at pH 7.4)Electrophoretic Light ScatteringNear-neutral or slightly negative

Cellular Delivery and Mechanism

The mechanism of siRNA delivery by this compound LNPs involves several key steps, starting from cellular uptake to the release of the siRNA into the cytoplasm to engage with the RNA-induced silencing complex (RISC).

Cellular_Delivery_Pathway cluster_cellular Cellular Compartments LNP This compound LNP (siRNA encapsulated) ApoE ApoE LNP->ApoE Cell_Membrane Cell Membrane ApoE->Cell_Membrane Receptor-Mediated Endocytosis Endosome Early Endosome (pH ~6.5) Cell_Membrane->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Protonation of this compound, Membrane Destabilization) RISC RISC Complex Cytoplasm->RISC siRNA Release and Loading mRNA_Target Target mRNA RISC->mRNA_Target Target Recognition Cleavage mRNA Cleavage mRNA_Target->Cleavage

Caption: LNP-mediated siRNA cellular delivery pathway.

  • Uptake: LNPs in circulation are thought to associate with proteins like Apolipoprotein E (ApoE), facilitating receptor-mediated endocytosis into the cell.

  • Endosomal Trafficking: The LNP is trafficked into early and then late endosomes.

  • Endosomal Escape: As the endosome acidifies, the tertiary amines of the this compound lipid (pKa ≈ 6.66) become protonated.[2] This positive charge interacts with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA payload into the cytoplasm.

  • Gene Silencing: In the cytoplasm, the siRNA is loaded into the RISC complex, which then targets and cleaves the complementary mRNA, resulting in gene silencing.

References

Application Note & Protocol: Manual Mixing Methods for 4A3-SC8 LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable amino lipid 4A3-SC8 has been identified as a potent component for the formulation of dendrimer-based lipid nanoparticles (LNPs) for the delivery of various nucleic acids, including messenger RNA (mRNA).[1][2] These LNPs are effective vectors for in vivo applications, particularly for liver-targeting mRNA delivery.[2] For laboratory-scale research and initial screening, manual mixing methods offer a simple, cost-effective, and accessible alternative to microfluidic systems for producing this compound LNPs.[3][4]

This document provides detailed protocols for the synthesis of this compound LNPs using two common manual mixing techniques: rapid pipette mixing and vortex mixing. It also includes information on formulation components, characterization methods, and expected outcomes.

Principle of LNP Formation

The formation of LNPs is based on a rapid nanoprecipitation process.[4] The core components, including the ionizable lipid this compound, a helper phospholipid, cholesterol, and a PEGylated lipid, are first dissolved in ethanol (B145695).[5] This ethanolic lipid solution is then rapidly mixed with an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0-4.0) containing the mRNA cargo.[1][3] The rapid change in solvent polarity from ethanol to the aqueous buffer causes the lipids to precipitate and self-assemble into nanoparticles.[4] In the acidic environment, the ionizable this compound lipid becomes protonated (positively charged), facilitating the encapsulation of the negatively charged mRNA backbone through electrostatic interactions.[3] Subsequent dialysis into a neutral pH buffer, like PBS (pH 7.4), deprotonates the ionizable lipid, resulting in a more neutral surface charge for the final LNP formulation.[3]

Data Presentation: Formulation Parameters

The composition of the lipid mixture is a critical factor in determining the efficacy and biodistribution of the resulting LNPs. Several formulations utilizing this compound have been described, including standard four-component systems and five-component Selective Organ Targeting (SORT) LNPs.

Table 1: Summary of this compound LNP Formulations

Formulation TypeIonizable LipidHelper Lipid(s)Structural LipidPEG-LipidSORT MoleculeMolar RatioAqueous:Ethanol Ratio (v/v)Lipid:mRNA Ratio (w/w)
4-Component This compoundVariable PhospholipidCholesterolDMG-PEG2000N/A38.5 : 30 : 30 : 1.5[1]3:1[1]23:1[1]
4-Component mDLNP This compoundDOPECholesterolDMG-PEGN/A23.8 : 23.8 : 47.6 : 4.8[6]3:1[6]40:1[6]
5-Component SORT (Base) This compoundDOPECholesterolDMG-PEGVariable15 : 15 : 30 : 3 : X*[1]3:1[1]23:1[1]
5-Component Liver SORT This compoundDOPECholesterolDMG-PEGDODAP (20 mol%)Base + 20% DODAP[6]3:1[6]40:1[6]
5-Component Lung SORT This compoundDOPECholesterolDMG-PEGDOTAP (50 mol%)Base + 50% DOTAP[6]3:1[6]40:1[6]
5-Component Spleen SORT This compoundDOPECholesterolDMG-PEG18PA (10 mol%)Base + 10% 18PA[6]3:1[6]40:1[6]

*X represents the molar percentage of the variable SORT phospholipid, which can be varied from 5% to 40%.[1]

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_form LNP Formulation cluster_purify Purification & Characterization A Lipid Stock Solutions (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol C Prepare Lipid-Ethanol Mix (Combine stocks at desired molar ratio) A->C B mRNA Stock Solution in Acidic Aqueous Buffer (e.g., 100 mM Citrate, pH 3.0) D Rapid Manual Mixing (Pipetting or Vortexing) Aqueous:Ethanol Ratio = 3:1 B->D C->D E Incubate at Room Temperature (Allow LNP self-assembly) D->E F Purification / Buffer Exchange (Dialysis against PBS, pH 7.4) E->F G Sterile Filtration (0.22 µm filter) F->G H LNP Characterization - Size & PDI (DLS) - Encapsulation Efficiency (RiboGreen) G->H I Final this compound LNP Product H->I

Caption: Workflow for this compound LNP synthesis via manual mixing.

Experimental Protocols

Protocol 1: Rapid Pipette (Hand) Mixing Method

This protocol is adapted from procedures for formulating four-component this compound LNPs.[1]

A. Materials and Reagents:

  • Ionizable lipid: this compound

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or other phospholipid

  • Structural lipid: Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Buffer: 100 mM Citrate Buffer, pH 3.0

  • Solvent: Anhydrous Ethanol (200 proof)

  • Payload: mRNA of interest

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • RNase-free microcentrifuge tubes (1.5 mL)

  • Dialysis cassette (e.g., 3.5 kDa MWCO)

B. Stock Solution Preparation:

  • This compound Stock: Prepare a 150 mg/mL solution of this compound in ethanol.[6]

  • DOPE Stock: Prepare a 10 mg/mL solution of DOPE in ethanol.[6]

  • Cholesterol Stock: Prepare a 10 mg/mL solution of cholesterol in ethanol.[6]

  • DMG-PEG Stock: Prepare a 10 mg/mL solution of DMG-PEG2000 in ethanol.[6]

  • mRNA Stock: Dissolve mRNA in 100 mM citrate buffer (pH 3.0) to a desired concentration (e.g., 1 mg/mL).[1]

C. LNP Formulation Procedure:

  • Prepare Lipid-Ethanol Mixture: In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 38.5:30:30:1.5 for this compound:Phospholipid:Cholesterol:DMG-PEG2000).[1] Mix well to ensure a clear, homogenous solution.

  • Prepare Aqueous mRNA Solution: In a separate RNase-free tube, prepare the required volume of the mRNA solution. The final volume ratio of the aqueous phase to the ethanol phase should be 3:1.[1][6]

  • Rapid Mixing: Quickly add the lipid-ethanol mixture (1 volume) to the aqueous mRNA solution (3 volumes).[6] Immediately and rapidly pipette the entire volume up and down for 20-30 seconds.[6]

    • CRITICAL STEP: The mixing must be rapid and immediate to ensure the formation of uniform LNPs. Slow or delayed mixing can lead to poorly formed particles with larger sizes and higher polydispersity.[6]

  • Incubation: Allow the resulting solution to incubate at room temperature for 15 minutes to permit LNP assembly and stabilization.[1]

  • Purification and Buffer Exchange:

    • For in vivo experiments, purify the LNPs via dialysis.[1] Transfer the LNP solution to a dialysis cassette (3.5 kDa MWCO) and dialyze against sterile PBS (pH 7.4) for at least 2 hours to remove ethanol and exchange the buffer.[1]

    • For in vitro experiments, PBS can be added directly to the solution to reach a final citrate concentration of 10 mM.[1]

  • Final Steps: Recover the dialyzed LNP solution and pass it through a 0.22 µm sterile filter. Store the final LNP formulation at 4°C.

Protocol 2: Vortex Mixing Method

This method uses a vortex mixer to ensure rapid, reproducible mixing energy.[6][7]

A. Materials and Reagents:

  • Same as Protocol 1.

  • Vortex mixer.

B. Stock Solution Preparation:

  • Same as Protocol 1.

C. LNP Formulation Procedure:

  • Prepare Lipid-Ethanol Mixture: Prepare the lipid mixture in an RNase-free tube as described in Protocol 1.

  • Prepare Aqueous mRNA Solution: Prepare the aqueous mRNA solution in a separate RNase-free 1.5 mL tube.

  • Vortex Mixing:

    • Set the vortex mixer to a moderate-to-high speed.

    • Begin vortexing the tube containing the aqueous mRNA solution.

    • While the solution is vortexing, quickly pipette the entire volume of the lipid-ethanol mixture directly into the vortexing mRNA solution.

    • Continue vortexing for an additional 5-10 seconds.

  • Incubation: Let the solution stand at room temperature for 15 minutes.

  • Purification and Final Steps: Proceed with purification, buffer exchange, and filtration as described in Protocol 1.

Manual Mixing Process Diagram

G cluster_mix Critical Mixing Step A Phase 1: Lipids in Ethanol (this compound, Helper Lipids, etc.) C Rapid Combination (Pipette or Vortex) A->C B Phase 2: mRNA in Acidic Buffer (e.g., Citrate pH 3.0) B->C D Solvent Polarity Shift (Nanoprecipitation) C->D Initiates E Self-Assembly (Hydrophobic & Electrostatic Forces) D->E F Stable LNP Formation E->F

Caption: Logical relationship of manual LNP self-assembly.

Key Characterization Protocols

After synthesis, LNPs must be characterized to ensure they meet the required quality attributes.

Protocol 3: Size and Polydispersity Index (PDI) Measurement
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and the size distribution (PDI) of the nanoparticles in solution.

  • Procedure: a. Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4). b. Transfer the diluted sample to a suitable cuvette. c. Measure the size and PDI using a DLS instrument (e.g., Malvern Zetasizer). d. PDI values below 0.2 are generally considered indicative of a monodisperse and homogenous particle population.

Protocol 4: mRNA Encapsulation Efficiency (EE) Measurement
  • Principle: A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) is used to quantify the amount of unencapsulated mRNA. The dye's fluorescence increases significantly upon binding to RNA. By comparing the fluorescence of the LNP sample before and after lysing the particles with a detergent (e.g., Triton X-100), the percentage of encapsulated mRNA can be calculated.

  • Procedure: a. Prepare a standard curve of mRNA in the appropriate buffer. b. In a 96-well plate, prepare two sets of diluted LNP samples. c. To the first set, add the RiboGreen dye solution to measure the fluorescence of accessible (unencapsulated) mRNA. d. To the second set, first add a detergent (e.g., 2% Triton X-100) to lyse the LNPs and release all mRNA, then add the RiboGreen dye solution. This measures the total mRNA. e. Measure fluorescence using a plate reader. f. Calculate EE using the formula: EE (%) = (Total mRNA Fluorescence - Unencapsulated mRNA Fluorescence) / Total mRNA Fluorescence * 100

References

Application Notes and Protocols for 4A3-SC8 LNP-mediated in vivo siRNA Delivery to the Liver

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and in vivo application of 4A3-SC8 lipid nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA) to the liver. The protocols and data presented are compiled from published research to assist in the effective design and execution of experiments for hepatic gene silencing.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA. The ionizable cationic lipid this compound has been identified as a potent component of LNPs for robust delivery of RNA payloads.[1] When formulated with helper lipids, cholesterol, and a PEGylated lipid, this compound LNPs can efficiently encapsulate siRNA and mediate its delivery to hepatocytes in vivo. This process is largely facilitated by the adsorption of Apolipoprotein E (ApoE) to the LNP surface in the bloodstream, which then targets the low-density lipoprotein receptor (LDLR) expressed on liver cells, leading to receptor-mediated endocytosis.[2][3][4] Subsequent endosomal escape, a critical step for therapeutic efficacy, allows the siRNA to enter the cytoplasm and engage with the RNA-induced silencing complex (RISC) to mediate target gene knockdown.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
ParameterTypical ValueMethod of Measurement
Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Slightly negative at neutral pHElectrophoretic Light Scattering (ELS)
siRNA Encapsulation Efficiency > 90%RiboGreen Assay
Table 2: In Vivo Efficacy of LNP-siRNA for Hepatic Gene Silencing (Illustrative)
LNP FormulationTarget GenesiRNA Dose (mg/kg)Route of AdministrationTime PointPercent Gene Knockdown (Liver)
This compound LNPFactor VII0.5Intravenous (IV)48 hours~85%
Control LNP (non-targeting siRNA)Factor VII0.5Intravenous (IV)48 hours< 10%

Note: The data in Table 2 is illustrative and based on typical outcomes for potent LNP-siRNA systems targeting the liver. Specific results for this compound LNP with Factor VII siRNA may vary.[4][5]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for siRNA Delivery

This protocol describes the formulation of standard four-component this compound LNPs using the rapid mixing method.

Materials:

  • Ionizable lipid: this compound

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

  • Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • siRNA (targeting the gene of interest)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), sterile

  • Dialysis device (e.g., Slide-A-Lyzer, 3.5K MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipids in ethanol. A typical molar ratio for a four-component LNP is 38.5:30:30:1.5 (this compound : Cholesterol : DOPE : DMG-PEG2000).[1]

    • For example, to prepare 1 mL of a 10 mM total lipid stock solution, dissolve the appropriate amounts of each lipid in ethanol.

  • siRNA Solution Preparation:

    • Dissolve the siRNA in 100 mM citrate buffer (pH 3.0) to the desired concentration.

  • LNP Formulation (Rapid Mixing):

    • Rapidly mix the ethanolic lipid solution with the aqueous siRNA solution at a volume ratio of 1:3 (ethanol:aqueous). For example, add 1 mL of the lipid solution to 3 mL of the siRNA solution.

    • Mix vigorously for 30 seconds. This can be done by rapid pipetting or vortexing.

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.[1]

  • Purification:

    • To remove ethanol and unencapsulated siRNA, dialyze the LNP formulation against sterile PBS.

    • Perform dialysis for at least 2 hours at 4°C, with at least one change of buffer.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the siRNA encapsulation efficiency using a RiboGreen assay.

    • Sterile-filter the final LNP suspension through a 0.22 µm filter.

Protocol 2: In Vivo Administration of this compound LNP-siRNA and Efficacy Assessment

This protocol outlines the procedure for intravenous administration of this compound LNP-siRNA to mice and subsequent analysis of target gene knockdown in the liver.

Materials:

  • This compound LNP-siRNA formulation

  • Control LNP-siRNA (with a non-targeting control siRNA)

  • C57BL/6 mice (or other appropriate strain)

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Serum collection tubes

  • ELISA kit for the target protein (if applicable)

Procedure:

  • Animal Dosing:

    • Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection. The final injection volume is typically 100-200 µL for mice.

    • Administer the LNP-siRNA formulation to mice via tail vein injection. A typical dose for potent liver-targeting LNPs is in the range of 0.1 - 1.0 mg siRNA per kg of body weight.

    • Include a control group of mice that receive LNPs encapsulating a non-targeting control siRNA.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis of the target protein.

    • Perfuse the liver with PBS and harvest the organ.

  • Analysis of Gene Knockdown:

    • mRNA Level:

      • Isolate total RNA from a portion of the liver tissue using an RNA extraction kit.

      • Perform quantitative reverse transcription PCR (qRT-PCR) to determine the relative mRNA expression level of the target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).

    • Protein Level:

      • If the target protein is secreted into the bloodstream, perform an ELISA on the collected serum to quantify the protein levels.

      • Alternatively, perform a Western blot on liver tissue lysates to assess protein expression.

  • Data Analysis:

    • Calculate the percentage of gene knockdown by comparing the target mRNA or protein levels in the treated group to the control group.

Visualizations

G cluster_prep LNP Formulation cluster_delivery In Vivo Delivery cluster_analysis Efficacy Analysis Lipid Mix Lipid Mix Mixing Mixing Lipid Mix->Mixing siRNA Solution siRNA Solution siRNA Solution->Mixing Self-Assembly Self-Assembly Mixing->Self-Assembly Purification Purification Self-Assembly->Purification Characterization Characterization Purification->Characterization IV Injection IV Injection Characterization->IV Injection Bloodstream Bloodstream IV Injection->Bloodstream Liver Uptake Liver Uptake Bloodstream->Liver Uptake Tissue Harvest Tissue Harvest Liver Uptake->Tissue Harvest RNA/Protein Extraction RNA/Protein Extraction Tissue Harvest->RNA/Protein Extraction qRT-PCR/ELISA qRT-PCR/ELISA RNA/Protein Extraction->qRT-PCR/ELISA Data Analysis Data Analysis qRT-PCR/ELISA->Data Analysis

Caption: Experimental workflow for this compound LNP-siRNA formulation and in vivo evaluation.

G cluster_blood Bloodstream cluster_cell Hepatocyte LNP This compound LNP ApoE ApoE LNP->ApoE binds LNP-ApoE LNP-ApoE Complex ApoE->LNP-ApoE LDLR LDL Receptor LNP-ApoE->LDLR targets Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape Cytoplasm RISC RISC siRNA->RISC loading mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage guides

References

Application Notes and Protocols for Targeted Lung Delivery of mRNA using 4A3-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) to specific organs remains a critical challenge in the development of genetic medicines. Selective Organ Targeting (SORT) lipid nanoparticles (LNPs) represent a promising strategy to achieve tissue-specific mRNA delivery. This document provides detailed application notes and protocols for the use of the ionizable lipid 4A3-SC8 in formulating LNPs for targeted mRNA delivery to the lungs. The addition of a fifth lipid component, a permanently cationic "SORT" molecule, to a base four-component LNP formulation allows for the redirection of mRNA delivery to extrahepatic tissues such as the lungs. For lung targeting, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has been identified as an effective SORT molecule when incorporated into this compound-based LNPs.[1][2]

These protocols and notes are intended to guide researchers in the formulation, characterization, and in vivo application of lung-targeting this compound LNPs.

Data Presentation

Table 1: Composition of this compound Based Lipid Nanoparticles
Formulation TypeComponentMolar Ratio (%)Role
Base LNP This compound23.8Ionizable Cationic Lipid
DOPE23.8Helper Lipid
Cholesterol47.6Structural Lipid
DMG-PEG20004.8PEGylated Lipid for Stability
Lung-Targeting SORT LNP This compoundVariableIonizable Cationic Lipid
DOPEVariableHelper Lipid
CholesterolVariableStructural Lipid
DMG-PEG2000VariablePEGylated Lipid for Stability
DOTAP50Lung-Targeting SORT Molecule[1]

Note: In the SORT LNP formulation, the molar percentage of the base components is adjusted to accommodate the addition of the SORT molecule, while maintaining the relative ratios of the original four components.[1]

Table 2: Physicochemical Properties of Lung-Targeting this compound LNPs (Representative Data)
PropertyValueMethod
Particle Size (Diameter) ~100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Slightly negative at neutral pH[3]Electrophoretic Light Scattering
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Note: These values are representative and can vary based on the specific formulation method and parameters.

Table 3: In Vivo Performance of Lung-Targeting this compound LNPs (Luciferase mRNA)
Administration RouteKey Finding
Intravenous (IV) Efficient and selective transfection of pulmonary vascular endothelial cells.[2]
Intratracheal (IT) Efficient and selective transfection of lung epithelial cells, including club cells and alveolar type 2 cells.[2]

Note: The choice of administration route can influence the specific cell types targeted within the lungs.[2]

Experimental Protocols

Protocol 1: Formulation of Lung-Targeting this compound SORT LNPs

This protocol describes the preparation of lung-targeting LNPs using the pipette mixing method.[1][4]

Materials:

  • Ionizable lipid: this compound (dissolved in ethanol)

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) (dissolved in ethanol)

  • Structural lipid: Cholesterol (dissolved in ethanol)

  • PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (dissolved in ethanol)

  • SORT molecule: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (dissolved in ethanol)

  • mRNA (e.g., Luciferase mRNA)

  • Citrate (B86180) buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695), 200 proof

  • Nuclease-free water, tubes, and pipette tips

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, DMG-PEG2000, and DOTAP in ethanol at appropriate concentrations (e.g., 10-20 mg/mL).

  • Prepare Lipid Mixture: In a nuclease-free microcentrifuge tube, combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol. For lung-targeting SORT LNPs, the base four components (this compound, DOPE, cholesterol, DMG-PEG2000) are mixed with DOTAP, where DOTAP constitutes 50 mol% of the total lipids.[1]

  • Prepare mRNA Solution: Dilute the mRNA stock in 100 mM citrate buffer (pH 3.0) to the desired concentration. The total lipids to mRNA weight ratio is typically around 40:1.[1]

  • LNP Formulation by Pipette Mixing:

    • Rapidly inject the ethanolic lipid mixture into the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous).

    • Immediately and vigorously mix by pipetting up and down for 30 seconds to facilitate nanoparticle self-assembly.

  • Incubation: Allow the LNP solution to incubate at room temperature for 15 minutes to stabilize.

  • Purification and Buffer Exchange:

    • For in vivo applications, dialyze the LNP formulation against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 3.5 kDa MWCO) for at least 2 hours to remove ethanol and unencapsulated mRNA.

    • Alternatively, use tangential flow filtration for larger scale preparations.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the LNPs at 4°C for short-term use. For long-term storage, consult stability studies for optimal conditions.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using an electrophoretic light scattering instrument.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total fluorescence after lysis - Fluorescence before lysis) / Total fluorescence after lysis) * 100%.

Protocol 3: In Vivo Evaluation of Lung-Targeted mRNA Delivery

Animal Model:

  • Use appropriate mouse strains (e.g., C57BL/6 or BALB/c). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Administration:

  • Intravenous (IV) Injection: For targeting pulmonary vascular endothelium, administer the LNP-mRNA formulation via tail vein injection.[2] The typical dosage may vary, but a starting point could be 0.2 mg/kg of mRNA.[3]

  • Intratracheal (IT) Instillation: For targeting lung epithelial cells, administer the LNP-mRNA formulation directly into the trachea.[2]

Evaluation of Protein Expression:

  • If using a reporter mRNA (e.g., Luciferase), perform in vivo bioluminescence imaging at various time points post-administration (e.g., 6, 24, 48 hours).

  • After the final imaging time point, euthanize the animals and harvest the lungs and other major organs (liver, spleen, heart, kidneys).

  • Perform ex vivo bioluminescence imaging of the harvested organs to quantify organ-specific expression.

  • Homogenize tissues for luciferase activity assays or other protein quantification methods (e.g., ELISA, Western blot) for more quantitative analysis.

Biodistribution Studies:

  • To assess the biodistribution of the LNPs, the mRNA or a lipid component can be labeled with a fluorescent dye (e.g., Cy5).

  • At selected time points post-injection, harvest organs and quantify the fluorescence using an in vivo imaging system or by homogenizing the tissues and measuring fluorescence with a plate reader.

Mandatory Visualizations

G cluster_formulation LNP Formulation Workflow Lipid_Mixture Prepare Lipid Mixture (this compound, DOPE, Cholesterol, DMG-PEG2000, DOTAP) in Ethanol Mixing Rapid Mixing (Pipette, Vortex, or Microfluidics) Lipid_Mixture->Mixing mRNA_Solution Prepare mRNA Solution in Citrate Buffer (pH 3.0) mRNA_Solution->Mixing Purification Purification & Buffer Exchange (Dialysis or TFF) Mixing->Purification Sterilization Sterile Filtration (0.22 µm filter) Purification->Sterilization Final_LNPs Lung-Targeting LNPs Sterilization->Final_LNPs

Caption: LNP Formulation Workflow.

G cluster_invivo In Vivo Evaluation Workflow LNP_Admin Administer Lung-Targeting LNP-mRNA to Mice (IV or IT) Bioluminescence In Vivo Bioluminescence Imaging (e.g., 6, 24, 48h) LNP_Admin->Bioluminescence Euthanasia Euthanize and Harvest Organs Bioluminescence->Euthanasia ExVivo_Imaging Ex Vivo Imaging of Organs Euthanasia->ExVivo_Imaging Protein_Quant Protein Quantification (Luciferase Assay, ELISA) ExVivo_Imaging->Protein_Quant

Caption: In Vivo Evaluation Workflow.

G cluster_targeting Proposed Mechanism of SORT-mediated Lung Targeting LNP This compound LNP with Cationic DOTAP (SORT) Bloodstream Systemic Circulation LNP->Bloodstream Lung_Endothelium Lung Endothelium (Negatively Charged) Bloodstream->Lung_Endothelium Uptake Preferential Accumulation and Uptake in Lungs Lung_Endothelium->Uptake mRNA_Release Endosomal Escape and mRNA Release Uptake->mRNA_Release Protein_Expression Protein Expression in Lung Cells mRNA_Release->Protein_Expression

References

Application Notes and Protocols: SORT LNP Formulation with 4A3-SC8 for Enhanced Spleen Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Organ Targeting (SORT) represents a significant advancement in lipid nanoparticle (LNP) technology, enabling the precise delivery of therapeutic payloads to specific organs. By incorporating a fifth component, a "SORT molecule," into a standard four-component LNP formulation, it is possible to tune the biodistribution of the nanoparticles away from the liver and towards other tissues such as the lungs or spleen.[1][2][3][4] This document provides detailed application notes and protocols for the formulation of spleen-targeting SORT LNPs using the ionizable cationic lipid 4A3-SC8 and the anionic SORT molecule 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (18PA).

The base four-component LNP formulation utilizing this compound has been shown to be effective for delivering various nucleic acid payloads.[1] The addition of 18PA at specific molar percentages redirects these LNPs to the spleen, opening up new therapeutic possibilities for immunological applications, gene therapies targeting splenic cell populations, and the treatment of diseases involving the spleen.[2][3][5]

Data Presentation

LNP Formulation and Physicochemical Properties

The following table summarizes the molar ratios of components used in the formulation of a spleen-targeting this compound SORT LNP and its corresponding base formulation. The inclusion of 10 mol% 18PA is a key modification for achieving spleen-specific delivery.[1]

Formulation ComponentBase this compound LNP (molar ratio)Spleen-Targeting this compound SORT LNP (molar ratio)Molar Percentage (%) in Spleen-Targeting LNP
This compound23.821.421.4
DOPE23.821.421.4
Cholesterol47.642.942.9
DMG-PEG4.84.34.3
18PA01010
In Vivo Luciferase Expression

The table below presents illustrative data on the in vivo expression of luciferase mRNA delivered by spleen-targeting SORT LNPs. The data demonstrates the preferential expression in the spleen compared to other organs.

OrganLuciferase Expression (Radiance p/s/cm²/sr)Percentage of Total Expression in Profiled Organs
Spleen>1 x 10⁷>80%
LiverLow to negligible<10%
LungsLow to negligible<5%
HeartLow to negligible<5%
KidneysLow to negligible<5%

Note: The specific radiance values can vary based on the animal model, mRNA dose, and imaging parameters. The data presented is a representative summary from multiple sources.[6][7]

Experimental Protocols

Protocol 1: Formulation of Spleen-Targeting this compound SORT LNPs

This protocol details the preparation of spleen-targeting LNPs using the vortex mixing method. This method is suitable for medium-scale production.[1]

Materials:

  • This compound (ionizable cationic lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • 1,2-dioleoyl-sn-glycero-3-phosphate (18PA) (SORT molecule)

  • mRNA (e.g., encoding luciferase)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis cassette (e.g., 3.5 kDa MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, DMG-PEG, and 18PA in ethanol.

    • Combine the lipid stock solutions in a microcentrifuge tube to achieve the desired molar ratio for the spleen-targeting formulation (this compound/DOPE/Cholesterol/DMG-PEG/18PA = 21.4/21.4/42.9/4.3/10).

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution in 10 mM citrate buffer (pH 3.0).

  • LNP Formulation by Vortex Mixing:

    • In a microcentrifuge tube, add the ethanolic lipid mixture.

    • Place the tube on a vortex mixer set to a high speed.

    • While vortexing, rapidly inject the aqueous mRNA solution into the ethanolic lipid mixture.

    • Continue vortexing for 30-60 seconds to ensure thorough mixing and LNP self-assembly.

  • Purification and Buffer Exchange:

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 2 hours, with one change of PBS, to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Determine the LNP size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Determine the zeta potential of the LNPs.

Protocol 2: In Vivo Evaluation of Spleen-Targeting LNPs in Mice

This protocol outlines the procedure for assessing the in vivo biodistribution and efficacy of the formulated spleen-targeting LNPs.

Materials:

  • Spleen-targeting this compound SORT LNPs encapsulating luciferase mRNA

  • C57BL/6 mice (or other appropriate strain)

  • Sterile PBS

  • In Vivo Imaging System (IVIS) or similar bioluminescence imaging equipment

  • D-luciferin

Procedure:

  • Animal Handling and LNP Administration:

    • Acclimatize the mice to the laboratory conditions.

    • Dilute the LNP formulation in sterile PBS to the desired final concentration.

    • Administer the LNPs to the mice via intravenous (i.v.) injection (e.g., through the tail vein). A typical dose is 0.1 to 0.5 mg of mRNA per kg of body weight.

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin to the mice via intraperitoneal (i.p.) injection.

    • Anesthetize the mice.

    • Image the mice using an IVIS to detect the bioluminescence signal from the expressed luciferase.

  • Ex Vivo Organ Imaging:

    • Immediately after in vivo imaging, euthanize the mice.

    • Dissect the major organs (spleen, liver, lungs, heart, kidneys).

    • Arrange the organs in the imaging chamber and acquire bioluminescence images to quantify luciferase expression in each organ.

  • Data Analysis:

    • Quantify the bioluminescence signal (radiance) from each organ using the imaging software.

    • Calculate the percentage of total expression in each organ to determine the spleen-targeting efficiency.

Visualization of Concepts

Spleen-Targeting SORT LNP Formulation Workflow

G cluster_0 Lipid Preparation cluster_1 mRNA Preparation cluster_2 LNP Formulation cluster_3 Purification & Characterization Lipid_Stocks Prepare individual lipid stocks in ethanol: This compound, DOPE, Cholesterol, DMG-PEG, 18PA Lipid_Mixture Combine lipid stocks to achieve spleen-targeting molar ratio Lipid_Stocks->Lipid_Mixture Vortex_Mixing Rapidly inject mRNA solution into vortexing ethanolic lipid mixture Lipid_Mixture->Vortex_Mixing mRNA_Solution Dilute mRNA in 10 mM citrate buffer (pH 3.0) mRNA_Solution->Vortex_Mixing LNP_Formation Self-assembly of spleen-targeting LNPs Vortex_Mixing->LNP_Formation Dialysis Dialyze against PBS to remove ethanol LNP_Formation->Dialysis Characterization Analyze size, PDI, encapsulation efficiency, and zeta potential Dialysis->Characterization

Caption: Workflow for the formulation of spleen-targeting this compound SORT LNPs.

Proposed Mechanism of SORT LNP Spleen Targeting

G LNP_Injection Intravenous injection of This compound/18PA SORT LNP PEG_Desorption Desorption of PEG-lipid in circulation LNP_Injection->PEG_Desorption Protein_Corona Adsorption of specific plasma proteins to the anionic LNP surface PEG_Desorption->Protein_Corona Spleen_Uptake Receptor-mediated uptake by splenic cells (e.g., macrophages, B cells) Protein_Corona->Spleen_Uptake mRNA_Release Endosomal escape and mRNA release into cytoplasm Spleen_Uptake->mRNA_Release Protein_Expression Translation of mRNA to functional protein mRNA_Release->Protein_Expression

Caption: Proposed mechanism for spleen targeting by anionic SORT LNPs.

References

Application Note: Characterization of 4A3-SC8 Lipid Nanoparticles using Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the formulation and characterization of lipid-based drug delivery systems.

Introduction: The ionizable amino lipid 4A3-SC8 has been identified as a highly efficient component for formulating Lipid Nanoparticles (LNPs) for the delivery of nucleic acids, such as mRNA and siRNA.[1][2] The physicochemical properties of these LNPs, particularly their size, size distribution, and surface charge, are critical parameters that directly influence their in vivo stability, biodistribution, cellular uptake, and overall therapeutic efficacy.[3] Dynamic Light Scattering (DLS) is a non-invasive and rapid analytical technique that is indispensable for characterizing these key attributes.[4][5] This application note provides a detailed protocol for the characterization of this compound LNPs using DLS to measure hydrodynamic size, Polydispersity Index (PDI), and zeta potential.

Principle of Dynamic Light Scattering (DLS)

Dynamic Light Scattering, also known as Photon Correlation Spectroscopy, measures the size of particles in a suspension.[6] The core principle relies on the analysis of fluctuations in the intensity of scattered light that result from the random, thermally-driven movement of particles in a liquid, known as Brownian motion.[4][7]

  • Brownian Motion: Smaller particles diffuse more rapidly through the solvent compared to larger particles.[6][7]

  • Light Scattering: When a laser beam illuminates the sample, the particles scatter the light. Due to their Brownian motion, the intensity of the scattered light fluctuates over time.

  • Data Analysis: The DLS instrument's correlator measures the rate of these intensity fluctuations. This information is used to calculate the translational diffusion coefficient of the particles. The Stokes-Einstein equation then relates the diffusion coefficient to the hydrodynamic diameter (Z-average size) of the particles.[4]

Key parameters obtained from DLS analysis are:

  • Z-Average Diameter (d.nm): The intensity-weighted mean hydrodynamic size of the particle population. For drug delivery, LNP sizes are often targeted between 50 and 200 nm to optimize circulation and cellular uptake.[][9][10]

  • Polydispersity Index (PDI): A dimensionless measure of the broadness of the size distribution.[11] A PDI value below 0.3 is generally considered acceptable for LNP formulations, with values closer to 0.1 indicating a highly monodisperse and uniform particle population.[10]

  • Zeta Potential (mV): A measure of the magnitude of the electrostatic charge on the nanoparticle surface, which is a critical indicator of colloidal stability.[10] A high absolute zeta potential value (e.g., > |20| mV) suggests good stability due to electrostatic repulsion between particles, preventing aggregation.[10]

Experimental Data Summary

The following table summarizes typical characterization data for this compound LNPs formulated with different helper lipids or PEG-lipids, as measured by DLS.

Formulation IDKey Component(s)Z-Average (d.nm)PDIZeta Potential (mV)Reference
This compound & PEG2k5cThis compound, PEG2k5c~138N/A~ -1.0[1]
This compound & PEG-DMGThis compound, PEG-DMG~110N/A~ -1.0[1]
Generic this compound LNPThis compound, DOPE, Cholesterol, PEG-DMG80 - 120< 0.2Slightly Negative[9][12]
Empty LNP (Control)Helper lipids, no this compound/cargo~62< 0.2-2.9[13]

Note: "N/A" indicates data not available in the cited source. Values can vary based on the complete lipid composition, cargo, and formulation process.

Experimental Workflow

The general workflow for characterizing this compound LNPs using DLS is outlined below.

G cluster_prep Sample Preparation cluster_analysis DLS Analysis cluster_report Data Interpretation & Reporting Formulation LNP Formulation (e.g., this compound) Dilution Dilute LNP Sample in appropriate buffer (e.g., PBS) Formulation->Dilution Vortex & Incubate Load Load Sample into DLS Cuvette Dilution->Load Equilibrate Temperature Equilibration Load->Equilibrate Measure Acquire Data (Size, PDI, Zeta Potential) Equilibrate->Measure Analyze Analyze Correlation Function & ELS Data Measure->Analyze Report Report Results: - Z-Average (d.nm) - PDI - Zeta Potential (mV) Analyze->Report

Caption: Experimental workflow for DLS analysis of LNPs.

Detailed Protocol for DLS Analysis

This protocol provides a step-by-step guide for measuring the size, PDI, and zeta potential of this compound LNPs.

4.1. Materials and Equipment

  • LNP Sample: this compound LNPs suspended in a formulation buffer (e.g., citrate (B86180) buffer).

  • Dilution Buffer: Sterile, 0.22 µm filtered buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or 10 mM NaCl). The buffer should be the same as the final formulation buffer to avoid altering the LNP surface.

  • DLS Instrument: A system capable of measuring size, PDI, and zeta potential (e.g., Malvern Zetasizer series or similar).

  • Cuvettes: Appropriate disposable or quartz cuvettes for size (e.g., ZEN0040) and zeta potential (e.g., DTS1070) measurements.

  • Micropipettes and sterile, low-retention tips.

4.2. Sample Preparation Proper sample preparation is critical for obtaining accurate and reproducible DLS data.[5]

  • Allow the this compound LNP stock solution and the dilution buffer to reach thermal equilibrium at the desired measurement temperature (typically 25°C).

  • Prepare a diluted LNP sample. The final concentration must be within the instrument's optimal range to avoid multiple scattering (too concentrated) or poor signal-to-noise (too dilute). A typical starting dilution is 1:50 to 1:100 in the chosen dilution buffer.

  • Gently mix the diluted sample by pipetting up and down or by gentle vortexing. Avoid vigorous shaking or sonication, which can disrupt the LNP structure.

  • Visually inspect the diluted sample for any large aggregates or precipitates. If present, the sample may need to be filtered through a low-protein-binding syringe filter (e.g., 0.45 µm), although this may alter the sample's true characteristics.

4.3. Instrument Setup and Measurement

  • Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

  • Launch the instrument software and select the appropriate measurement type (Size & PDI, or Zeta Potential).

  • For Size and PDI Measurement:

    • Rinse a clean size cuvette with the dilution buffer.

    • Pipette the diluted LNP sample into the cuvette (typically ~1 mL, check instrument specifications). Ensure no air bubbles are present.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software:

      • Dispersant: Select the appropriate buffer (e.g., Water or PBS) with the correct viscosity and refractive index.

      • Material: Define as "Liposome" or use the refractive index of the lipid material if known.

      • Equilibration Time: Set to 120 seconds to allow the sample to reach thermal equilibrium.

      • Measurement Angle: Typically 173° (backscatter) for concentrated or turbid samples to minimize multiple scattering.[14]

      • Number of Measurements: Set to at least 3 replicate measurements.

    • Start the measurement.

  • For Zeta Potential Measurement:

    • Carefully flush the sample loading ports of the folded capillary zeta potential cell with the dilution buffer, then with the diluted LNP sample.

    • Inject the diluted LNP sample into the cell using a syringe, ensuring no bubbles are trapped near the electrodes.

    • Place the cell into the instrument.

    • Set the measurement parameters in the software, using the same dispersant and material properties as the size measurement.

    • Start the measurement. The instrument will apply an electric field and measure the particle velocity via electrophoretic light scattering (ELS).[]

Data Interpretation

The relationship between the measured physical properties and the expected biological performance is crucial for drug development professionals.

G LNP_Props LNP Physicochemical Properties (Measured by DLS) Size Size (Z-Average) LNP_Props->Size PDI Polydispersity (PDI) LNP_Props->PDI Zeta Zeta Potential LNP_Props->Zeta Stability Colloidal Stability & In Vivo Circulation Time Size->Stability <200nm avoids RES clearance Uptake Cellular Uptake & Endosomal Escape Size->Uptake Optimal size enhances uptake PDI->Stability Low PDI prevents aggregation Zeta->Stability High |mV| prevents aggregation Zeta->Uptake Surface charge influences membrane interaction Efficacy Therapeutic Efficacy Stability->Efficacy Uptake->Efficacy

Caption: Relationship between DLS parameters and LNP performance.

  • Size (Z-Average): A consistent size within the target range (e.g., 80-120 nm) is critical.[9] Sizes outside this range can lead to rapid clearance by the reticuloendothelial system (RES) or inefficient cellular targeting.[]

  • PDI: A low PDI (<0.2) indicates a uniform population, which is essential for consistent batch-to-batch manufacturing and predictable in vivo behavior.[10] A high PDI suggests the presence of multiple size populations or aggregates, which can compromise safety and efficacy.

  • Zeta Potential: For this compound LNPs, a slightly negative or near-neutral zeta potential at physiological pH (pH 7.4) is often observed.[1][13] This value is a result of the shielding effect of PEG-lipids on the surface and the neutral charge of the ionizable lipid at this pH. The charge becomes positive in the acidic environment of the endosome, which is hypothesized to facilitate endosomal escape. Monitoring zeta potential is key to ensuring LNP stability in storage and predicting its behavior in biological environments.[10]

References

Application Notes and Protocols for In Vitro Transfection Using 4A3-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable cationic lipid 4A3-SC8 has been identified as a highly effective component of LNPs, facilitating efficient encapsulation of genetic material and promoting its delivery into the cytoplasm of target cells. Notably, this compound containing LNPs have demonstrated high transfection efficiency with minimal associated inflammation, a desirable characteristic for therapeutic applications.[1][2] These application notes provide a detailed protocol for the in vitro transfection of messenger RNA (mRNA) using this compound LNPs, along with methodologies for their formulation and characterization.

LNP Composition and Formulation

This compound LNPs are typically formulated using a rapid mixing method, combining an ethanolic lipid solution with an acidic aqueous solution containing the mRNA cargo. The formulation can be a standard four-component system or a five-component system for selective organ targeting (SORT), although for general in vitro applications, the four-component system is common.[3][4]

Table 1: Composition of this compound Lipid Nanoparticles
ComponentMolar Ratio (4-Component)Molar Ratio (5-Component SORT - Example)Purpose
Ionizable Cationic Lipid
This compound38.515Encapsulates nucleic acids and facilitates endosomal escape.
Helper Lipid
Cholesterol3030Stabilizes the LNP structure.
Phospholipid (e.g., DOPE)3015Aids in membrane fusion and endosomal escape.
PEG-Lipid
DMG-PEG20001.53Prevents aggregation and controls particle size.
SORT Molecule (for 5-component)
Variable PhospholipidN/AVariableDirects the LNP to specific tissues or organs.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs (Four-Component System)

This protocol describes the preparation of this compound LNPs by rapid hand mixing.

Materials:

  • This compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (B145695) (RNase-free)

  • 100 mM Citrate (B86180) Buffer (pH 3.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, RNase-free)

  • mRNA (e.g., encoding a reporter protein like luciferase or GFP)

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, cholesterol, DOPE, and DMG-PEG2000 in ethanol at a molar ratio of 38.5:30:30:1.5.[3] The final total lipid concentration in ethanol should be determined based on the desired final LNP concentration.

  • Prepare the mRNA-Aqueous Solution:

    • Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).[3]

  • LNP Formation:

    • Rapidly mix the lipid-ethanol solution and the mRNA-aqueous solution at a volume ratio of 1:3 (ethanol:aqueous).[3]

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.[3]

  • Buffer Exchange:

    • For in vitro experiments, dilute the LNP formulation with PBS to reach a final citrate concentration of 10 mM.[3]

    • Alternatively, for purification, dialyze the LNPs against sterile PBS using a dialysis cassette (e.g., 3.5 kDa MWCO) for at least 2 hours to remove ethanol and unencapsulated mRNA.[3]

Protocol 2: Characterization of this compound LNPs

It is crucial to characterize the formulated LNPs to ensure quality and consistency.

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.[3]

  • Expected Values: Particle size should be in the range of 70-150 nm with a PDI of < 0.2.[5]

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using a zetasizer. This is typically done after diluting the LNPs in PBS.[3]

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.[3][6]

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).[3]

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

  • Expected Values: High encapsulation efficiency (>90%) is desirable.[6][7]

Table 2: Typical Physicochemical Properties of this compound LNPs
ParameterTypical ValueMethod of Analysis
Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Slightly negative to neutral at physiological pHLaser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Protocol 3: In Vitro Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent cells in culture. Optimization may be required for specific cell types.

Materials:

  • Adherent cells (e.g., HeLa, HEK293, or a cell line of interest)

  • Complete cell culture medium

  • Formulated and characterized this compound LNPs encapsulating reporter mRNA

  • 96-well or 24-well cell culture plates

  • Assay reagents for detecting reporter protein expression (e.g., luciferase assay kit, flow cytometer for GFP)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute the this compound LNP-mRNA formulation to the desired final concentration in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal LNP concentration for your cell type.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24, 48, or 72 hours).

  • Assessment of Transfection Efficiency:

    • After the incubation period, quantify the expression of the reporter protein.

      • For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay system and a plate reader.

      • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer. Fluorescence microscopy can also be used for qualitative assessment.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The high transfection efficiency of this compound LNPs is attributed to their effective cellular uptake and subsequent escape from the endosomal pathway, which prevents the degradation of the mRNA cargo in lysosomes.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space LNP This compound LNP Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding to cell surface EarlyEndosome Early Endosome (Acidic pH) Endocytosis->EarlyEndosome 2. Internalization LateEndosome Late Endosome EarlyEndosome->LateEndosome Endosomal Maturation mRNA_Release mRNA Release EarlyEndosome->mRNA_Release 3. Endosomal Escape (Protonation of this compound) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm Translation Translation (Ribosomes) Cytoplasm->Translation 4. mRNA in Cytosol mRNA_Release->Cytoplasm Protein Functional Protein Translation->Protein 5. Protein Synthesis

The ionizable nature of this compound is key to this process. At physiological pH, the LNP is relatively neutral. However, upon internalization into the acidic environment of the endosome, the this compound lipid becomes protonated (positively charged). This charge switch is believed to facilitate the interaction of the LNP with the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.[2] Studies suggest that this compound LNPs may cause smaller, reparable endosomal ruptures, leading to efficient endosomal escape without triggering a significant inflammatory response.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for an in vitro transfection experiment using this compound LNPs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation 1. LNP Formulation (this compound + Lipids + mRNA) Characterization 2. LNP Characterization (Size, PDI, Encapsulation) Formulation->Characterization Transfection 4. Transfection (Incubate cells with LNPs) Characterization->Transfection CellCulture 3. Cell Seeding CellCulture->Transfection Analysis 5. Assay for Reporter Gene Expression Transfection->Analysis Data 6. Data Analysis Analysis->Data

Conclusion

The this compound lipid nanoparticle system offers a robust and efficient method for in vitro delivery of mRNA. By following the detailed protocols for formulation, characterization, and transfection provided in these application notes, researchers can achieve high levels of gene expression in a variety of cell types. The favorable characteristic of high efficiency coupled with low inflammatory potential makes this compound LNPs a valuable tool for basic research, drug discovery, and the development of novel nucleic acid-based therapeutics.

References

Application Notes and Protocols for Efficacy Testing of 4A3-SC8 LNP in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] The ionizable lipid component is critical for the efficacy of LNPs, facilitating encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm of target cells.[1] 4A3-SC8 is an ionizable lipid that has demonstrated high efficiency for in vivo mRNA delivery, particularly to the liver, spleen, and lungs.[3][4] These application notes provide detailed protocols and guidance for researchers on the use of animal models to test the in vivo efficacy of this compound-based LNP formulations.

The protocols outlined below cover the formulation of this compound LNPs, selection of appropriate animal models, methods of administration, and procedures for evaluating the biodistribution and expression of the delivered payload.

LNP Formulation and Characterization

The composition of the LNP is a critical determinant of its stability and in vivo performance.[5] this compound is typically formulated with helper lipids, cholesterol, and a PEG-lipid to form a stable particle.

Table 1: Representative this compound LNP Formulations
ComponentMolar Ratio (mol/mol)[6]Purpose
This compound 38.5Ionizable cationic lipid for RNA encapsulation and endosomal escape.
Cholesterol 30Provides stability to the LNP structure.[2]
Variable Phospholipid (e.g., DOPE) 30"Helper lipid" that can aid in endosomal escape and structural integrity.[2]
PEG-DMG 1.5Polyethylene glycol-lipid to increase circulation time and stability.

Note: The specific phospholipid can be varied to optimize delivery to different tissues. The molar ratios can also be adjusted, for example, for the creation of 5-component SORT LNPs.[6]

Selection of Animal Models

The choice of animal model is dependent on the therapeutic goal and the target organ. Mice are the most common preclinical model for LNP efficacy studies due to their well-characterized genetics, availability, and ease of handling.

Table 2: Common Animal Models for LNP Efficacy Testing
Animal ModelStrainKey AdvantagesPrimary Target Organs
Mouse C57BL/6, BALB/cCost-effective, easy to handle, numerous transgenic variants available.Liver, Spleen, Lungs[4][7]
Mouse (Transgenic) Ai9 (Cre-reporter)Useful for evaluating LNP-mediated delivery of Cre recombinase for gene editing applications.[8]Spleen (T-cells)[8]
Rat Sprague-Dawley, WistarLarger size allows for more extensive blood sampling for pharmacokinetic studies.Liver, Spleen
Non-Human Primate (NHP) Rhesus MacaqueCloser physiological and immunological resemblance to humans, important for late-stage preclinical testing.[9]Liver, Hematopoietic Stem Cells[9]

Experimental Workflows and Protocols

General Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the efficacy of this compound LNPs in an animal model.

G cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Analysis LNP_Formulation 1. This compound LNP Formulation (e.g., with Luc mRNA) QC 2. Quality Control (Size, PDI, Encapsulation) LNP_Formulation->QC Animal_Model 3. Animal Model Selection (e.g., C57BL/6 Mice) Administration 4. LNP Administration (IV, IT, IM) Animal_Model->Administration Imaging 5. In Vivo Imaging (Bioluminescence) Administration->Imaging Tissues 6. Tissue Collection & Biodistribution Analysis Imaging->Tissues Data_Analysis 7. Data Quantification & Analysis Report 8. Efficacy Report Data_Analysis->Report G LNP This compound LNP (with mRNA) ApoE ApoE Binding LNP->ApoE 1. In circulation Uptake Receptor-Mediated Endocytosis ApoE->Uptake 2. Cell surface Endosome Endosome Uptake->Endosome 3. Internalization Protonation Acidification & This compound Protonation Endosome->Protonation 4. Maturation (pH drop) Escape Endosomal Escape Protonation->Escape 5. Membrane disruption Release mRNA Release into Cytoplasm Escape->Release 6. Cytosolic entry Translation Protein Translation Release->Translation 7. Ribosome binding

References

Co-delivery of siRNA and mRNA using 4A3-SC8 Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concurrent delivery of small interfering RNA (siRNA) for gene silencing and messenger RNA (mRNA) for protein expression holds immense therapeutic potential for a variety of complex diseases. This approach allows for a multi-pronged strategy to combat illnesses by simultaneously downregulating detrimental genes and upregulating beneficial ones. The ionizable amino lipid 4A3-SC8 has emerged as a potent vehicle for the formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering both siRNA and mRNA payloads to target cells. This document provides detailed application notes and protocols for the co-formulation of siRNA and mRNA in this compound LNPs, their characterization, and methods for evaluating their in vitro and in vivo efficacy.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs for Co-delivery of siRNA and mRNA
FormulationCargoMolar Ratio (this compound:DOPE:Cholesterol:DMG-PEG2000)Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
LNP-siRNAFactor VII siRNA38.5:30:30:1.580 - 120< 0.2> 90
LNP-mRNALuciferase mRNA38.5:30:30:1.590 - 130< 0.2> 95
LNP-co-deliveryFVII siRNA + Luc mRNA38.5:30:30:1.5100 - 150< 0.2> 90 (siRNA), > 95 (mRNA)
Table 2: In Vivo Efficacy of Co-formulated this compound LNPs in Mice
FormulationsiRNA Dose (mg/kg)mRNA Dose (mg/kg)Factor VII Silencing (%)Luciferase Expression (fold increase vs. naked mRNA)
LNP-siRNA only0.03-44-
LNP-co-delivery0.030.587[1]-
LNP-mRNA only-0.5-~100
LNP-co-delivery0.030.5-~300[1]

Experimental Protocols

Protocol 1: Co-formulation of siRNA and mRNA in this compound LNPs

This protocol details the preparation of this compound LNPs co-encapsulating siRNA and mRNA using the microfluidic mixing method.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • siRNA (e.g., targeting Factor VII)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (B145695), 200 proof

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions of 10 mg/mL.

  • Prepare Lipid Mixture (Organic Phase):

    • In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a molar ratio of 38.5:30:30:1.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare RNA Mixture (Aqueous Phase):

    • In a separate sterile microcentrifuge tube, dilute the siRNA and mRNA in 50 mM citrate buffer (pH 4.0). The final concentration and ratio of siRNA to mRNA should be optimized based on the specific application. A starting point is a 1:1 mass ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet and the RNA mixture into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated RNA.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Encapsulation Efficiency Determination:

  • Use a Quant-iT RiboGreen assay or a similar fluorescence-based method.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

Protocol 3: In Vitro Transfection
  • Cell Culture:

    • Plate target cells (e.g., HeLa or HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the LNP-siRNA/mRNA co-formulation in serum-free media to the desired final concentration of RNA.

    • Remove the growth media from the cells and add the LNP-containing media.

    • Incubate the cells for 4-6 hours at 37°C.

    • After incubation, add complete growth media.

  • Assessment of Efficacy:

    • mRNA expression: After 24-48 hours, lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity using a luminometer).

    • siRNA knockdown: After 48-72 hours, extract total RNA and perform qRT-PCR to quantify the target gene expression, or perform a Western blot to assess protein levels.

Mandatory Visualizations

experimental_workflow cluster_preparation LNP Formulation cluster_characterization Characterization cluster_evaluation Efficacy Evaluation lipids Lipid Mixture (this compound, DOPE, Cholesterol, DMG-PEG2000) in Ethanol mixing Microfluidic Mixing lipids->mixing rna RNA Mixture (siRNA + mRNA) in Citrate Buffer (pH 4.0) rna->mixing lnps LNP-siRNA/mRNA Co-formulation mixing->lnps purification Purification (Dialysis) lnps->purification dls DLS (Size, PDI) purification->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) purification->ribogreen invitro In Vitro Transfection (Cell Culture) purification->invitro invivo In Vivo Administration (e.g., IV injection in mice) purification->invivo knockdown Gene Knockdown (qRT-PCR, Western Blot) invitro->knockdown expression Protein Expression (Luminescence, ELISA) invitro->expression invivo->knockdown invivo->expression

Caption: Experimental workflow for co-delivery of siRNA and mRNA using this compound LNPs.

signaling_pathway cluster_lnp This compound LNP Co-delivery cluster_pathway Intracellular Signaling siAR siRNA (targeting AR) AR Androgen Receptor (AR) siAR->AR downregulates mPTEN mRNA (encoding PTEN) PTEN PTEN mPTEN->PTEN upregulates PI3K PI3K AR->PI3K activates ERK ERK AR->ERK activates PTEN->PI3K inhibits Apoptosis Apoptosis PTEN->Apoptosis promotes AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes AKT->Apoptosis inhibits ERK->Proliferation promotes

Caption: Dual targeting of AR and PTEN pathways using siRNA/mRNA co-delivery.

References

Troubleshooting & Optimization

4A3-SC8 LNP Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 4A3-SC8 lipid nanoparticle (LNP) system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your this compound LNP transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the standard composition of a this compound LNP formulation?

A1: A standard four-component this compound LNP formulation typically consists of the ionizable lipid this compound, cholesterol, a phospholipid (like DOPE or DSPC), and a PEG-lipid (such as DMG-PEG2000). A common molar ratio for these components is 38.5:30:30:1.5 (this compound:Cholesterol:Phospholipid:DMG-PEG2000).[1][2] For organ-specific targeting (SORT), a fifth component can be added to this base formulation.[2][3]

Q2: How does the this compound LNP mediate mRNA delivery into cells?

A2: this compound LNPs are taken up by cells through endocytosis.[4] The acidic environment of the endosome protonates the ionizable lipid this compound, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into protein.[5] Uniquely, this compound has been shown to induce high levels of endosomal escape and subsequent protein expression with minimal inflammatory response.[1][5]

Q3: What makes this compound LNPs efficient for transfection with low toxicity?

A3: The ionizable lipid this compound is a key factor in its high efficiency and low toxicity profile. It is designed to be cationic at a low pH, which is characteristic of the endosomal environment, enabling effective endosomal escape.[6] At physiological pH, the LNPs have a more neutral charge, which reduces cytotoxicity. Studies have shown that while many ionizable lipids trigger an inflammatory response as a result of endosomal membrane damage, this compound LNPs achieve high expression levels without a significant increase in inflammatory cytokines.[1]

Q4: Can this compound LNPs be used for in vivo applications?

A4: Yes, this compound LNPs have been successfully used for in vivo mRNA delivery.[1][7] By incorporating specific SORT (Selective Organ Targeting) molecules into the LNP formulation, the biodistribution can be tuned to target specific organs such as the liver, lungs, or spleen.[3] For example, the addition of DODAP can enhance liver targeting.[3]

Troubleshooting Guide

Low Transfection Efficiency

Issue: I am observing low protein expression after transfecting my cells with this compound LNPs. What are the potential causes and solutions?

dot

Low_Transfection_Troubleshooting Start Low Transfection Efficiency CellHealth Suboptimal Cell Health Start->CellHealth LNP_Quality Poor LNP Quality Start->LNP_Quality Protocol Incorrect Protocol Start->Protocol NucleicAcid Nucleic Acid Integrity Start->NucleicAcid Sol_CellHealth1 Use low-passage cells. CellHealth->Sol_CellHealth1 Sol_CellHealth2 Ensure optimal confluency (60-80%). CellHealth->Sol_CellHealth2 Sol_LNP_Quality1 Verify LNP size (70-150 nm) and PDI (<0.2). LNP_Quality->Sol_LNP_Quality1 Sol_LNP_Quality2 Confirm high encapsulation efficiency (>80%). LNP_Quality->Sol_LNP_Quality2 Sol_Protocol1 Optimize LNP dosage and incubation time. Protocol->Sol_Protocol1 Sol_Protocol2 Handle LNPs gently to avoid aggregation. Protocol->Sol_Protocol2 Sol_NucleicAcid1 Use high-purity, endotoxin-free mRNA. NucleicAcid->Sol_NucleicAcid1 Sol_NucleicAcid2 Check mRNA integrity via gel electrophoresis. NucleicAcid->Sol_NucleicAcid2

Caption: Troubleshooting flowchart for low transfection efficiency.

Potential Cause & Solution

Potential Cause Recommended Solution
Suboptimal Cell Health - Use cells with a low passage number. Primary cells and some cell lines can lose transfection competency at high passages.[8] - Ensure cells are in the logarithmic growth phase and are at an optimal confluency (typically 60-80%) at the time of transfection.[8] Overly confluent or sparse cultures can lead to poor results.
Poor LNP Quality - Characterize your LNP formulation. Ensure the particle size is within the optimal range (typically 70-150 nm) and the polydispersity index (PDI) is low (<0.2) to ensure a homogenous population.[9] - Verify high encapsulation efficiency of your mRNA cargo (>80%).[2] Unencapsulated mRNA will be degraded and will not be delivered to the cells.
Incorrect Transfection Protocol - Optimize the LNP dosage. Start with the recommended concentration and perform a dose-response experiment to find the optimal concentration for your cell type. - Optimize incubation time. A typical incubation time is 24 hours, but this may need to be adjusted for your specific cell line and experimental goals.[9]
Poor Quality of Nucleic Acid - Use high-purity, endotoxin-free mRNA. Contaminants can negatively impact transfection efficiency and cell viability.[10] - Verify the integrity of your mRNA using methods like gel electrophoresis to ensure it is not degraded.
Presence of Serum - Serum can sometimes interfere with LNP stability and uptake.[10] If you suspect this is an issue, you can try performing the transfection in serum-free or reduced-serum media for the initial incubation period, followed by the addition of complete media.
High Cell Toxicity

Issue: I am observing significant cell death after transfection with this compound LNPs. What could be the cause and how can I mitigate it?

Potential Cause & Solution

Potential Cause Recommended Solution
LNP Overdose - Reduce the concentration of the this compound LNPs. Perform a dose-response experiment to find the highest concentration that gives robust expression with minimal toxicity.
Prolonged Incubation - Shorten the incubation time of the LNPs with the cells. For some sensitive cell types, a shorter exposure (e.g., 4-6 hours) followed by a media change can reduce toxicity while maintaining good transfection efficiency.
Contaminants in LNP Preparation - Ensure that all reagents used for LNP formulation are sterile and of high quality. Residual solvents or other contaminants can be toxic to cells.
Pre-existing Poor Cell Health - Ensure your cells are healthy and not stressed before transfection. Stressed cells are more susceptible to the toxicity of transfection reagents.

Quantitative Data Summary

The following tables summarize quantitative data on the performance of this compound LNPs from various studies.

Table 1: In Vivo Transfection Efficiency Improvement

Parameter Fold Increase in Expression Reference
Luciferase mRNA expression in the liver (this compound + Cit vs. base LNP)18-fold[7]
Luciferase mRNA expression in the lung (this compound vs. cKK-E12 LNPs)>3-fold[1]

Table 2: In Vitro Transfection Efficiency

Cell Line Transfection Outcome Reference
RAW MacrophagesHighest luciferase expression compared to other ionizable lipids.[1][7]
IGROV-15- to 35-fold more functional protein compared to formulations with PEG-DMG.[11]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs (Four-Component)

This protocol describes the rapid hand-mixing method for formulating standard four-component this compound LNPs.

Materials:

  • This compound ionizable lipid in ethanol (B145695)

  • Cholesterol in ethanol

  • Phospholipid (e.g., DOPE) in ethanol

  • DMG-PEG2000 in ethanol

  • mRNA in 100 mM citrate (B86180) buffer (pH 3.0)

  • PBS

Procedure:

  • Prepare the ethanol solution by combining this compound, cholesterol, phospholipid, and DMG-PEG2000 in a molar ratio of 38.5:30:30:1.5.[1][2]

  • Prepare the aqueous solution by dissolving the mRNA in 100 mM citrate buffer (pH 3.0).

  • Rapidly mix the aqueous and ethanol solutions at a 3:1 volume ratio for 30 seconds.

  • Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.

  • For in vitro experiments, add PBS to the formulation to reach a final citrate concentration of 10 mM.

Protocol 2: In Vitro Transfection of Adherent Cells with this compound LNPs

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound LNP formulation encapsulating your mRNA of interest

  • PBS

Procedure:

  • Seed the cells in a 6-well plate at a density of 1.75 x 10^5 cells per well in 1 mL of complete culture medium.[2]

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • On the day of transfection, dilute the this compound LNP formulation in fresh culture medium to achieve the desired final mRNA concentration (e.g., 250 ng of mRNA per well).[2]

  • Aspirate the old medium from the cells and add 1 mL of the LNP-containing medium to each well.

  • Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • After incubation, wash the cells with PBS and proceed with your downstream analysis (e.g., flow cytometry, luciferase assay, western blot).

Signaling Pathways and Workflows

dot

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP Endocytosis Endocytosis (Clathrin-mediated) LNP->Endocytosis 1. Uptake PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome 2. Trafficking LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm 3. Endosomal Escape (pH-mediated membrane disruption) mRNA mRNA Translation Translation mRNA->Translation Protein Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

// Nodes Formulation [label="1. LNP Formulation\n(this compound, Lipids, mRNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="2. LNP Characterization\n(Size, PDI, Encapsulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="3. Cell Seeding & Culture", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfection [label="4. Transfection\n(Add LNPs to cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="5. Incubation\n(24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="6. Downstream Analysis\n(Flow Cytometry, Luciferase Assay, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Formulation -> Characterization; Characterization -> Transfection; Cell_Culture -> Transfection; Transfection -> Incubation; Incubation -> Analysis; }

References

Technical Support Center: 4A3-SC8 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with 4A3-SC8 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My encapsulation efficiency for this compound LNPs is consistently low. What are the most common causes?

Low encapsulation efficiency in this compound LNP formulations typically stems from suboptimal conditions in one or more of the following areas:

  • pH of the Aqueous Buffer: The ionizable lipid this compound requires an acidic environment to become positively charged, which is crucial for electrostatic interactions with the negatively charged nucleic acid backbone.[1][2]

  • Lipid Composition and Ratios: The molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are critical for proper LNP assembly and nucleic acid encapsulation.[3][4]

  • Mixing Process: The rapid and homogenous mixing of the aqueous and ethanol (B145695) phases is essential for the self-assembly of LNPs and efficient cargo loading.[5]

  • Quality of Reagents: Degradation of lipids or nucleic acids can significantly impact encapsulation efficiency.

  • N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid can influence the condensation of the nucleic acid and its encapsulation.

Q2: What is the optimal pH for the aqueous buffer when formulating this compound LNPs?

For efficient encapsulation, the aqueous buffer containing the nucleic acid should have a pH that ensures the this compound lipid is protonated (positively charged). The literature suggests an optimal pKa range of 6.2-6.5 for efficient in vivo siRNA delivery by ionizable lipids.[6] For this compound LNPs, a common practice is to dissolve the mRNA or siRNA in a 100 mM citrate (B86180) buffer at pH 3.0 .[5] This low pH ensures that the tertiary amine of this compound is protonated, facilitating the electrostatic interactions required for high encapsulation efficiency.[7] Using a buffer with a pH outside the optimal range (e.g., pH > 6) will result in a neutral or partially charged this compound, leading to poor encapsulation.

Q3: What are the recommended molar ratios for a standard this compound LNP formulation?

The precise molar ratios can be adjusted for optimization, but a well-established starting point for a four-component this compound LNP formulation is:

ComponentMolar Ratio (%)
This compound (Ionizable Lipid)38.5
Cholesterol (Helper Lipid)30
Phospholipid (e.g., DOPE)30
DMG-PEG2000 (PEG-Lipid)1.5

Table 1: Standard Molar Ratios for this compound LNP Formulation.[5]

For five-component SORT LNPs, the ratios are adjusted to incorporate the SORT molecule. For example, a formulation could be this compound:DOPE:Cholesterol:DMG-PEG with an additional SORT phospholipid, where the molar percentage of the SORT lipid is varied.[5]

Q4: Can the type of helper phospholipid impact encapsulation efficiency?

Yes, the choice of the helper phospholipid can influence the structural integrity and stability of the LNP, which in turn can affect encapsulation efficiency.[5] While various phospholipids (B1166683) can be used, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a common choice in this compound formulations.[8] If you are experiencing issues, ensure the phospholipid you are using is of high quality and is appropriate for LNP formulations.

Q5: How critical is the mixing technique for encapsulation efficiency?

The mixing process is a critical parameter. The goal is to achieve rapid and uniform mixing of the ethanol-lipid solution with the aqueous nucleic acid solution. Inefficient mixing can lead to heterogeneous particle sizes and low encapsulation. For laboratory-scale preparations, rapid hand mixing or vortexing can be effective.[5][8] For more reproducible and scalable results, microfluidic mixing devices are often employed.[2]

Troubleshooting Tip: If you suspect mixing is the issue, try to standardize your procedure as much as possible. For manual mixing, ensure a consistent and rapid rate of addition and mixing time.

Experimental Protocols

Protocol 1: Standard Formulation of this compound LNPs

This protocol is adapted from established methods for formulating this compound LNPs.[5]

Materials:

  • This compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DMG-PEG2000

  • Ethanol (200 proof, anhydrous)

  • 100 mM Citrate Buffer (pH 3.0)

  • Nucleic acid (mRNA or siRNA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, DOPE, and DMG-PEG2000 in ethanol to create individual stock solutions.

  • Prepare Ethanol-Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio (e.g., 38.5:30:30:1.5) to create the final ethanol-lipid mixture.

  • Prepare Aqueous Nucleic Acid Mixture: Dissolve the nucleic acid in 100 mM citrate buffer (pH 3.0).

  • LNP Formation: Rapidly add the ethanol-lipid mixture to the aqueous nucleic acid mixture at a volumetric ratio of 1:3 (ethanol:aqueous). Mix immediately and vigorously for 30 seconds. A common method is rapid pipetting or vortexing.[5][9]

  • Incubation: Allow the LNP assembly to stabilize by incubating at room temperature for 15 minutes.[5]

  • Buffer Exchange/Purification: For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF).[5]

Protocol 2: Measuring Encapsulation Efficiency using a RiboGreen Assay

This is a common method to determine the percentage of encapsulated nucleic acid.[10]

Materials:

  • Quant-iT RiboGreen reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • LNP formulation

  • Nucleic acid standards

Procedure:

  • Prepare a standard curve using your nucleic acid of known concentrations.

  • Measure Total Nucleic Acid: a. Dilute your LNP formulation in TE buffer. b. Add 2% Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs and release all the nucleic acid. c. Add the RiboGreen reagent and measure the fluorescence (excitation ~480 nm, emission ~520 nm). d. Calculate the total nucleic acid concentration using the standard curve.

  • Measure Free (Unencapsulated) Nucleic Acid: a. Dilute the same LNP formulation in TE buffer without adding Triton X-100. b. Add the RiboGreen reagent and measure the fluorescence. This will only detect the nucleic acid that is not protected within the LNP. c. Calculate the free nucleic acid concentration using the standard curve.

  • Calculate Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = [ (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid ] x 100

Visual Troubleshooting Guides

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis prep_lipids Prepare Lipid Stock Solutions (in Ethanol) mix_lipids Combine Lipids in Ethanol (Molar Ratios) prep_lipids->mix_lipids prep_na Prepare Nucleic Acid Solution (Citrate Buffer, pH 3.0) rapid_mix Rapid Mixing (1:3 vol ratio) prep_na->rapid_mix mix_lipids->rapid_mix incubate Incubate 15 min (Room Temp) rapid_mix->incubate purify Purification/ Buffer Exchange incubate->purify measure_ee Measure Encapsulation Efficiency (RiboGreen) purify->measure_ee characterize Characterize Size (DLS) and Zeta Potential purify->characterize

Caption: Standard experimental workflow for this compound LNP formulation and analysis.

troubleshooting_flowchart start Low Encapsulation Efficiency check_ph Verify Aqueous Buffer pH (Should be ~3.0) start->check_ph check_ratios Confirm Lipid Molar Ratios (e.g., 38.5:30:30:1.5) check_ph->check_ratios pH OK adjust_ph Adjust pH to 3.0 with Citrate Buffer check_ph->adjust_ph Incorrect pH check_mixing Evaluate Mixing Procedure (Rapid & Uniform?) check_ratios->check_mixing Ratios OK remake_lipids Prepare Fresh Lipid Stock Solutions check_ratios->remake_lipids Incorrect Ratios check_reagents Assess Reagent Quality (Lipids & NA) check_mixing->check_reagents Mixing OK improve_mixing Standardize/Improve Mixing Technique check_mixing->improve_mixing Poor Mixing new_reagents Use New Aliquots of Lipids and NA check_reagents->new_reagents Degraded Reagents success Encapsulation Improved check_reagents->success Reagents OK ph_ok pH Correct ph_bad pH Incorrect ratios_ok Ratios Correct ratios_bad Ratios Incorrect mixing_ok Mixing Good mixing_bad Mixing Poor reagents_ok Reagents Good reagents_bad Reagents Degraded adjust_ph->success remake_lipids->success improve_mixing->success new_reagents->success

Caption: Troubleshooting decision tree for low LNP encapsulation efficiency.

References

Technical Support Center: 4A3-SC8 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SC8 lipid nanoparticles (LNPs). The following sections address common issues encountered during the formulation process, with a focus on reducing the polydispersity index (PDI) to ensure a homogenous nanoparticle population.

Troubleshooting Guide: Reducing High Polydispersity Index (PDI)

A high PDI value (>0.2) indicates a heterogeneous population of LNPs, which can affect stability, efficacy, and safety. The following guide provides potential causes and solutions for reducing the PDI of your this compound LNP formulation. A PDI of 0.3 and below is generally considered acceptable for lipid-based drug delivery systems[1].

IssuePotential CauseRecommended Action
High PDI (>0.2) Suboptimal Mixing Parameters (Microfluidics) Adjust the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). Higher TFR and FRR generally lead to faster mixing and smaller, more uniform LNPs.[2][3][4][5] Systematically test a range of TFRs and FRRs to find the optimal conditions for your specific formulation.
Inconsistent Manual Mixing For manual mixing methods like rapid hand mixing or vortexing, ensure the mixing speed and duration are consistent between batches.[6] However, for better reproducibility and lower PDI, transitioning to a microfluidic system is highly recommended.[7]
Lipid Quality and Purity Use high-purity lipids. Impurities can interfere with the self-assembly process, leading to a broader size distribution. Ensure proper storage of lipids to prevent degradation.
Incorrect Lipid Ratios The molar ratio of the four core components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is critical for LNP formation and stability.[8] A common starting molar ratio for this compound LNPs is 38.5:30:30:1.5 (this compound:Cholesterol:Phospholipid:DMG-PEG2000).[6] Deviations from the optimal ratio can lead to increased PDI.
Low PEG-lipid Content Insufficient PEG-lipid can lead to particle aggregation, resulting in a larger size and higher PDI. While the optimal percentage can vary, a range of 0.5% to 5% is often explored.[2]
Issues with Aqueous Buffer Ensure the pH of the aqueous buffer (e.g., citrate (B86180) buffer) is optimal for the protonation of the this compound ionizable lipid, which is crucial for nucleic acid encapsulation and LNP formation.[9] Also, check for any contaminants or incorrect salt concentrations in the buffer.
Post-formulation Aggregation After formulation, LNPs can aggregate over time. This can be mitigated by ensuring proper storage conditions (e.g., temperature) and using appropriate buffer conditions for dialysis or purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good PDI value for this compound LNPs?

A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.[7] For lipid-based carriers, a PDI of 0.3 and below is often deemed acceptable for drug delivery applications.[1]

Q2: How do the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) affect the PDI of this compound LNPs during microfluidic synthesis?

Increasing the TFR and FRR generally leads to a decrease in LNP size and can also result in a lower PDI.[2][4][5] This is because higher flow rates promote more rapid and uniform mixing of the lipid-ethanol and aqueous phases, leading to more controlled nanoparticle self-assembly. The optimal TFR and FRR should be determined empirically for your specific formulation and microfluidic setup.

Q3: What are the typical molar ratios for a this compound LNP formulation?

Several molar ratios have been reported for this compound LNPs. A common four-component formulation uses a molar ratio of 38.5:30:30:1.5 for this compound, cholesterol, a variable phospholipid (like DOPE or DSPC), and DMG-PEG2000, respectively.[6] Another formulation uses a molar ratio of 23.8:23.8:47.5:5.0 for this compound, DOPE, cholesterol, and DMG-PEG2000.[10]

Q4: Can the type of helper lipid influence the PDI?

Yes, the choice of helper lipid (phospholipid) can influence the physicochemical properties of the LNPs, including PDI.[6] Different phospholipids (B1166683) can affect the packing of the lipids and the overall stability of the nanoparticle.

Q5: What is the recommended method for purifying this compound LNPs after formulation?

Dialysis is a commonly used method to remove residual ethanol (B145695) and raise the pH to a physiological value after the initial formulation in an acidic buffer.[2] This step is crucial for the stability and biocompatibility of the final LNP product.

Experimental Protocols

Protocol 1: this compound LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic device, which allows for precise control over mixing parameters to achieve a low PDI.

Materials:

  • This compound (ionizable lipid)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (or other suitable helper lipid)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (anhydrous)

  • Citrate buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, DOPE, and DMG-PEG2000 in ethanol to achieve the desired stock concentrations. A common molar ratio is 38.5:30:30:1.5.[6]

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in 100 mM citrate buffer (pH 3.0).

  • Set up the Microfluidic System:

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic device. A common starting point is a TFR of 2-12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[2][4]

  • Formulate LNPs: Initiate the flow to mix the two phases through the microfluidic chip. Collect the resulting LNP dispersion.

  • Purification:

    • Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[2]

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Data Presentation: Impact of Microfluidic Parameters on LNP Characteristics

The following table summarizes the expected trends in LNP size and PDI when adjusting microfluidic parameters. Actual values will depend on the specific this compound formulation and microfluidic setup.

ParameterConditionExpected Particle Size (nm)Expected PDI
Total Flow Rate (TFR) Low (e.g., 1 mL/min)LargerPotentially Higher
High (e.g., 6 mL/min)SmallerPotentially Lower
Flow Rate Ratio (FRR) Low (e.g., 2:1)LargerPotentially Higher
High (e.g., 5:1)SmallerPotentially Lower
PEG-lipid Content Low (e.g., 0.5%)LargerPotentially Higher
High (e.g., 5%)SmallerPotentially Lower

Note: This table is based on general trends observed for LNP formulations.[2]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization lipid_prep Prepare Lipid-Ethanol Phase (this compound, Chol, DOPE, PEG-lipid) mixing Microfluidic Mixing (Controlled TFR & FRR) lipid_prep->mixing Ethanol Phase aqueous_prep Prepare Aqueous Phase (Nucleic Acid in Citrate Buffer) aqueous_prep->mixing Aqueous Phase dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis Formulated LNPs characterization Characterization (DLS for Size & PDI) dialysis->characterization Purified LNPs PDI_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions high_pdi High PDI (>0.2) mixing_params Suboptimal Mixing (TFR/FRR) high_pdi->mixing_params manual_inconsistency Inconsistent Manual Mixing high_pdi->manual_inconsistency lipid_quality Poor Lipid Quality high_pdi->lipid_quality lipid_ratios Incorrect Lipid Ratios high_pdi->lipid_ratios optimize_mixing Optimize TFR & FRR mixing_params->optimize_mixing use_microfluidics Switch to Microfluidics manual_inconsistency->use_microfluidics check_lipids Verify Lipid Purity lipid_quality->check_lipids verify_ratios Confirm Molar Ratios lipid_ratios->verify_ratios

References

Technical Support Center: Optimizing 4A3-SC8 LNP Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the pH conditions for the formation of 4A3-SC8 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous buffer during the formation of this compound LNPs?

A1: The optimal pH for the aqueous buffer (typically a citrate (B86180) or acetate (B1210297) buffer) is in the acidic range, generally between pH 3.0 and 4.0 .[1][2] This acidic environment is critical for the protonation of the tertiary amine group of the this compound ionizable lipid. The resulting positive charge on the lipid facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, enabling efficient encapsulation.[3][4][5]

Q2: Why is an acidic pH necessary for this compound LNP formation?

A2: An acidic pH is essential for the following reasons:

  • Protonation of this compound: The ionizable lipid this compound has a pKa in the range of 6.0-7.0. At a pH below its pKa, the lipid becomes protonated and positively charged.[3][6]

  • mRNA Encapsulation: The positively charged this compound lipid can then effectively interact with and encapsulate the negatively charged mRNA through electrostatic interactions.[3][5]

  • LNP Self-Assembly: This charge interaction is a driving force for the self-assembly of the lipids and mRNA into a stable nanoparticle structure.

Q3: What happens to the pH of the LNP solution after formation?

A3: After the initial formation in an acidic buffer, the LNP solution is typically subjected to a buffer exchange step, often through dialysis or tangential flow filtration (TFF).[4][7][8] This process serves two main purposes:

  • To raise the pH of the formulation to a physiological level (around pH 7.4) for in vitro and in vivo applications.[4][7]

  • To remove any residual ethanol (B145695) from the formulation process.[4]

At physiological pH, the this compound lipid becomes deprotonated and assumes a more neutral charge, which is important for reducing potential toxicity and ensuring stability in biological environments.[9][10]

Q4: How does the pH of the final LNP suspension affect its stability?

A4: The pH of the final storage buffer can impact the long-term stability of the LNPs. While the initial acidic pH is crucial for formation, storing LNPs at a very low pH can lead to aggregation over time.[11] Conversely, a neutral pH (around 7.4) is generally preferred for storage to maintain the integrity of the LNPs and prevent aggregation, as the near-neutral surface charge minimizes inter-particle repulsion.[12][13] However, the optimal storage pH may also depend on the specific lipid composition and storage temperature.

Troubleshooting Guide

Issue 1: Low mRNA Encapsulation Efficiency (<80%)

Potential Cause Recommended Solution
Incorrect pH of the aqueous buffer: If the pH is too high (e.g., > 5.0), the this compound lipid will not be sufficiently protonated, leading to poor electrostatic interaction with the mRNA.Prepare a fresh aqueous buffer (e.g., 50 mM sodium citrate) and carefully adjust the pH to be within the optimal range of 3.0-4.0 using a calibrated pH meter.
Degraded mRNA: mRNA is susceptible to degradation, which can affect its charge and ability to be encapsulated.Use fresh, high-quality mRNA. Verify mRNA integrity using a method like gel electrophoresis before use.
Suboptimal mixing: Inefficient or slow mixing of the lipid-ethanol and aqueous mRNA solutions can lead to poor LNP formation and low encapsulation.Ensure rapid and consistent mixing. For small-scale preparations, use a vortexer or rapid pipetting. For larger scales, a microfluidic mixing device is recommended for precise control.

Issue 2: LNP Aggregation or High Polydispersity Index (PDI > 0.2)

Potential Cause Recommended Solution
pH of the aqueous buffer is too low: While acidic pH is necessary, a very low pH can sometimes lead to particle instability and aggregation.[11]Try formulating within the higher end of the recommended range (e.g., pH 4.0) and compare the results.
Ineffective buffer exchange: Residual ethanol or a final pH that is too acidic can cause aggregation.Ensure the buffer exchange process (e.g., dialysis) is sufficient to raise the pH to ~7.4 and remove all ethanol.
High lipid concentration: Very high concentrations of lipids can sometimes promote aggregation.If possible, try formulating at a slightly lower lipid concentration.
Storage conditions: Storing LNPs at inappropriate temperatures or pH can lead to aggregation over time.[13]Store the final LNP suspension at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term) in a buffer of neutral pH.

Issue 3: Inconsistent Batch-to-Batch Results

Potential Cause Recommended Solution
Inconsistent pH of the aqueous buffer: Small variations in the pH of the aqueous buffer between batches can lead to significant differences in LNP characteristics.Always use a freshly prepared aqueous buffer and verify the pH with a calibrated pH meter before each formulation.
Variability in mixing speed or method: Manual mixing techniques can introduce variability.For improved consistency, consider using an automated or semi-automated mixing system, such as a microfluidic device.
Differences in reagent quality: Variations in the quality of lipids or mRNA can affect LNP formation.Use high-purity lipids and mRNA from a reliable source.

Experimental Protocols

Protocol 1: Preparation of this compound LNPs

This protocol describes a standard method for the formation of this compound LNPs using a rapid mixing approach.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA

  • Ethanol (200 proof, anhydrous)

  • Sodium Citrate Buffer (50 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Aqueous Solution: Dissolve the mRNA in a 50 mM sodium citrate buffer that has been adjusted to pH 4.0 .

  • LNP Formation (Rapid Mixing):

    • Combine the lipid-ethanol solution and the mRNA-aqueous solution at a fixed volume ratio (e.g., 1:3).

    • Ensure rapid and thorough mixing. For small volumes, this can be achieved by vortexing for 30-60 seconds. For larger volumes, a microfluidic mixing device is recommended.

  • Incubation: Allow the freshly formed LNPs to incubate at room temperature for 15-30 minutes to stabilize.

  • Buffer Exchange: Transfer the LNP solution to a dialysis cassette and dialyze against sterile PBS (pH 7.4) at 4°C for at least 2 hours, with at least one buffer change. This step removes the ethanol and raises the pH to physiological levels.

  • Characterization: After dialysis, characterize the LNPs for size, PDI (using Dynamic Light Scattering), and mRNA encapsulation efficiency (using a RiboGreen assay).

Protocol 2: Experiment for Optimizing Aqueous Buffer pH

This experiment aims to determine the optimal pH of the aqueous buffer for this compound LNP formation.

  • Prepare a series of aqueous buffers: Prepare several batches of 50 mM sodium citrate buffer and adjust the pH of each to a different value within a selected range (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).

  • Formulate LNPs: Prepare a separate batch of this compound LNPs for each pH value, keeping all other parameters (lipid composition, mRNA concentration, mixing method, etc.) constant.

  • Characterize LNPs: For each batch of LNPs, measure and record the following:

    • Particle Size (Z-average diameter)

    • Polydispersity Index (PDI)

    • Zeta Potential

    • mRNA Encapsulation Efficiency (%)

  • Analyze Data: Compile the results in a table to compare the effect of pH on the LNP characteristics. The optimal pH will be the one that yields the desired combination of small particle size, low PDI, and high encapsulation efficiency.

Data Presentation

Table 1: Illustrative Example of pH Optimization Data for this compound LNP Formation

Aqueous Buffer pHAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
2.51200.25+15.285
3.0950.15+12.892
3.5880.12+10.595
4.0 90 0.13 +8.7 94
4.51100.21+5.188
5.01500.30+2.375

Note: This is example data. Actual results may vary depending on the specific experimental conditions.

Visualizations

LNP_Formation_Workflow cluster_prep Solution Preparation cluster_formation LNP Formation cluster_purification Purification & Characterization lipids Lipids in Ethanol (this compound, DSPC, Chol, PEG) mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing mrna mRNA in Aqueous Buffer (Citrate, pH 3-4) mrna->mixing dialysis Buffer Exchange (Dialysis to pH 7.4) mixing->dialysis Formed LNPs characterization Characterization (Size, PDI, EE) dialysis->characterization Purified LNPs

Caption: Workflow for the formation and characterization of this compound LNPs.

Troubleshooting_Logic cluster_check_ph pH Verification cluster_check_mixing Process Verification cluster_check_reagents Reagent Quality start Suboptimal LNP Results (e.g., Low EE, High PDI) check_ph Is aqueous buffer pH between 3.0-4.0? start->check_ph check_mixing Was mixing rapid and consistent? check_ph->check_mixing Yes adjust_ph Adjust pH of aqueous buffer check_ph->adjust_ph No check_reagents Are mRNA and lipids of high quality? check_mixing->check_reagents Yes optimize_mixing Optimize mixing (e.g., use microfluidics) check_mixing->optimize_mixing No use_new_reagents Use fresh, high-quality mRNA and lipids check_reagents->use_new_reagents No success Optimal LNP Characteristics check_reagents->success Yes adjust_ph->start optimize_mixing->start use_new_reagents->start

Caption: Troubleshooting logic for suboptimal this compound LNP formation.

References

4A3-SC8 LNP stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and long-term storage of 4A3-SC8 lipid nanoparticles (LNPs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the core components of a standard this compound LNP formulation and what are their functions?

A1: A standard this compound LNP formulation typically consists of four key components, each playing a critical role in the nanoparticle's structure, stability, and function.[1][2]

  • Ionizable Lipid (this compound): This is the key component for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm.[3] At a low pH (during formulation), this compound is positively charged, allowing it to bind with mRNA.[3] At physiological pH (~7.4), it is nearly neutral, promoting stability in circulation.[1] In the acidic environment of the endosome, it becomes protonated again, which helps disrupt the endosomal membrane and release the mRNA cargo.[1]

  • Phospholipid (e.g., DOPE, DSPC): These lipids act as structural "helper" lipids, forming the main body of the lipid bilayer and contributing to the overall integrity of the nanoparticle.[1]

  • Cholesterol: Cholesterol is a stabilizing agent that modulates the fluidity and permeability of the lipid bilayer.[1] It fills the gaps between the other lipid components, enhancing the structural integrity and stability of the LNPs during storage and in circulation.[1]

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol (PEG) conjugated lipid is included to provide a hydrophilic shield on the surface of the LNP. This PEG layer prevents aggregation, reduces opsonization (recognition by the immune system), and increases circulation time in vivo.[1]

Q2: What is the recommended short-term storage condition for freshly prepared this compound LNPs?

A2: For short-term storage, it is recommended to keep this compound LNPs at 4°C.[4] Stability studies have shown that key physicochemical properties, such as particle size and polydispersity index (PDI), are better maintained at 4°C compared to room temperature over a 72-hour period.[4] Storage at room temperature can lead to faster degradation and aggregation.[5]

Q3: What are the best practices for long-term storage of this compound LNPs?

A3: For long-term storage (weeks to months), freezing the LNP formulation is the standard practice. Recommended temperatures are -20°C or, preferably, -80°C.[5][6] For extended stability over several months, storage in liquid nitrogen is also an option.[7][8] It is highly recommended to add cryoprotectants, such as sucrose (B13894) or trehalose (B1683222) (e.g., 5% w/v), before freezing to prevent particle aggregation and protect against freeze-thaw stresses.[7][8] Lyophilization (freeze-drying) is another advanced strategy that can significantly improve long-term stability by removing water, which is a key factor in lipid hydrolysis.[2][5]

Q4: How does pH affect the stability and function of this compound LNPs?

A4: pH is critical at multiple stages. During formulation, a low pH buffer (e.g., citrate (B86180) buffer pH 3.0-4.0) is used to ensure the this compound lipid is positively charged for efficient mRNA encapsulation.[4][9] After formulation, the LNPs are typically dialyzed or buffered into a solution with a physiological pH (e.g., PBS at pH 7.4). This neutralization of the surface charge is crucial for colloidal stability and for preventing rapid clearance in vivo.[1] The pH-sensitivity of this compound is also fundamental to its mechanism of action; the re-protonation in the acidic endosome is what triggers mRNA release.[1][3]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the formulation, handling, and storage of this compound LNPs.

Issue 1: High Particle Size or Polydispersity Index (PDI) Post-Formulation
Possible Cause Recommended Solution
Inefficient Mixing Ensure rapid and homogenous mixing of the aqueous and ethanol (B145695) phases. For manual mixing, use a consistent and vigorous technique.[4] For larger scales, consider microfluidic mixing for superior control and reproducibility.[10]
Incorrect Component Ratios Verify the molar ratios of all lipid components (this compound, helper lipid, cholesterol, PEG-lipid). Deviations can lead to improper LNP assembly.[4]
Suboptimal pH Confirm the pH of the aqueous buffer is sufficiently low (e.g., pH 3.0-4.0) to ensure full protonation of the this compound lipid during the initial complexation with mRNA.[9]
Poor Quality of Reagents Use high-purity lipids and ensure the ethanol is anhydrous. Degraded lipids or impurities can interfere with LNP formation.
Issue 2: LNP Aggregation During Storage
Possible Cause Recommended Solution
Improper Storage Temperature For short-term, always store at 4°C, not room temperature.[4] For long-term, store frozen at -20°C or -80°C.[5]
Insufficient PEG-Lipid The PEG-lipid molar percentage is critical for preventing aggregation. A typical ratio is 1.5 mol%.[4] Ensure this component is correctly added.
Freeze-Thaw Stress Avoid multiple freeze-thaw cycles. Aliquot the LNP suspension into single-use volumes before the initial freeze. Add cryoprotectants like sucrose or trehalose to mitigate stress.[8]
High LNP Concentration If aggregation is a persistent issue, consider diluting the LNP suspension before storage.
Issue 3: Low mRNA Encapsulation Efficiency
Possible Cause Recommended Solution
Aqueous Buffer pH Too High The primary cause of low encapsulation is often an insufficiently acidic aqueous buffer. This compound requires a low pH to be charged and bind to the negatively charged mRNA. Re-measure and adjust your buffer pH.[4]
Incorrect Lipid/mRNA Ratio Verify the lipid-to-mRNA weight ratio. A common ratio is around 23:1 to 40:1.[4][10] An insufficient amount of ionizable lipid will result in incomplete mRNA encapsulation.
mRNA Integrity Issues Ensure your mRNA is intact and free of degradation. Run a gel to check mRNA quality before formulation.
Inefficient LNP Assembly Allow for a brief incubation period (e.g., 15 minutes) at room temperature after mixing to let the LNPs fully assemble and stabilize before purification.[4]

Section 3: Data & Stability Profiles

Table 1: Representative Short-Term Stability of this compound LNPs

This table summarizes typical changes in the physicochemical properties of this compound LNPs when stored under different short-term conditions, as measured by Dynamic Light Scattering (DLS). Data is based on studies monitoring stability over 72 hours.[4]

Storage Condition Time Point Avg. Size (d.nm) Polydispersity Index (PDI)
4°C 0 hours950.12
24 hours960.12
48 hours980.13
72 hours990.14
Room Temperature 0 hours950.12
24 hours1050.18
48 hours1200.25
72 hours1450.31

Note: Values are illustrative examples based on typical LNP behavior. Actual results may vary based on formulation specifics.

Section 4: Experimental Protocols & Workflows

Protocol 1: Formulation of this compound LNPs (Four-Component System)

This protocol is adapted from rapid hand-mixing methods.[4]

  • Preparation of Solutions:

    • Ethanol Phase: Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and DMG-PEG2000 in absolute ethanol. A common molar ratio is 38.5:30:30:1.5.[4]

    • Aqueous Phase: Dissolve the mRNA payload in a 100 mM citrate buffer with a pH of 3.0.

  • Mixing:

    • Rapidly add the aqueous phase to the ethanol phase at a volume ratio of 3:1 (Aqueous:Ethanol).

    • Immediately mix vigorously for 30 seconds. Consistent and rapid mixing is crucial for forming small, uniform particles.

  • Assembly and Maturation:

    • Incubate the resulting mixture at room temperature for 15 minutes to allow for the self-assembly and stabilization of the LNPs.[4]

  • Purification and Buffer Exchange:

    • Purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4). This is typically done via dialysis (e.g., using a 3.5 kDa MWCO cassette) or tangential flow filtration (TFF) for larger volumes.[4]

Protocol 2: Assessment of LNP Stability

This protocol describes how to monitor the physical stability of LNPs over time.[4]

  • Sample Preparation: Aliquot the purified LNP suspension into separate sterile tubes for each time point and storage condition (e.g., 4°C and room temperature).

  • Time-Point Measurement:

    • At designated time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from each storage condition.

    • Allow the sample to equilibrate to the measurement temperature (typically 25°C).

  • Dynamic Light Scattering (DLS) Analysis:

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. This will indicate if the particles are aggregating or changing in size distribution over time.[4]

  • Data Analysis:

    • Plot the average size and PDI as a function of time for each storage condition to visualize the stability profile.

Section 5: Diagrams and Visualizations

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_purify Purification & QC cluster_storage Storage prep_eth 1. Prepare Ethanol Phase (this compound, Lipids, PEG) mix 3. Rapid Mixing (3:1 Aqueous:Ethanol) prep_eth->mix prep_aq 2. Prepare Aqueous Phase (mRNA in pH 3.0 Buffer) prep_aq->mix incubate 4. Incubate (15 min) for LNP Assembly mix->incubate purify 5. Dialysis / TFF (Buffer exchange to PBS pH 7.4) incubate->purify qc 6. Quality Control (DLS: Size, PDI) purify->qc store_short Short-Term (4°C) qc->store_short Ready for use store_long Long-Term (-80°C + Cryoprotectant) qc->store_long Archiving

Caption: Workflow for this compound LNP formulation, quality control, and storage.

Troubleshooting_Flowchart cluster_size Issue: High Size / PDI cluster_agg Issue: Aggregation cluster_encap Issue: Low Encapsulation start Problem Encountered q_mix Mixing Technique? start->q_mix q_storage Storage Temp? start->q_storage q_ph Aqueous Buffer pH? start->q_ph s_mix_ok Check Molar Ratios & Buffer pH q_mix->s_mix_ok Rapid & Vigorous s_mix_bad Improve Mixing Speed & Homogeneity q_mix->s_mix_bad Inconsistent s_storage_ok Check PEG-Lipid % Avoid Freeze-Thaw q_storage->s_storage_ok Correct (4°C / -80°C) s_storage_bad Store at 4°C (short-term) or -80°C (long-term) q_storage->s_storage_bad Too High / Inconsistent s_ph_ok Verify Lipid/mRNA Ratio & mRNA Integrity q_ph->s_ph_ok ≤ 4.0 s_ph_bad Ensure pH is 3.0-4.0 q_ph->s_ph_bad > 4.0 LNP_Mechanism pH-Dependent Mechanism of this compound LNPs cluster_formulation Formulation (pH 3-4) cluster_circulation Circulation (pH 7.4) cluster_release Endosomal Release (pH 5.5-6.5) lipid_pos This compound (Positively Charged) lnp_form Electrostatic Binding & LNP Encapsulation lipid_pos->lnp_form mrna_neg mRNA (Negatively Charged) mrna_neg->lnp_form lnp_neutral LNP Surface is Neutral (Stable & PEG-Shielded) lnp_form->lnp_neutral Buffer Exchange lipid_reprotonate This compound becomes Positively Charged Again lnp_neutral->lipid_reprotonate Cellular Uptake (Endocytosis) membrane_disrupt Interaction with Endosomal Membrane lipid_reprotonate->membrane_disrupt mrna_release mRNA Release into Cytoplasm membrane_disrupt->mrna_release

References

Technical Support Center: 4A3-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the aggregation of 4A3-SC8 lipid nanoparticles (LNPs).

Troubleshooting Guide: Aggregation Issues

Question: My this compound LNP formulation is showing visible aggregation or an increase in particle size as measured by Dynamic Light Scattering (DLS). What are the potential causes and how can I resolve this?

Answer:

Aggregation of this compound LNPs can be triggered by a variety of factors throughout the formulation, purification, and storage process. Below is a step-by-step guide to help you identify and address the root cause of aggregation.

Step 1: Review Formulation & Assembly Process

Poor mixing or suboptimal component ratios during formulation are common sources of aggregation.

  • Issue: Inefficient mixing of lipid and payload streams can lead to localized high concentrations, promoting the formation of larger, unstable particles.

  • Solution: Ensure rapid and homogenous mixing during the formation of LNPs. For microfluidic-based systems, verify that the flow rates are correct and the microfluidic chip is not clogged. For ethanol (B145695) injection methods, ensure vigorous and consistent stirring.

  • Issue: Incorrect molar ratios of lipids (cationic/ionizable, helper, cholesterol, PEG-lipid) can result in an unstable LNP structure.

  • Solution: Re-verify the calculations for all lipid components. The ratio of the PEG-lipid is particularly critical, as it provides the steric barrier against aggregation.

Step 2: Assess Buffer & Solvent Conditions

The composition of the surrounding buffer has a significant impact on LNP stability.

  • Issue: The pH of the buffer can influence the surface charge of the LNPs, especially those containing ionizable lipids. A pH near the pKa of the ionizable lipid can lead to charge neutralization and subsequent aggregation.

  • Solution: Maintain the pH of the buffer well below the pKa of the ionizable lipid during formulation and purification to ensure a positive surface charge and colloidal stability. For long-term storage, the pH should be optimized for payload stability and LNP integrity, often in the neutral range.

  • Issue: High ionic strength buffers can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

  • Solution: Use buffers of low to moderate ionic strength (e.g., 10-50 mM). If high salt concentrations are required for downstream applications, consider performing a buffer exchange immediately before use.

Step 3: Evaluate Purification Method

The purification step is critical for removing residual solvents and unbound components that can affect stability.

  • Issue: Residual ethanol from the formulation process can destabilize LNPs over time.

  • Solution: Ensure the purification method (e.g., dialysis, tangential flow filtration) is sufficient to reduce the ethanol content to a minimal level (typically <1%).

  • Issue: The purification process itself (e.g., high shear stress during tangential flow filtration) can induce aggregation.

  • Solution: Optimize the parameters of your purification method to minimize physical stress on the LNPs. For tangential flow filtration, adjust the transmembrane pressure and cross-flow rate.

Step 4: Optimize Storage & Handling Conditions

Improper storage is a frequent cause of LNP aggregation.

  • Issue: Freeze-thaw cycles can lead to the formation of ice crystals, which can damage the LNPs and cause aggregation.

  • Solution: If storage at freezing temperatures is necessary, flash-freeze the LNP suspension in liquid nitrogen and store it at -80°C. Incorporate a cryoprotectant, such as sucrose (B13894) or trehalose (B1683222), to protect the particles during freezing.

  • Issue: Storage at elevated temperatures (e.g., 4°C or room temperature) can increase particle-particle collisions and may lead to lipid exchange or fusion.

  • Solution: For short-term storage, 2-8°C is often suitable. However, for long-term stability, storage at -20°C or -80°C is generally recommended. A stability study should be performed to determine the optimal storage temperature for your specific this compound formulation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Polydispersity Index (PDI) for a stable this compound LNP formulation?

A1: A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles. PDI values above 0.3 may suggest the presence of multiple particle size populations or aggregation.

Q2: How can I prevent aggregation during the freeze-thaw process?

A2: The addition of cryoprotectants is a common strategy to mitigate aggregation during freezing and thawing. Sugars like sucrose and trehalose are effective cryoprotectants. They form a glassy matrix around the LNPs, preventing the formation of damaging ice crystals and preserving the particle integrity. The optimal concentration of the cryoprotectant (typically 5-10% w/v) should be determined experimentally.

Q3: Can the type of payload affect the stability of this compound LNPs?

A3: Yes, the physicochemical properties of the encapsulated payload (e.g., size, charge, and conformation of nucleic acids) can influence the final characteristics and stability of the LNPs. The interaction between the payload and the ionizable lipids is crucial for proper compaction and stable formulation.

Q4: My LNP formulation is stable in the formulation buffer, but aggregates when I add it to my cell culture media. Why?

A4: Cell culture media are complex environments with high concentrations of salts, proteins, and other macromolecules. These components can disrupt the stabilizing PEG-lipid layer on the surface of the LNPs, leading to protein corona formation and subsequent aggregation. Consider optimizing the PEG-lipid density in your formulation or modifying the surface of the LNPs to enhance their stability in biological media.

Quantitative Data Summary

The stability of LNP formulations is highly dependent on buffer conditions and the presence of excipients. The following table summarizes the effect of different cryoprotectants and storage temperatures on the particle size and PDI of a model LNP formulation.

Condition Cryoprotectant (10% w/v) Storage Temperature Initial Z-average Diameter (nm) Z-average Diameter after 1 Freeze-Thaw Cycle (nm) Initial PDI PDI after 1 Freeze-Thaw Cycle
1None-20°C85.2245.80.120.45
2Sucrose-20°C84.988.10.110.13
3Trehalose-20°C85.586.30.120.12
4None-80°C85.2150.30.120.31
5Sucrose-80°C84.985.90.110.11
6Trehalose-80°C85.585.70.120.12

Data is representative and should be adapted for the specific this compound formulation.

Experimental Protocols

Protocol: Particle Size and Polydispersity Index Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for assessing the size distribution and polydispersity of this compound LNP samples.

  • Sample Preparation:

    • Allow the LNP sample to equilibrate to room temperature.

    • Gently mix the sample by inverting the tube 5-10 times. Do not vortex, as this can induce aggregation.

    • Dilute the LNP suspension in the formulation buffer to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument being used but is typically in the range of 50-200 µg/mL. Ensure the buffer used for dilution is filtered through a 0.22 µm filter to remove any dust or particulate matter.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Set the measurement parameters, including the dispersant viscosity and refractive index (use the values for your specific buffer), the material refractive index for the LNPs, and the measurement temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted LNP sample to a clean, low-volume cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for 2-5 minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

    • The Z-average diameter should be within the expected range for your this compound LNPs.

    • The PDI should be below 0.2 for a monodisperse sample. A significant increase in the Z-average diameter or PDI over time is indicative of aggregation.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: LNP Aggregation Observed (Increased Size or PDI) formulation Step 1: Review Formulation - Mixing Efficiency - Lipid Ratios start->formulation Check First buffer Step 2: Assess Buffer - pH - Ionic Strength formulation->buffer If formulation is correct purification Step 3: Evaluate Purification - Residual Solvent - Shear Stress buffer->purification If buffer is optimal storage Step 4: Optimize Storage - Temperature - Freeze-Thaw Cycles purification->storage If purification is gentle solution Solution: Stable LNP Formulation storage->solution If storage is optimized

Caption: A troubleshooting workflow for identifying and resolving LNP aggregation issues.

LNP_Stability_Factors lnp This compound LNP Stability composition Compositional Factors - Lipid Molar Ratios - PEG-Lipid Density - Payload Characteristics composition->lnp process Process Parameters - Mixing Rate - Flow Rates - Purification Method process->lnp environmental Environmental Factors - pH - Ionic Strength - Temperature environmental->lnp storage Storage & Handling - Cryoprotectants - Freeze-Thaw Cycles - Concentration storage->lnp

Caption: Key factors influencing the stability of this compound lipid nanoparticles.

Technical Support Center: 4A3-SC8 LNP Formulation and the Impact of Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of helper lipids on the performance of 4A3-SC8 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental role of helper lipids in this compound LNP formulations?

Helper lipids are crucial components of LNP formulations that influence stability, delivery efficiency, and biodistribution.[1] In this compound LNPs, as in other LNP systems, helper lipids like phospholipids (B1166683) (e.g., DSPC, DOPE) and cholesterol contribute to the structural integrity and biological performance of the nanoparticles.[2][3] Cholesterol, for instance, enhances LNP stability by filling gaps between phospholipids, which affects membrane integrity and rigidity.[1][2] Phospholipids can influence the shape and phase of the lipid bilayer, which is critical for processes like endosomal escape.[2][4]

Q2: How do different helper lipids affect the stability of this compound LNPs?

The choice of helper lipid can significantly impact the stability of LNPs. For example, cylindrical-shaped lipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) tend to form stable bilayers, which is important for in vivo applications.[2][4] In a study comparing different helper lipids, DSPC provided the best storage stability for LNPs over four weeks at 2-8 °C.[5] Conversely, cone-shaped lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can favor the formation of non-bilayer hexagonal II phases, which may reduce bilayer stability but promote endosomal release.[2][4] Researchers should monitor LNP size and polydispersity index (PDI) over time at different storage conditions (e.g., 4°C and room temperature) to assess stability with their chosen helper lipid.[6]

Q3: My in vitro transfection efficiency is high, but in vivo performance is poor. Could the helper lipid be the cause?

Yes, this is a common issue. There is often no direct correlation between in vitro and in vivo LNP activity because the biological barriers and factors limiting delivery efficiency are vastly different.[2][4] While a helper lipid like DOPE might promote excellent endosomal release and high transfection in cell culture, the resulting LNP might lack the necessary stability for systemic circulation in vivo.[2][4] For in vivo applications, a balance must be struck between the need for particle stability during circulation and the need for LNP destabilization to release the mRNA cargo inside the target cell.[2][4] Formulations with lipids like DSPC often provide greater bilayer stability, which is crucial for in vivo performance.[2]

Q4: How can I use helper lipids to target specific organs with this compound LNPs?

The Selective Organ Targeting (SORT) technology allows for the redirection of LNPs to organs other than the liver by adding a fifth lipid component—a "SORT molecule"—to the standard four-component LNP.[7] While the ionizable lipid (this compound) and other components are kept constant, the addition of a specific type of lipid can steer the LNP to the lungs, spleen, or other tissues.[7]

  • Lungs: The addition of a cationic helper lipid like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) can drive LNP accumulation in the lungs.[7][8]

  • Spleen: Anionic lipids, such as 18PA (1,2-dioleoyl-sn-glycero-3-phosphate), can be used to target the spleen.[7]

  • Liver: While the base this compound formulation has a natural tropism for the liver, this can be enhanced by adding specific ionizable amino lipids like DODAP.[7][9]

The charge of the helper lipid's polar head is a primary determinant of organ targeting.[8]

Q5: My this compound LNPs are aggregating after formulation. What is a likely cause related to the lipid composition?

Aggregation, indicated by an increase in particle size and PDI, can be caused by several factors related to lipid composition. One key component for preventing aggregation is the PEGylated lipid (e.g., DMG-PEG2000).[10] The PEG-lipid creates a steric barrier on the surface of the LNP, which enhances colloidal stability and prevents particles from clumping together.[2] If you are experiencing aggregation, verify the molar percentage and quality of your PEG-lipid. While essential for stability, be aware that a high percentage of PEG-lipid can sometimes reduce cellular uptake and inhibit endosomal release.[2][4]

Q6: I am observing high levels of inflammation with my this compound LNPs. Can helper lipids influence this?

While the ionizable lipid is often the primary driver of inflammatory responses, the overall LNP composition contributes to the biological response.[11] Interestingly, studies have shown that this compound LNPs can induce high levels of protein expression with significantly lower inflammatory cytokine production compared to other potent ionizable lipids like cKK-E12.[11] This is attributed to the ability of this compound to promote endosomal escape through a mechanism that causes less severe, reparable endosomal damage, which is less likely to trigger inflammatory pathways.[11] While helper lipids are not the primary cause, their role in membrane fusion and endosomal escape is intertwined with the overall inflammatory profile.[12] For instance, unsaturated acyl chains in helper lipids can increase membrane fluidity, which may enhance fusogenic properties and affect how the LNP interacts with the endosomal membrane.[13]

Quantitative Data Summary

The following tables summarize the physicochemical properties and performance of this compound LNPs formulated with various helper and SORT lipids.

Table 1: Molar Ratios for 4-Component and 5-Component this compound LNP Formulations

Formulation TypeIonizable Lipid (this compound)Helper Lipid 1Helper Lipid 2PEG-LipidSORT MoleculeTotal Lipids/mRNA (wt/wt)Reference
4-Component (mRNA) 38.5%Variable Phospholipid (30%)Cholesterol (30%)DMG-PEG2000 (1.5%)N/A23:1[6]
4-Component (mDLNP Base) 23.8%DOPE (23.8%)Cholesterol (47.6%)DMG-PEG (4.8%)N/A40:1[7]
5-Component (SORT Base) 15%DOPE (15%)Cholesterol (30%)DMG-PEG (3%)Variable (5-40%)N/A[6]
5-Component Lung SORT Base mDLNP RatioBase mDLNP RatioBase mDLNP RatioBase mDLNP RatioDOTAP (50%)40:1[7]
5-Component Spleen SORT Base mDLNP RatioBase mDLNP RatioBase mDLNP RatioBase mDLNP Ratio18PA (10%)40:1[7]
5-Component Liver SORT Base mDLNP RatioBase mDLNP RatioBase mDLNP RatioBase mDLNP RatioDODAP (20%)40:1[7]

Table 2: Impact of Helper Lipid Choice on In Vivo Performance of LNP-saRNA

Ionizable LipidHelper LipidKey OutcomeReference
C12-200DSPCOptimal for storage stability and durable expression in human skin explants.[5]
C12-200DOPCVaried performance, less stable than DSPC.[5]
C12-200DOPEVaried performance, less stable than DSPC.[5]
MC3DSPC/DOPC/DOPEHelper lipid effect was less apparent compared to C12-200 LNPs.[5]

Experimental Protocols

Protocol 1: Formulation of 4-Component this compound LNPs by Rapid Hand Mixing

This protocol is adapted from methodologies used for systematic evaluation of phospholipids.[6]

  • Prepare Stock Solutions:

    • Dissolve this compound, cholesterol, the chosen helper phospholipid, and DMG-PEG2000 in ethanol (B145695) to create a lipid stock solution. The final molar ratio should be 38.5:30:30:1.5.[6]

    • Dissolve mRNA (e.g., CleanCap Fluc mRNA) in 100 mM citrate (B86180) buffer at pH 3.0.[6]

  • Mixing:

    • Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution at a 3:1 volume ratio for 30 seconds.[6]

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.[6]

  • Purification (for in vivo use):

    • Purify the LNPs via dialysis against sterile PBS (pH 7.4) using a 3.5kD molecular weight cut-off (MWCO) cassette for at least 2 hours to remove ethanol and unencapsulated mRNA.[6]

Protocol 2: Formulation of 5-Component this compound SORT LNPs

This protocol is based on the established SORT methodology.[6][7]

  • Prepare Stock Solutions:

    • Prepare an ethanolic lipid solution containing this compound, DOPE, cholesterol, DMG-PEG, and the desired SORT molecule (e.g., DOTAP for lung targeting).[6]

    • The molar ratio of the base components (this compound, DOPE, cholesterol, DMG-PEG) is kept constant, while the SORT molecule is added to achieve a specific percentage of the total lipid composition (e.g., 5% to 50%).[6][7]

    • Dissolve mRNA in an appropriate acidic aqueous buffer (e.g., 100 mM citrate, pH 3.0).[6]

  • Mixing and Assembly:

    • Follow the rapid hand mixing procedure as described in Protocol 1 (3:1 aqueous to ethanol ratio).

  • Purification:

    • For in vivo experiments, dialyze the formulated SORT LNPs against sterile PBS (pH 7.4).[6]

Protocol 3: LNP Characterization

  • Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[6]

  • mRNA Encapsulation Efficiency:

    • Use a Quant-iT RiboGreen assay or a similar nucleic acid quantification kit.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.

  • Stability Assessment:

    • After formulation, measure the size and PDI of the LNPs every 24 hours for a total of 72 hours, storing samples at both room temperature and 4°C to evaluate stability.[6]

Visual Diagrams

The following diagrams illustrate key workflows and concepts related to this compound LNPs and the role of helper lipids.

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Analysis cluster_eval Evaluation A Aqueous Phase: mRNA in Acidic Buffer (e.g., Citrate pH 3.0) C Rapid Mixing (e.g., Hand Mixing, Microfluidics) A->C B Ethanol Phase: This compound, Helper Lipid, Cholesterol, PEG-Lipid B->C D Self-Assembly (Incubation) C->D E Dialysis / TFF (vs. PBS) D->E F Characterization: - Size & PDI (DLS) - Encapsulation (RiboGreen) E->F G In Vitro Assay (Cell Transfection) F->G H In Vivo Assay (Animal Model) F->H

Caption: Workflow for this compound LNP formulation, purification, and evaluation.

Endosomal_Escape cluster_cell Cellular Uptake and Endosomal Trafficking cluster_escape Mechanism of Release LNP LNP Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis LateEndosome Late Endosome / Lysosome (pH ~4.5-5.5) Endosome->LateEndosome Maturation Protonation Low pH causes protonation of this compound (becomes cationic) LateEndosome->Protonation Interaction Cationic LNP interacts with anionic endosomal membrane Protonation->Interaction Destabilization Helper lipids (e.g., DOPE) and cholesterol promote membrane fusion/destabilization Interaction->Destabilization Release mRNA is released into the cytoplasm Destabilization->Release

Caption: Role of helper lipids in facilitating endosomal escape of mRNA from LNPs.

SORT_Concept cluster_sort Addition of 5th Component (SORT Molecule) cluster_target Resulting Organ Targeting BaseLNP Base 4-Component LNP (this compound, DOPE, Cholesterol, PEG) Default Tropism: Liver Cationic + Cationic Lipid (e.g., DOTAP) BaseLNP->Cationic Anionic + Anionic Lipid (e.g., 18PA) BaseLNP->Anionic Other + Other Lipids (e.g., DODAP) BaseLNP->Other Lungs Lungs Cationic->Lungs Redirects Tropism Spleen Spleen Anionic->Spleen Redirects Tropism LiverEnhanced Liver (Enhanced) Other->LiverEnhanced Enhances Tropism

Caption: The SORT concept: using a fifth lipid to redirect LNP biodistribution.

References

strategies to reduce cytotoxicity of 4A3-SC8 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SC8 formulations. Our goal is to help you minimize cytotoxicity and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound lipid nanoparticle (LNP) formulations.

Issue Potential Cause Recommended Action
Higher than expected cytotoxicity or inflammatory response. Impurities in lipid components.Ensure high purity of this compound and other lipid components. Impurities can significantly contribute to inflammatory responses.
Suboptimal formulation ratios.Optimize the molar ratios of the four core components: ionizable lipid (this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid. A common starting ratio is 38.5:30:30:1.5.[1]
Issues with the formulation process.Ensure consistent and rapid mixing of the aqueous and ethanol (B145695) phases during LNP formation. Variations in mixing can affect LNP size, encapsulation efficiency, and stability, potentially leading to increased cytotoxicity.[1]
Endosomal membrane damage.While this compound is known for inducing reparable endosomal membrane damage, excessive dosing or sensitive cell types might still experience significant stress. Consider reducing the LNP dosage or incubation time. The use of biodegradable lipids like this compound is intended to create smaller, reparable holes in the endosome, which are managed by the ESCRT pathway to limit inflammation.[2][3]
Inconsistent results between experiments. Variability in LNP preparation.Standardize the LNP formulation protocol, including mixing speed, temperature, and buffer conditions. Utilize methods like microfluidic mixing for higher reproducibility.[4]
Instability of the formulation.Assess the stability of your this compound LNP formulation over time. Store formulations at the recommended temperature and avoid repeated freeze-thaw cycles.
Low transfection efficiency accompanied by cytotoxicity. Poor endosomal escape.While this compound is designed to facilitate endosomal escape, the overall formulation composition can influence this process.[2] Consider screening different helper lipids or modifying the cholesterol content to enhance fusogenicity.
Aggregation of LNPs.Characterize the size and polydispersity index (PDI) of your LNPs. Aggregated particles can lead to altered cellular uptake and increased cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Is this compound inherently cytotoxic?

A1: this compound has been shown to exhibit a favorable safety profile with low inflammatory potential compared to other ionizable lipids like cKK-E12.[2] Studies have demonstrated that while this compound LNPs induce high mRNA expression, they do not cause a significant increase in pro-inflammatory cytokines both in vitro and in vivo.[2] This is attributed to its biodegradable nature, which is thought to cause smaller, reparable endosomal membrane damage that is managed by the cell's ESCRT repair machinery, thus avoiding a strong inflammatory response.[2][3]

Q2: What is the primary mechanism of cytotoxicity associated with LNP formulations?

A2: The primary mechanism of LNP-associated inflammation and cytotoxicity is linked to endosomal membrane damage, which is necessary for the release of the mRNA cargo into the cytoplasm.[2][3] Large, irreparable holes in the endosomal membrane can be recognized by cytosolic proteins called galectins, which then trigger downstream inflammatory signaling pathways.[2]

Q3: How can I modify my this compound formulation to reduce cytotoxicity?

A3: While this compound is already associated with low cytotoxicity, you can further optimize your formulation by:

  • Optimizing Lipid Ratios: Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid to find the optimal balance for your specific application.[1]

  • Incorporating SORT lipids: The inclusion of a fifth "SORT" lipid can modulate the biodistribution of the LNPs, potentially directing them away from sensitive tissues and reducing systemic toxicity. For example, adding 4A3-Cit has been shown to improve liver expression.[3]

  • Screening Helper Lipids: The choice of helper lipid (e.g., DOPE, DSPC) can influence the fusogenicity and stability of the LNP, which can impact both delivery efficiency and cytotoxicity.[4]

Q4: What are some alternative delivery systems if I continue to observe cytotoxicity?

A4: If this compound LNPs are not suitable for your specific application, you might consider exploring other non-viral delivery systems such as:

  • Polymeric nanoparticles: These can be engineered for biodegradability and controlled release.[5]

  • Exosomes: These are natural extracellular vesicles that offer high biocompatibility.[5]

  • DNA-based nanostructures: These offer precise control over size and shape.[5]

Q5: Are there specific excipients that are known to be biocompatible with antibody-drug conjugates that could be adapted for these formulations?

A5: While this compound is used in LNP-mRNA formulations, principles from antibody-drug conjugate (ADC) formulation can be informative. Biocompatible excipients used in ADCs to improve stability and reduce aggregation include amino acids, sugars (like sucrose (B13894) and trehalose), and surfactants (like polysorbate 20 and 80).[6] For LNPs, the focus is more on the lipid components themselves. However, ensuring the overall formulation is isotonic and at a physiological pH is crucial for minimizing cellular stress.

Quantitative Data Summary

The following table summarizes the comparative inflammatory response of this compound LNPs versus other common ionizable lipid formulations.

Ionizable LipidRelative Luciferase ExpressionIL-6 Plasma Concentration (pg/mL)TNF-α Plasma Concentration (pg/mL)
Dlin-MC3-DMALow~100~50
SM-102Medium~500~150
cKK-E12High>2000>400
This compound Very High ~100 (similar to control) ~50 (similar to control)

Data is illustrative and based on trends reported in literature.[2] Actual values may vary depending on the experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Aspirate the medium and add fresh medium containing serial dilutions of the this compound LNP formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Cytokine Quantification (ELISA)
  • Sample Collection: Collect cell culture supernatants or animal plasma at desired time points after treatment with this compound LNP formulations.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for IL-6 or TNF-α). This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentration based on a standard curve generated from recombinant cytokine standards.

Visualizations

LNP_Cytotoxicity_Pathway cluster_cell Cell cluster_endosome Endosome Endosomal_Membrane Endosomal Membrane Endosomal_Escape Endosomal Escape of mRNA Endosomal_Membrane->Endosomal_Escape 2. Cargo Release Cytoplasm Cytoplasm Galectins Galectins Inflammatory_Signaling Inflammatory Signaling Cascade Galectins->Inflammatory_Signaling 4a. Activation Cytokine_Production Pro-inflammatory Cytokine Production Inflammatory_Signaling->Cytokine_Production 5a. Inflammation ESCRT_Machinery ESCRT Machinery Membrane_Repair Membrane Repair ESCRT_Machinery->Membrane_Repair 4b. Repair Membrane_Repair->Cytoplasm 5b. Homeostasis LNP_Uptake LNP Uptake (Endocytosis) LNP_Uptake->Endosomal_Membrane 1. Internalization Large_Holes Large, Irreparable Membrane Damage Endosomal_Escape->Large_Holes High Damage (e.g., cKK-E12) Small_Holes Small, Reparable Membrane Damage (e.g., by this compound) Endosomal_Escape->Small_Holes Low Damage (e.g., this compound) Large_Holes->Galectins 3a. Recognition Small_Holes->ESCRT_Machinery 3b. Recognition

Caption: LNP-induced cytotoxicity signaling pathway.

Experimental_Workflow Start Start: Optimize this compound Formulation Formulation Prepare LNP Formulations (Varying Ratios/Components) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening Cell_Viability Cell Viability Assay (MTT) In_Vitro_Screening->Cell_Viability Cytokine_Assay Cytokine Quantification (ELISA) In_Vitro_Screening->Cytokine_Assay Transfection_Efficiency Transfection Efficiency Assay In_Vitro_Screening->Transfection_Efficiency Analysis Analyze Data: Cytotoxicity vs. Efficacy Cell_Viability->Analysis Cytokine_Assay->Analysis Transfection_Efficiency->Analysis Decision Is Cytotoxicity Acceptable? Analysis->Decision In_Vivo_Studies Proceed to In Vivo Studies Decision->In_Vivo_Studies Yes Re-optimize Re-optimize Formulation Decision->Re-optimize No Re-optimize->Formulation

Caption: Workflow for assessing this compound LNP cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Purity Verify Purity of Lipid Components Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK No Issues Source_Impurity Source New, High-Purity Lipids Check_Purity->Source_Impurity Impurity Suspected Check_Ratios Review Formulation Ratios Ratios_OK Ratios are Optimal Check_Ratios->Ratios_OK No Issues Optimize_Ratios Systematically Optimize Molar Ratios Check_Ratios->Optimize_Ratios Suboptimal Check_Process Examine Formulation Process Process_OK Process is Consistent Check_Process->Process_OK No Issues Standardize_Process Standardize Mixing Method (e.g., Microfluidics) Check_Process->Standardize_Process Inconsistent Check_Dose Evaluate LNP Dosage Dose_OK Dose is Appropriate Check_Dose->Dose_OK No Issues Reduce_Dose Perform Dose-Response Study to Find Optimal Dose Check_Dose->Reduce_Dose Too High Purity_OK->Check_Ratios Ratios_OK->Check_Process Process_OK->Check_Dose

References

Technical Support Center: Optimizing 4A3-SC8 for Large Plasmid DNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the 4A3-SC8 lipid nanoparticle (LNP) system for the efficient delivery of large plasmid DNA (pDNA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges and streamline your experimental workflow.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and application of this compound LNPs for large pDNA delivery.

Problem Potential Causes Suggested Solutions
Low Encapsulation Efficiency (<80%) for Large pDNA (>10 kbp) 1. Suboptimal N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the pDNA is critical for condensation and encapsulation.[1] 2. Inadequate Lipid Composition: The standard helper lipids used for mRNA may not be optimal for large, structurally complex pDNA. 3. Plasmid Degradation: Large plasmids are susceptible to shear stress during formulation, especially with high flow rates in microfluidic systems.[2] 4. Incorrect Buffer pH: The pH of the aqueous buffer must be low enough to ensure this compound is positively charged to interact with the negatively charged pDNA.[3]1. Optimize N/P Ratio: Systematically test a range of N/P ratios (e.g., 3:1, 6:1, 10:1). Higher N/P ratios often improve encapsulation but can increase toxicity.[4] 2. Screen Helper Lipids: Test different helper lipids. For instance, replacing some or all of the DOPE with a cationic helper lipid like DOTAP may improve condensation of the large pDNA.[5] 3. Adjust Formulation Parameters: Reduce the total flow rate (TFR) in the microfluidic system to minimize shear stress. Increase the incubation time after mixing to allow for complete LNP assembly. 4. Verify Buffer pH: Ensure the pDNA is dissolved in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) before mixing with the lipid-ethanol solution.
High Polydispersity Index (PDI > 0.2) 1. Particle Aggregation: Unstable LNPs can aggregate, leading to a high PDI. This can be caused by improper lipid ratios or suboptimal PEG-lipid concentration. 2. Inconsistent Mixing: Manual mixing methods can lead to variability. 3. Suboptimal Purification: Residual ethanol (B145695) or improper dialysis/purification can affect particle stability.1. Optimize PEG-Lipid Content: Increase the molar percentage of the PEG-lipid (e.g., DMG-PEG2000) from 1.5% to 2.5% or 5% to enhance colloidal stability. 2. Use a Microfluidic System: Employ a microfluidic mixing device for consistent and reproducible LNP formation.[6] 3. Ensure Thorough Purification: Use tangential flow filtration (TFF) or dialysis against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unbound components.
Low Transfection Efficiency In Vitro 1. Poor Endosomal Escape: The LNP formulation may not effectively disrupt the endosomal membrane to release the pDNA into the cytoplasm.[6] 2. Inefficient Nuclear Import: Unlike mRNA, pDNA must enter the nucleus for transcription. This is a significant barrier for large molecules.[2] 3. Low Cell Viability: The LNP formulation may be cytotoxic at the effective concentration.1. Adjust Lipid Ratios: Vary the molar ratio of this compound and helper lipids. A higher proportion of ionizable lipid can enhance endosomal escape. 2. Incorporate Nuclear Targeting Strategies: While complex, consider co-encapsulating nuclear localization signal (NLS) peptides or using pDNA constructs with specific sequences that facilitate nuclear import. 3. Assess Cytotoxicity: Perform a dose-response experiment to find the optimal balance between transfection efficiency and cell viability. Reduce the N/P ratio if high toxicity is observed.
Significant In Vivo Inflammatory Response 1. Activation of cGAS-STING Pathway: Cytosolic DNA from the delivered pDNA is a potent activator of the innate immune sensor cGAS, leading to a STING-dependent inflammatory cascade and production of type I interferons.[5]1. Co-encapsulate an Anti-inflammatory Agent: Consider co-loading the LNPs with a STING inhibitor, such as nitro-oleic acid (NOA), to mitigate the inflammatory response.[5] 2. Optimize pDNA Dose: Use the lowest effective dose of pDNA to minimize immune activation. 3. Modify pDNA Backbone: If possible, use pDNA with a minimized CpG content, as unmethylated CpG motifs can also trigger inflammatory responses.
Example Data for Optimizing N/P Ratio for a 15 kbp Plasmid

The following table provides hypothetical data to illustrate the effect of varying the N/P ratio on key LNP parameters for a large plasmid.

N/P Ratio Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) In Vitro Transfection Efficiency (% GFP+ cells) Cell Viability (%)
3:11500.25-10651595
6:11200.15-5854080
10:11100.12+2925560
15:11350.20+8955045

Note: This is example data. Optimal values will vary depending on the specific plasmid, cell type, and formulation components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting formulation for encapsulating a large plasmid (>10 kbp) with this compound?

A1: A good starting point for a four-component LNP formulation is a molar ratio of this compound:DSPC:Cholesterol:DMG-PEG2000 at 50:10:38.5:1.5.[6] For large pDNA, you may need to adjust this. Consider starting with an N/P ratio of 6:1.[4]

Q2: How does the size of the plasmid DNA affect the formulation process?

A2: Larger plasmids (>10 kbp) are more challenging to encapsulate due to their size and rigidity. They are also more susceptible to shear-induced damage during the mixing process.[2] This often results in lower encapsulation efficiency and larger, more polydisperse LNPs. Optimization of the N/P ratio, use of cationic helper lipids, and gentle mixing conditions (e.g., lower flow rates) are crucial.

Q3: Can I use the same this compound formulation that I use for mRNA to deliver my large plasmid?

A3: While you can use it as a starting point, it is unlikely to be optimal. Plasmid DNA delivery faces unique challenges compared to mRNA, including the need for nuclear entry and the activation of different innate immune pathways (cGAS-STING).[5][7] Formulations often need to be re-optimized, particularly the N/P ratio and the helper lipid composition, to achieve efficient gene expression.

Q4: My this compound LNPs are aggregating after storage at 4°C. What can I do?

A4: Aggregation upon storage can be due to insufficient PEGylation on the LNP surface. Try increasing the molar percentage of DMG-PEG2000 in your formulation to 2-5%. Also, ensure that the LNPs are stored in a suitable buffer, such as PBS, and that all residual ethanol from the formulation process has been removed. For long-term storage, consider lyophilization with a cryoprotectant.[3]

Q5: What quality control assays are essential when developing a this compound LNP for pDNA delivery?

A5: Key quality control assays include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: To assess surface charge.

  • Encapsulation Efficiency: Typically measured using a fluorescent dye exclusion assay (e.g., Quant-iT PicoGreen).

  • Plasmid Integrity: Run the encapsulated plasmid on an agarose (B213101) gel after lysing the LNPs to ensure the pDNA has not been degraded during formulation.[2]

  • In Vitro Transfection Efficiency: Using a reporter plasmid (e.g., expressing GFP or luciferase) in a relevant cell line.

  • Cytotoxicity Assay: To determine the safe dosage range.

Detailed Experimental Protocols

Protocol 1: Formulation of this compound LNPs with Large pDNA via Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating a large plasmid using a microfluidic mixing device.

Materials:

  • Ionizable lipid: this compound

  • Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural lipid: Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Solvent: Anhydrous Ethanol

  • Aqueous Buffer: 50 mM Sodium Citrate Buffer, pH 4.0

  • Plasmid DNA (e.g., 15 kbp plasmid expressing a gene of interest)

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol to prepare individual stock solutions (e.g., at 10-20 mg/mL).

  • Prepare the Lipid Mixture (Organic Phase):

    • In an ethanol-rinsed tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:DMG-PEG2000).

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare the pDNA Solution (Aqueous Phase):

    • Dilute the large plasmid DNA in 50 mM Sodium Citrate Buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio and the lipid concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet and the pDNA solution into the aqueous phase inlet.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.

    • Start with a moderate total flow rate (TFR) (e.g., 2 mL/min) to minimize shear stress on the large pDNA.

    • Collect the resulting LNP solution from the outlet.

  • Purification:

    • Transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated material.

  • Characterization and Storage:

    • Characterize the purified LNPs for size, PDI, zeta potential, and encapsulation efficiency.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Signaling Pathways and Experimental Workflows

cGAS_STING_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus STING STING STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription IFN_mRNA IFN mRNA IFN_genes->IFN_mRNA Inflammatory_Cytokines Inflammatory Cytokines IFN_mRNA->Inflammatory_Cytokines leads to cGAMP cGAMP cGAMP->STING activates

LNP_pDNA_Workflow lnps lnps uptake uptake lnps->uptake endosome endosome uptake->endosome escape escape endosome->escape cytoplasm cytoplasm escape->cytoplasm nucleus nucleus cytoplasm->nucleus transcription transcription nucleus->transcription

References

effect of buffer composition on 4A3-SC8 LNP stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of buffer composition on the stability of 4A3-SC8 lipid nanoparticles (LNPs). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key buffer components that affect the stability of our this compound LNPs?

A1: The stability of this compound LNPs is primarily influenced by the following buffer components:

  • pH: The pH of the buffer is a critical parameter that can impact the surface charge, lamellarity, and overall stability of the LNPs. For cationic lipid-containing LNPs, pH values below the pKa of the ionizable lipid generally lead to higher stability and transfection efficiency.[1][2] However, very low pH can also promote aggregation.[1][2]

  • Ionic Strength: The concentration of salts in the buffer can affect LNP stability. High ionic strength can lead to aggregation due to charge screening and ion-bridging effects.[3][4]

  • Cryoprotectants: For frozen storage or lyophilization, the presence of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is essential to prevent aggregation and maintain the integrity of the LNPs during freeze-thaw cycles.[5][6][7][8][9]

Q2: We are observing aggregation of our this compound LNPs upon storage. What could be the cause and how can we mitigate it?

A2: Aggregation of this compound LNPs during storage can be attributed to several factors related to the buffer composition:

  • Inappropriate pH: If the buffer pH is close to or above the pKa of the this compound ionizable lipid, the surface charge of the LNPs may be reduced, leading to decreased electrostatic repulsion and subsequent aggregation.[10] It is recommended to store LNPs in a buffer with a pH below the pKa of the ionizable lipid.[1][2]

  • High Ionic Strength: High salt concentrations in the storage buffer can shield the surface charge of the LNPs, reducing the repulsive forces between particles and causing them to aggregate.[3][11] Consider using a buffer with lower ionic strength.

  • Freeze-Thaw Stress: Storing LNPs by freezing without a cryoprotectant can lead to aggregation due to the formation of ice crystals, which can disrupt the LNP structure.[9][12] The inclusion of cryoprotectants like sucrose or trehalose is crucial for preventing freeze-thaw-induced aggregation.[7][9]

  • Incompatible Buffer Species: Certain buffer species may interact unfavorably with the LNP components. For instance, some studies have shown that buffers like Tris or HEPES may offer better cryoprotection and transfection efficiency compared to PBS for certain LNP formulations.[13]

Q3: What is the recommended storage temperature for our this compound LNP formulations?

A3: For aqueous suspensions of LNPs, refrigeration at 2-8°C is often the most suitable condition for short- to medium-term storage, as it has been shown to maintain LNP stability for over 150 days.[7][14] For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants is the preferred method to extend the shelf life of lipid-based systems.[5][6][9][12] If freezing is necessary, it should be done in the presence of appropriate cryoprotectants to prevent damage from freeze-thaw cycles.[7][9]

Q4: How do cryoprotectants like sucrose and trehalose stabilize this compound LNPs during freezing?

A4: Cryoprotectants such as sucrose and trehalose are disaccharides that protect LNPs during freezing through several mechanisms. They form a glassy matrix around the LNPs, which inhibits ice crystal formation and growth, thus preventing mechanical stress on the nanoparticle structure.[9] These sugars also replace water molecules at the LNP surface, maintaining the hydration shell of the lipids and preventing fusion and aggregation of the particles upon thawing.[5][6][15] Trehalose and sucrose have been shown to be effective in preserving the physicochemical properties and efficacy of LNPs after lyophilization and reconstitution.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased Particle Size and Polydispersity Index (PDI) after storage LNP aggregation.- Verify the pH of the storage buffer is optimal (typically acidic for ionizable lipids).- Reduce the ionic strength of the buffer.- If frozen, ensure an adequate concentration of a suitable cryoprotectant (e.g., sucrose, trehalose) is present.[7][9]
Decreased mRNA Encapsulation Efficiency mRNA leakage from LNPs.- Optimize storage temperature; refrigeration (2-8°C) is often better than freezing for aqueous solutions without cryoprotectants.[7][14]- For frozen storage, use cryoprotectants to maintain LNP integrity.[5][6]- Ensure the buffer pH is appropriate to maintain the interaction between the ionizable lipid and the mRNA.[1][2]
Reduced In Vitro/In Vivo Efficacy LNP instability leading to aggregation or mRNA degradation.- Re-evaluate the entire buffer composition (pH, ionic strength, cryoprotectants).- Perform a stability study to assess the formulation under different storage conditions.[16][17]- Consider alternative buffer systems (e.g., Tris or HEPES instead of PBS) that may offer better stability for your specific formulation.[13]
Phase Separation or Precipitation Gross instability of the LNP formulation.- This may indicate a fundamental issue with the buffer composition's compatibility with the lipid components.- Systematically evaluate the effect of each buffer component (pH, salt concentration, buffer species) on LNP stability.- Ensure proper mixing and formulation procedures are followed.[18]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

This protocol is used to assess the physical stability of the this compound LNPs by measuring changes in their size and size distribution over time.

  • Sample Preparation:

    • Equilibrate the LNP sample to room temperature.

    • Dilute the LNP suspension in the storage buffer to an appropriate concentration for DLS measurement to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Select the appropriate laser wavelength (e.g., 633 nm).

    • Set the detection angle (e.g., 173°).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the Z-average diameter (particle size) and the Polydispersity Index (PDI).

    • Record the values and compare them to the initial measurements (Time 0) to assess stability.[16][17]

Protocol 2: RiboGreen Assay for mRNA Encapsulation Efficiency

This protocol determines the percentage of mRNA that is successfully encapsulated within the this compound LNPs.

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.

    • Prepare a set of mRNA standards of known concentrations.

  • Sample Preparation:

    • Total mRNA: Dilute an aliquot of the LNP formulation in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Free mRNA: Dilute another aliquot of the LNP formulation in TE buffer without the surfactant.

  • Assay Procedure:

    • Add the RiboGreen working solution to the wells of a 96-well plate.

    • Add the prepared mRNA standards and LNP samples (for total and free mRNA) to the wells.

    • Incubate the plate in the dark for 5 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the RiboGreen dye (e.g., ~480 nm excitation, ~520 nm emission).

  • Calculation:

    • Generate a standard curve from the fluorescence readings of the mRNA standards.

    • Determine the concentration of total and free mRNA in the LNP samples using the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[19][20]

Visualizations

LNP_Stability_Workflow cluster_formulation LNP Formulation cluster_characterization Initial Characterization (T=0) cluster_storage Storage Conditions cluster_stability_assessment Stability Assessment (T=x) cluster_analysis Data Analysis formulate Formulate this compound LNPs dls_t0 DLS: Size & PDI formulate->dls_t0 ee_t0 RiboGreen: Encapsulation Efficiency formulate->ee_t0 storage_cond Store under different buffer conditions (pH, Ionic Strength, Cryoprotectant) dls_t0->storage_cond dls_tx DLS: Size & PDI storage_cond->dls_tx ee_tx RiboGreen: Encapsulation Efficiency analysis Compare T=x with T=0 data Assess impact of buffer composition dls_tx->analysis ee_tx->analysis

Caption: Experimental workflow for assessing this compound LNP stability under various buffer conditions.

Buffer_Effects_on_LNP_Stability cluster_inputs Buffer Composition Factors cluster_outcomes LNP Stability Outcomes pH pH Stable Stable LNP (Maintained Size, PDI, EE) pH->Stable Optimal (e.g., acidic) Aggregation Aggregation (Increased Size, PDI) pH->Aggregation Sub-optimal (e.g., neutral/basic) IonicStrength Ionic Strength IonicStrength->Stable Low IonicStrength->Aggregation High Cryoprotectant Cryoprotectant Cryoprotectant->Stable Present (for freezing) Cryoprotectant->Aggregation Absent (for freezing) Leakage mRNA Leakage (Decreased EE) Cryoprotectant->Leakage Absent (for freezing)

Caption: Logical relationship between buffer composition factors and LNP stability outcomes.

References

Technical Support Center: Scaling Up 4A3-SC8 LNP Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the production of 4A3-SC8 lipid nanoparticles (LNPs) for preclinical studies.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound LNP production in a question-and-answer format.

Q1: We are scaling up our this compound LNP production from a manual pipette mixing method to a microfluidics system, and we are observing a significant increase in particle size and polydispersity index (PDI). What are the likely causes and how can we troubleshoot this?

A1: An increase in particle size and PDI during scale-up to a microfluidics system can be attributed to several factors. Here’s a step-by-step troubleshooting approach:

  • Optimize Microfluidic Parameters: The flow rate ratio (FRR) and total flow rate (TFR) are critical process parameters that significantly influence LNP characteristics.[1][2][3]

    • Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the ethanol (B145695) phase flow rate. Increasing the FRR (e.g., from 1:1 to 3:1 aqueous:ethanol) generally leads to smaller particle sizes.[1]

    • Total Flow Rate (TFR): Increasing the TFR can also result in smaller LNPs.[2][3]

    • Recommendation: Systematically vary the FRR and TFR to find the optimal conditions for your specific this compound formulation on your microfluidic system.

  • Lipid Concentration: As the concentration of the lipid solution in ethanol increases, it can lead to an increase in particle size.[4]

    • Recommendation: If you have concentrated your lipid stock for scale-up, try formulating with a more dilute lipid solution to see if it resolves the issue.

  • Mixing Efficiency: Inconsistent or inefficient mixing can lead to larger and more polydisperse LNPs.

    • Recommendation: Ensure your microfluidic system is functioning correctly and that there are no obstructions in the microchannels. For larger-scale production, turbulent mixing devices may be more suitable than some microfluidic systems with low flow rates.[5]

  • Lipid Quality and Stability: Ensure the quality and stability of your lipid stocks, as degraded lipids can affect LNP formation.[6][7]

    • Recommendation: Use high-quality lipids and store them under the recommended conditions. Consider performing quality control on your lipid stocks, for instance, using HPLC-CAD to check for impurities or degradation products.[6]

Q2: Our this compound LNP formulation appears stable at the bench scale, but we are seeing aggregation and precipitation after scaling up and storing for a short period. What could be the cause?

A2: Stability issues upon scale-up can be frustrating. Here are some potential causes and solutions:

  • Residual Ethanol: Inadequate removal of ethanol after formulation can lead to instability.

    • Recommendation: Ensure your purification method (e.g., dialysis, tangential flow filtration) is scaled appropriately to handle the larger batch volume and efficiently remove the organic solvent.

  • Buffer Composition: The buffer composition, including pH and ionic strength, can impact LNP stability.[1]

    • Recommendation: Re-evaluate your formulation buffer. For this compound LNPs, a citrate (B86180) buffer at an acidic pH (e.g., pH 3.0-4.0) is often used for formation, followed by a buffer exchange to a storage buffer like PBS (pH 7.4).[8][9] Ensure the final buffer concentration is optimal for stability.

  • Lipid Ratios: Even small deviations from the optimal lipid molar ratios can affect stability.[10]

    • Recommendation: Double-check the calculations and measurements of your lipid components. The molar ratio of components like cholesterol and PEG-lipids is crucial for LNP structural integrity.[7]

  • Storage Conditions:

    • Recommendation: this compound LNPs should be stored at 4°C for short-term use.[8] For longer-term storage, consider lyophilization or storage at -80°C, though formulation adjustments with cryoprotectants may be necessary.[11][12]

Q3: We are experiencing low encapsulation efficiency (<80%) after scaling up our this compound LNP production. How can we improve this?

A3: Low encapsulation efficiency is a common challenge. Here are some factors to consider:

  • Mixing Method: Microfluidic mixing generally results in higher and more consistent encapsulation efficiencies compared to manual methods like pipette or vortex mixing.[13]

    • Recommendation: If not already using one, transitioning to a microfluidic system can significantly improve encapsulation.

  • pH of the Aqueous Phase: The ionizable lipid this compound requires an acidic environment to become positively charged and effectively complex with the negatively charged mRNA.[14]

    • Recommendation: Ensure the pH of your aqueous buffer (e.g., 100 mM citrate buffer) is sufficiently low (pH 3.0) to protonate the this compound lipid.[8]

  • Lipid:mRNA Ratio: The weight ratio of total lipids to mRNA is a critical parameter for efficient encapsulation.[5]

    • Recommendation: A common starting point for this compound LNPs is a lipid-to-mRNA weight ratio of 23:1 to 40:1.[8][9] You may need to optimize this ratio for your specific mRNA and scale.

Frequently Asked Questions (FAQs)

General Formulation

  • What are the standard molar ratios for a four-component this compound LNP formulation? A typical molar ratio is 38.5% this compound, 30% cholesterol, 30% of a helper phospholipid (like DOPE or DSPC), and 1.5% DMG-PEG2000.[8]

  • What is a SORT LNP and how does it differ from a standard this compound LNP? SORT (Selective Organ Targeting) LNPs are five-component formulations designed to target specific organs like the liver, lungs, or spleen.[13] They are created by adding a fifth "SORT molecule" (a specific lipid) to the base four-component LNP formulation.[8][13]

Scale-Up and Manufacturing

  • What are the main challenges when scaling up LNP production? The primary challenges include maintaining batch-to-batch consistency, controlling particle size and polydispersity, ensuring sterility, and managing the supply of high-quality raw materials.[10]

  • Is microfluidics a scalable technology for preclinical production? Yes, microfluidics is a robust and scalable method for LNP manufacturing, offering excellent control over particle characteristics and high reproducibility.[2] Parallelized microfluidic systems can achieve production rates suitable for preclinical and even commercial scale applications.[15]

Characterization and Quality Control

  • What are the critical quality attributes (CQAs) for preclinical this compound LNPs? Key CQAs include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and the integrity of the encapsulated mRNA.[6]

  • What analytical methods are recommended for characterizing this compound LNPs?

    • Dynamic Light Scattering (DLS): For measuring particle size, PDI, and zeta potential.[8]

    • Fluorescence Spectroscopy (e.g., RiboGreen assay): To determine mRNA encapsulation efficiency.[6]

    • Transmission Electron Microscopy (TEM): For visualizing the morphology of the LNPs.[8]

    • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): For quantifying the lipid components and assessing their purity.[6]

Data Presentation

Table 1: Comparison of this compound LNP Production Methods

Production MethodTypical ScaleEncapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Key AdvantageKey Disadvantage
Pipette Mixing Small (µL to mL)>80%~100-150< 0.2Simplicity, low costLow reproducibility, not easily scalable
Vortex Mixing Small to Medium (mL)>80%~100-150< 0.2Simple, slightly more scalable than pipetteModerate reproducibility
Microfluidics Small to Large (µL to L)>90%~80-120< 0.15High reproducibility, excellent control, scalableRequires specialized equipment

Data synthesized from multiple sources, specific values can vary based on precise formulation and process parameters.[8][13]

Table 2: Influence of Microfluidic Process Parameters on LNP Characteristics

ParameterChangeEffect on Particle SizeEffect on PDI
Flow Rate Ratio (FRR) Increase (e.g., 1:1 to 3:1)DecreaseGenerally improves (lower PDI)
Total Flow Rate (TFR) IncreaseDecreaseGenerally improves (lower PDI)

General trends observed in LNP production using microfluidics.[1][2]

Experimental Protocols

Protocol 1: Formulation of Four-Component this compound LNPs by Microfluidics

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Dissolve this compound, cholesterol, a helper phospholipid (e.g., DOPE), and DMG-PEG2000 in absolute ethanol to achieve a molar ratio of 38.5:30:30:1.5.

    • The final total lipid concentration will depend on the desired scale and microfluidic system parameters.

  • Preparation of Aqueous mRNA Solution:

    • Dissolve the mRNA in a 100 mM citrate buffer with a pH of 3.0.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Set the desired Flow Rate Ratio (FRR), typically 3:1 (aqueous:ethanol), and Total Flow Rate (TFR).

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification:

    • Immediately after formation, purify the LNP solution to remove ethanol and unencapsulated mRNA. This is typically done by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.

    • Analyze the final LNP concentration.

Protocol 2: Characterization of mRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare a standard curve of your mRNA in the appropriate buffer.

  • Prepare two sets of LNP samples:

    • Total mRNA: Lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

    • Free mRNA: Use the intact LNP sample.

  • Add the RiboGreen reagent to both the standards and the LNP samples.

  • Measure the fluorescence using a plate reader.

  • Calculate the concentration of total and free mRNA from the standard curve.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Production_Workflow Figure 1. General Workflow for this compound LNP Production cluster_prep Preparation cluster_formulation Formulation cluster_downstream Downstream Processing cluster_qc Quality Control Lipid Stock Solution Lipid Stock Solution Mixing Mixing Lipid Stock Solution->Mixing Aqueous mRNA Solution Aqueous mRNA Solution Aqueous mRNA Solution->Mixing Purification Purification Mixing->Purification Sterile Filtration Sterile Filtration Purification->Sterile Filtration Final Formulation Final Formulation Sterile Filtration->Final Formulation Characterization Characterization Final Formulation->Characterization

Caption: Figure 1. General Workflow for this compound LNP Production

Scale_Up_Logic Figure 2. Decision Logic for Scaling Up LNP Production Start Start Define Target Product Profile Define Target Product Profile Start->Define Target Product Profile Bench-Scale Formulation (e.g., Pipette) Bench-Scale Formulation (e.g., Pipette) Define Target Product Profile->Bench-Scale Formulation (e.g., Pipette) Characterize (Size, PDI, EE) Characterize (Size, PDI, EE) Bench-Scale Formulation (e.g., Pipette)->Characterize (Size, PDI, EE) Meets Specs? Meets Specs? Characterize (Size, PDI, EE)->Meets Specs? Select Scale-Up Method (e.g., Microfluidics) Select Scale-Up Method (e.g., Microfluidics) Meets Specs?->Select Scale-Up Method (e.g., Microfluidics) Yes Re-evaluate Formulation/Process Re-evaluate Formulation/Process Meets Specs?->Re-evaluate Formulation/Process No Process Optimization (FRR, TFR) Process Optimization (FRR, TFR) Select Scale-Up Method (e.g., Microfluidics)->Process Optimization (FRR, TFR) Scale-Up Production Scale-Up Production Process Optimization (FRR, TFR)->Scale-Up Production Characterize (Size, PDI, EE, Stability) Characterize (Size, PDI, EE, Stability) Scale-Up Production->Characterize (Size, PDI, EE, Stability) Meets Preclinical Specs? Meets Preclinical Specs? Characterize (Size, PDI, EE, Stability)->Meets Preclinical Specs? Proceed to Preclinical Studies Proceed to Preclinical Studies Meets Preclinical Specs?->Proceed to Preclinical Studies Yes Meets Preclinical Specs?->Re-evaluate Formulation/Process No Re-evaluate Formulation/Process->Bench-Scale Formulation (e.g., Pipette)

References

Technical Support Center: Refining Purification Methods for 4A3-SC8 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for 4A3-SC8 lipid nanoparticles (LNPs). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound nanoparticles?

A1: The most prevalent and effective methods for purifying this compound and other lipid nanoparticles are dialysis, centrifugation/ultrafiltration, and size exclusion chromatography (SEC). Each method has its own advantages and is chosen based on the scale of the preparation, the desired purity, and the specific downstream application.

Q2: Why is purification a critical step after the synthesis of this compound LNPs?

A2: Purification is essential to remove residual components from the synthesis process, such as organic solvents (e.g., ethanol), unencapsulated therapeutic cargo (e.g., mRNA), and excess lipids.[1] These impurities can compromise the stability of the nanoparticles, induce toxicity in preclinical and clinical applications, and interfere with downstream characterization and functional assays.[1]

Q3: What are the key quality attributes to monitor after purifying this compound nanoparticles?

A3: After purification, it is crucial to assess several quality attributes to ensure the integrity and functionality of your this compound LNPs. These include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters indicate the average size and size distribution of the nanoparticles. A low PDI (typically <0.2) is desirable, indicating a uniform population.[2][3][4]

  • Zeta Potential: This measurement reflects the surface charge of the nanoparticles and is an indicator of colloidal stability.[5]

  • Encapsulation Efficiency: This determines the percentage of the therapeutic cargo that has been successfully encapsulated within the nanoparticles.

  • Purity: Assessing the removal of process-related impurities, such as residual solvents and free lipids, is critical.[6][7][8]

Q4: Can the purification process itself affect the characteristics of my this compound nanoparticles?

A4: Yes, the chosen purification method can influence the final physicochemical properties of the nanoparticles.[1] For instance, some methods may lead to a slight increase in particle size or PDI. It is important to characterize the nanoparticles both before and after purification to understand the impact of the process.

Troubleshooting Guides

Dialysis

Dialysis is a widely used method for removing small molecule impurities and for buffer exchange. It is a gentle process but can be time-consuming.[1]

Observed Problem Potential Cause Recommended Solution Quantitative Parameter to Monitor
Increased Particle Size or PDI after Dialysis 1. Instability of nanoparticles in the dialysis buffer. 2. Prolonged dialysis time leading to aggregation.1. Ensure the dialysis buffer is at the optimal pH and ionic strength for this compound LNP stability. 2. Reduce the dialysis duration or perform multiple shorter dialysis exchanges. A study on SORT LNPs used a 2-hour dialysis time.[2]PDI should ideally remain below 0.2. An increase of more than 0.05 may indicate instability.
Low Removal of Impurities 1. Inappropriate Molecular Weight Cut-Off (MWCO) of the dialysis membrane. 2. Insufficient volume or number of buffer exchanges.1. Select a dialysis membrane with a MWCO that is significantly larger than the impurities to be removed but much smaller than the nanoparticles. For LNPs, a 3.5kD cut-off has been used.[2] 2. Increase the volume of the dialysis buffer (at least 100-fold the sample volume) and perform multiple buffer changes.[9]Residual ethanol (B145695) concentration, which can be measured by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).[6][7]
Sample Volume Increase Osmotic influx of water into the dialysis bag due to high solute concentration in the sample.Perform a stepwise dialysis against buffers with gradually decreasing solute concentrations.Monitor the sample volume in the dialysis cassette/tubing.
Low Nanoparticle Recovery Adsorption of nanoparticles to the dialysis membrane.1. Use a dialysis membrane material known for low protein/nanoparticle binding. 2. Ensure gentle handling and recovery of the sample from the dialysis device.Quantify nanoparticle concentration before and after dialysis. A loss of 20-50% can be typical for filtration methods.[10]
Centrifugation / Ultrafiltration

This method uses centrifugal force to pellet the nanoparticles or to pass them through a filter, allowing for the removal of the supernatant containing impurities. It is generally faster than dialysis.[1][11]

Observed Problem Potential Cause Recommended Solution Quantitative Parameter to Monitor
Nanoparticle Aggregation or Pellet that is Difficult to Resuspend 1. Excessive centrifugation speed or time. 2. Inappropriate resuspension buffer.1. Optimize the centrifugation parameters (speed and duration) to form a loose pellet. Avoid hard pelleting. 2. Resuspend the pellet in a buffer that ensures colloidal stability (e.g., PBS at the correct pH). Gentle pipetting or vortexing may be required. Avoid sonication which can damage the nanoparticles.[12]Visual inspection of the resuspended pellet for aggregates. DLS measurement of PDI after resuspension.
Low Nanoparticle Recovery 1. Nanoparticles remaining in the supernatant after centrifugation. 2. Adhesion of nanoparticles to the centrifuge tube walls.1. Increase the centrifugation speed or time. A pre-optimization step is recommended to determine the optimal parameters for pelleting your specific this compound formulation.[12] 2. Use low-binding centrifuge tubes.Nanoparticle concentration in the supernatant and in the final resuspended sample.
Filter Clogging (Ultrafiltration) High nanoparticle concentration or presence of aggregates in the initial sample.1. Dilute the nanoparticle suspension before filtration. 2. Perform a low-speed centrifugation step to remove large aggregates before ultrafiltration.Monitor the flow-through rate during ultrafiltration.
Incomplete Impurity Removal Insufficient washing steps.Perform multiple cycles of centrifugation and resuspension in fresh buffer to ensure complete removal of impurities.[1]Concentration of residual impurities in the final sample.
Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. Larger particles (nanoparticles) elute first, while smaller molecules (impurities) are retained in the porous beads of the column and elute later.

Observed Problem Potential Cause Recommended Solution Quantitative Parameter to Monitor
Broad or Tailing Peaks 1. Interaction of nanoparticles with the column matrix. 2. Suboptimal mobile phase composition.1. Select a column with a stationary phase that minimizes non-specific binding. 2. Optimize the mobile phase pH and ionic strength. For LNPs, a mobile phase of 1x PBS at a flow rate of 0.5 mL/min has been used.[13]Peak shape and symmetry in the chromatogram.
Low Nanoparticle Recovery Adsorption of nanoparticles to the column.1. Passivate the column before use. 2. Adjust the mobile phase composition to reduce interactions.Compare the amount of nanoparticles injected to the amount recovered in the eluted fractions.
Co-elution of Nanoparticles and Impurities Inappropriate column pore size.Select a column with a pore size that provides optimal separation between your nanoparticles and the impurities. For LNP analysis, a TSKgel-G6000PWxl-CP column has been used.[13]Resolution between the nanoparticle peak and impurity peaks in the chromatogram.
Nanoparticle Aggregation during SEC Shear stress or interaction with the stationary phase.1. Reduce the flow rate. 2. Choose a column with a larger particle size to reduce shear.Monitor the size distribution of the eluted fractions using DLS.

Experimental Protocols

Protocol 1: Purification of this compound Nanoparticles by Dialysis

This protocol is suitable for small to medium-scale purification and buffer exchange.

Materials:

  • This compound nanoparticle suspension

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa[2]

  • Dialysis buffer (e.g., sterile Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stir plate and stir bar

  • Beaker or container large enough to hold at least 100 times the sample volume

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with DI water.

  • Load the this compound nanoparticle suspension into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Securely clamp the ends of the dialysis tubing or seal the cassette.

  • Place the sealed dialysis device in the container with the dialysis buffer.

  • Begin stirring the buffer at a low speed to facilitate diffusion.

  • Perform the dialysis for a recommended duration of 2 hours at 4°C.[2]

  • For optimal purity, change the dialysis buffer at least once during the process.

  • After the dialysis is complete, carefully remove the dialysis device from the buffer.

  • Recover the purified nanoparticle suspension from the tubing/cassette into a sterile container.

  • Characterize the purified nanoparticles for size, PDI, and encapsulation efficiency.

Protocol 2: Purification of this compound Nanoparticles by Ultracentrifugation

This protocol is effective for concentrating nanoparticles and removing soluble impurities.

Materials:

  • This compound nanoparticle suspension

  • Ultracentrifuge and appropriate rotor

  • Ultracentrifuge tubes (low-binding)

  • Resuspension buffer (e.g., sterile PBS, pH 7.4)

  • Pipettes

Procedure:

  • Transfer the this compound nanoparticle suspension to the ultracentrifuge tubes.

  • Balance the tubes carefully before placing them in the rotor.

  • Centrifuge the samples at a pre-optimized speed and duration. For lipid nanoparticles, speeds can range from 100,000 x g to 300,000 x g for 1 to 8 hours.[14][15] It is critical to optimize this step to achieve a soft pellet.

  • Carefully decant or pipette off the supernatant, which contains the impurities.

  • Add a small volume of cold resuspension buffer to the tube.

  • Gently resuspend the nanoparticle pellet by pipetting up and down. Avoid vigorous vortexing or sonication.

  • For higher purity, repeat the centrifugation and resuspension steps 1-2 more times.

  • After the final resuspension, collect the purified nanoparticle sample.

  • Characterize the purified nanoparticles for size, PDI, and encapsulation efficiency.

Protocol 3: Purification of this compound Nanoparticles by Size Exclusion Chromatography (SEC)

This protocol is ideal for achieving high-purity samples and can also provide analytical information about the size distribution.

Materials:

  • This compound nanoparticle suspension

  • SEC column suitable for nanoparticle separation (e.g., TSKgel G6000PWXL-CP)[13]

  • HPLC or FPLC system

  • Mobile phase (e.g., sterile 1x PBS, pH 7.4)[13]

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject the this compound nanoparticle suspension onto the column. The injection volume will depend on the column size.

  • Run the chromatography at a constant flow rate. A flow rate of 0.5 mL/min has been reported for LNP separation.[13]

  • Monitor the elution profile using a UV detector (e.g., at 260 nm for RNA-loaded LNPs).

  • Collect fractions corresponding to the nanoparticle peak, which should be the first major peak to elute.

  • Pool the fractions containing the purified nanoparticles.

  • If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.

  • Characterize the purified nanoparticles for size, PDI, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization synthesis This compound LNP Synthesis (e.g., Microfluidic Mixing) dialysis Dialysis synthesis->dialysis Crude Nanoparticles centrifugation Centrifugation/ Ultrafiltration synthesis->centrifugation Crude Nanoparticles sec Size Exclusion Chromatography synthesis->sec Crude Nanoparticles dls DLS (Size, PDI) dialysis->dls centrifugation->dls sec->dls zeta Zeta Potential dls->zeta ee Encapsulation Efficiency zeta->ee purity Purity (e.g., HPLC, GC) ee->purity final_product Final Product for Downstream Applications purity->final_product Purified Nanoparticles

Caption: Experimental workflow for this compound nanoparticle purification.

troubleshooting_workflow start Start: Post-Purification Characterization check_pdi Is PDI < 0.2? start->check_pdi check_recovery Is Nanoparticle Recovery Acceptable? check_pdi->check_recovery Yes high_pdi High PDI: - Check buffer stability - Optimize purification parameters (e.g., shorter dialysis, lower centrifugation speed) - Review synthesis protocol check_pdi->high_pdi No check_purity Are Impurities Sufficiently Removed? check_recovery->check_purity Yes low_recovery Low Recovery: - Check for nanoparticle loss in supernatant/filtrate - Use low-binding consumables - Optimize centrifugation/filtration parameters check_recovery->low_recovery No low_purity Low Purity: - Increase washing steps/buffer exchanges - Check MWCO of dialysis membrane - Optimize SEC column and mobile phase check_purity->low_purity No end_ok Purification Successful check_purity->end_ok Yes high_pdi->start Re-evaluate low_recovery->start Re-evaluate low_purity->start Re-evaluate

Caption: Troubleshooting logic for this compound nanoparticle purification.

References

Validation & Comparative

A Comparative Guide to 4A3-SC8 and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics has been revolutionized by the development of potent and safe delivery vectors. Among these, lipid nanoparticles (LNPs) have emerged as the clinical standard. The choice of the ionizable lipid is a critical determinant of the LNP's efficacy, influencing its encapsulation efficiency, delivery to target cells, and the subsequent protein expression. This guide provides an objective comparison of two prominent ionizable lipids: 4A3-SC8, a novel dendrimer-based lipid, and DLin-MC3-DMA, the gold standard used in the first FDA-approved siRNA therapeutic, Onpattro®.

Performance Comparison

Both this compound and DLin-MC3-DMA have demonstrated high efficacy in delivering mRNA payloads. However, emerging data suggests that this compound may offer advantages in terms of expression levels in specific cell types. One study found that LNPs formulated with this compound induced significantly higher luciferase expression in RAW macrophages compared to those formulated with DLin-MC3-DMA[1]. DLin-MC3-DMA, on the other hand, is a well-characterized lipid with a proven clinical track record for siRNA delivery and has been extensively used in the preclinical and clinical development of mRNA vaccines[2][3][4][5].

Quantitative Data Summary

The following tables summarize the key physicochemical properties and in vitro performance of LNPs formulated with this compound and DLin-MC3-DMA.

Physicochemical PropertiesThis compound LNPsDLin-MC3-DMA LNPsReference
Molar Ratio (Lipid:DSPE:Chol:PEG) 38.5:30:30:1.550:10:38.5:1.5[6][7]
Diameter (nm) ~100~80-100[8]
Polydispersity Index (PDI) < 0.25< 0.2[9][8]
Zeta Potential (mV) Slightly negativeNot specified
mRNA Encapsulation Efficiency HighHigh[6][8]
In Vitro PerformanceThis compound LNPsDLin-MC3-DMA LNPsReference
Cell Type RAW MacrophagesHeLa Cells[1][4]
Transfection Efficiency Higher luciferase expressionEfficient protein expression[1][4]
Cell Viability Not specifiedDose-dependent cell loss at higher concentrations[8]

Experimental Protocols

LNP Formulation

This compound LNP Formulation (Rapid Hand Mixing): [6]

  • An ethanol (B145695) solution is prepared containing this compound, cholesterol, a variable phospholipid (e.g., DOPE), and DMG-PEG2000 in a molar ratio of 38.5:30:30:1.5.

  • The mRNA is dissolved in a 100 mM citrate (B86180) buffer at pH 3.0.

  • The aqueous mRNA solution and the ethanol lipid solution are rapidly mixed at a 3:1 volume ratio for 30 seconds.

  • The mixture is incubated at room temperature for 15 minutes to allow for LNP self-assembly.

  • For in vitro experiments, the formulation is diluted with PBS to a final citrate concentration of 10 mM.

DLin-MC3-DMA LNP Formulation: [7]

  • A lipid mix solution in ethanol is prepared with DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.

  • The cargo RNA is dissolved in a 10 mM citrate buffer at pH 4.

  • The lipid solution and the RNA solution are mixed, often using a microfluidic device or vortexing, to form the LNPs.

  • The resulting LNP solution is dialyzed against PBS (pH 7.4) using a dialysis kit with a molecular weight cutoff of 3.5 kDa to remove ethanol and unencapsulated RNA.

In Vitro Transfection Assay
  • Cells (e.g., HeLa cells, RAW macrophages) are seeded in multi-well plates and allowed to adhere overnight.

  • LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) are diluted in cell culture medium to the desired concentrations.

  • The old medium is removed from the cells, and the LNP-containing medium is added.

  • Cells are incubated for a specified period (e.g., 24 hours).

  • Luciferase expression is quantified using a luciferase assay system, and the luminescence is measured with a luminometer.

  • Cell viability can be assessed in parallel using assays such as the AlamarBlue assay[8].

Visualizing the Mechanism and Workflow

The following diagrams illustrate the general mechanism of LNP-mediated mRNA delivery and a typical experimental workflow for comparing LNP efficacy.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_endosome Endosome (pH ~6.5) LNP LNP (mRNA enclosed) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis Ionizable_Lipid Ionizable Lipid Protonated LNP_Endosome->Ionizable_Lipid Acidification Cytoplasm Cytoplasm Ionizable_Lipid->Cytoplasm Endosomal Escape (mRNA Release) Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Translated Protein Ribosome->Protein Translation Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Formulate_4A3 Formulate this compound LNPs DLS Size (DLS) PDI Formulate_4A3->DLS Formulate_MC3 Formulate DLin-MC3-DMA LNPs Formulate_MC3->DLS Zeta Zeta Potential DLS->Zeta Encapsulation Encapsulation Efficiency Zeta->Encapsulation Cell_Culture Cell Seeding Encapsulation->Cell_Culture Transfection Transfection with LNPs Cell_Culture->Transfection Assay Luciferase Assay & Viability Assay Transfection->Assay Data_Analysis Compare Expression Levels and Toxicity Assay->Data_Analysis

References

A Head-to-Head Comparison of 4A3-SC8 and SM-102 Lipid Nanoparticles for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vivo performance, experimental protocols, and mechanistic pathways of two leading ionizable lipids in mRNA delivery.

The advent of mRNA therapeutics has been largely enabled by the development of effective delivery vehicles, with lipid nanoparticles (LNPs) at the forefront. Among the critical components of these LNPs are ionizable lipids, which play a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This guide provides an objective, data-driven comparison of two prominent ionizable lipids: 4A3-SC8 and SM-102, focusing on their in vivo performance.

Performance Overview

Both this compound and SM-102 have demonstrated high efficiency in delivering mRNA in vivo, primarily targeting the liver. However, studies reveal key differences in their potency, tissue tropism, and inflammatory profiles.

This compound has been identified as a highly potent ionizable lipid, in some cases showing superior mRNA expression compared to other well-known lipids.[1][2] Notably, some research suggests that this compound LNPs can achieve high levels of protein expression with a potentially more favorable safety profile, inducing lower levels of inflammatory cytokines compared to other potent LNPs.[2] The versatility of this compound has also been demonstrated in the context of Selective Organ Targeting (SORT) LNPs, where modifications to the LNP composition can shift delivery from the liver to other organs like the lungs and spleen.[3][4]

SM-102 , a key component in the Moderna COVID-19 vaccine, is a clinically validated and highly effective ionizable lipid for mRNA delivery.[5][6][7] In vivo studies consistently show robust mRNA expression in the liver following intravenous administration.[8][9] When compared to other lipids like ALC-0315, SM-102 has been shown to mediate higher bioluminescence in intramuscular delivery models.[5] Research also indicates that the performance of SM-102 LNPs can be modulated by altering other components of the formulation, such as helper lipids, which can influence delivery efficiency and immunogenicity.[10]

Quantitative Performance Data

The following tables summarize the in vivo performance of this compound and SM-102 LNPs based on data from various studies. Direct comparisons should be made with caution due to variations in experimental conditions, including animal models, mRNA cargo, and LNP composition.

Table 1: In Vivo mRNA Expression (Luciferase Reporter Gene)

Ionizable LipidAnimal ModelRoute of AdministrationPrimary Target OrganReported Expression LevelReference
This compound MiceIntravenousLiver>700-fold higher than lowest expressing lipid in a library screen.[2][2]
This compound MiceIntravenousLiver18-fold improvement in Luc mRNA expression over a saturated base LNP formulation.[1][1]
This compound MiceIntratrachealLung>3-fold higher luciferase expression than cKK-E12 LNPs.[2][2]
SM-102 BALB/c MiceIntramuscularMuscle60% higher mean bioluminescence compared to ALC-0315 LNPs.[5][5]
SM-102 C57BL/6 MiceIntravenousLiverComparable mRNA delivery to a novel liver-trophic lipid (Lipid 23).[11][11]
SM-102 MiceIntravenousLiverComparable or slightly lower expression than novel nAcx-Cm lipids.[6][6]

Table 2: Tissue Tropism and Safety Profile

Ionizable LipidPredominant Tissue TropismKey Safety/Immunogenicity FindingsReference
This compound Liver, with potential for redirection to spleen and lungs using SORT.[3][4][12]Induces high mRNA expression without a significant increase in plasma inflammatory cytokines (IL-6, TNFα).[2][2][3][4][12]
SM-102 Primarily liver after intravenous injection; also effective for intramuscular delivery.[7][8]Elicits a comparable inflammatory response to ALC-0315 but can induce higher antibody production.[5][5][7][8]

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. The following sections outline common experimental workflows for evaluating LNP performance in vivo.

LNP Formulation

A common method for formulating LNPs is through microfluidic mixing, which allows for rapid and controlled self-assembly of the lipid components with the mRNA cargo.

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_mixing Formulation cluster_purification Purification & Characterization lipids Lipid Mixture in Ethanol (B145695) (e.g., this compound or SM-102, DSPC, Cholesterol, PEG-lipid) mixing Microfluidic Mixing (e.g., Ignite, NanoAssemblr) lipids->mixing mrna mRNA in Aqueous Buffer (e.g., Citrate (B86180) Buffer, pH 3.0) mrna->mixing dialysis Dialysis against PBS (to remove ethanol and raise pH) mixing->dialysis characterization Characterization (Size, PDI, Encapsulation Efficiency) dialysis->characterization

Caption: Workflow for LNP formulation using microfluidic mixing.

Detailed Protocol:

  • Lipid Preparation: Dissolve the ionizable lipid (this compound or SM-102), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol at a specific molar ratio.[3][13] A common molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[13] For this compound, a ratio of 38.5:30:30:1.5 (this compound:Variable Phospholipid:Cholesterol:PEG-DMG) has been used.[3]

  • mRNA Preparation: Dissolve the mRNA transcript (e.g., encoding Firefly Luciferase) in an acidic aqueous buffer (e.g., 100 mM citrate buffer, pH 3.0).[3]

  • Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate and volume ratio (e.g., 3:1 aqueous to ethanol).

  • Purification: Dialyze the resulting LNP solution against sterile phosphate-buffered saline (PBS) to remove ethanol and neutralize the pH.[3]

  • Characterization: Measure the particle size (Z-average), polydispersity index (PDI) using Dynamic Light Scattering (DLS), and determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vivo mRNA Delivery and Biodistribution Study

This workflow describes a typical study to assess the efficiency and tissue-specific delivery of LNP-formulated mRNA in a mouse model.

In_Vivo_Workflow cluster_admin Administration cluster_imaging Monitoring cluster_analysis Analysis injection LNP Administration to Mice (e.g., Intravenous or Intramuscular Injection) imaging In Vivo Bioluminescence Imaging (IVIS) at various time points (e.g., 6, 24, 48 hours) injection->imaging safety Safety Assessment (e.g., Cytokine analysis from blood samples) injection->safety ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo quantification Quantification of Bioluminescence Signal ex_vivo->quantification

Caption: General workflow for in vivo evaluation of LNP performance.

Detailed Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).[5][9]

  • Administration: Administer the LNP-encapsulated mRNA (e.g., encoding luciferase) to the mice via the desired route, such as intravenous (tail vein) injection for systemic delivery or intramuscular injection for localized delivery.[5][9] The dosage can vary, for example, 0.5 mg/kg of mRNA.[9]

  • In Vivo Imaging: At predetermined time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice and administer a luciferin (B1168401) substrate via intraperitoneal injection.[14] Image the mice using an In Vivo Imaging System (IVIS) to detect and quantify the bioluminescence signal.[5][14]

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest key organs (liver, spleen, lungs, heart, kidneys). Image the isolated organs to determine the tissue distribution of protein expression.[9]

  • Safety Assessment: Collect blood samples at various time points to analyze plasma for inflammatory cytokines (e.g., IL-6, TNF-α) using methods like ELISA or multiplex assays to assess the inflammatory response to the LNPs.[2]

Mechanistic Insights: The LNP Delivery Pathway

The successful delivery of mRNA by LNPs involves a multi-step process, from cellular uptake to endosomal escape and finally, translation of the mRNA into protein in the cytoplasm. The ionizable lipid is critical for the endosomal escape step.

LNP_Delivery_Pathway uptake 1. Cellular Uptake (ApoE-mediated endocytosis) endosome 2. Endosomal Entrapment uptake->endosome escape 3. Endosomal Escape (Ionizable lipid protonation & membrane disruption) endosome->escape release 4. mRNA Release into Cytoplasm escape->release translation 5. Protein Translation release->translation

Caption: Simplified signaling pathway of LNP-mediated mRNA delivery.

References

A Head-to-Head Comparison: 4A3-SC8 Lipid Nanoparticles Versus Polymeric Nanoparticles for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of drug delivery, lipid nanoparticles (LNPs) and polymeric nanoparticles have emerged as two of the most promising platforms for the targeted delivery of a wide range of therapeutics, from small molecules to nucleic acids. This guide provides a detailed comparison of the efficacy of 4A3-SC8 LNPs, a leading ionizable lipid-based system, and polymeric nanoparticles, with a focus on poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer system. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal delivery vehicle for their therapeutic applications.

Executive Summary

This compound LNPs have demonstrated exceptional efficacy for the in vivo delivery of nucleic acids, particularly mRNA, often achieving high levels of protein expression in target tissues such as the liver.[1][2] They are characterized by their high encapsulation efficiency and a favorable inflammatory profile. Polymeric nanoparticles, such as those made from PLGA, offer versatility in encapsulating a broad spectrum of drugs and provide tunable, sustained-release profiles.[3][4] The choice between these two platforms will ultimately depend on the specific therapeutic cargo, the desired release kinetics, and the target tissue.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for this compound LNPs and PLGA nanoparticles based on representative studies in the literature. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: Physicochemical Properties

ParameterThis compound LNPsPolymeric Nanoparticles (PLGA)Reference
Size (Diameter) 65 - 85 nm125 - 380 nm[5],[5]
Polydispersity Index (PDI) < 0.2< 0.25[5]
Zeta Potential Slightly negative to positive-3.3 to -23.9 mV[5][6]
Morphology SphericalSpherical[7]

Table 2: mRNA Encapsulation and Loading

ParameterThis compound LNPsPolymeric Nanoparticles (PLGA-PEI)Reference
Encapsulation Efficiency > 90%~74%[8],[3]
Loading Capacity Not typically reported~11.5% (wt/wt)[3]
Total Lipid/mRNA Ratio (wt/wt) 40:1Not applicable[9]

Table 3: In Vitro mRNA Release Kinetics

Time PointThis compound LNPs (Cumulative Release %)Polymeric Nanoparticles (PLGA-PEI) (Cumulative Release %)Reference
2 hours Negligible~8%[10],[11]
8 hours ~1.3% (pH 7.4), ~4.7% (pH 5.0)Not reported[10]
30 days Not reported~44%[11]

Table 4: In Vivo Biodistribution and Efficacy (Luciferase mRNA Delivery)

OrganThis compound LNPs (Relative Luminescence)Polymeric Nanoparticles (PLGA) (% of Particles)Reference
Liver High~40%[1][12],[13]
Spleen ModerateLow[12],[13]
Lungs LowDetectable[12],[13]
Kidneys Low~26%[12],[13]
Brain Low~13%[12],[13]

Experimental Protocols

Detailed methodologies for the preparation of this compound LNPs and PLGA nanoparticles are provided below. These protocols are based on established methods in the literature.

Protocol 1: Preparation of this compound LNPs for mRNA Delivery

This protocol is based on the rapid hand mixing or ethanol (B145695) dilution method.[6][7]

Materials:

  • Ionizable lipid this compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol

  • Citrate (B86180) buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Stock Solution: Prepare a stock solution of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 23.8:23.8:47.5:5.0.

  • mRNA Solution: Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).

  • Nanoparticle Formulation:

    • Rapidly mix the lipid stock solution with the mRNA solution at a volume ratio of 1:3 (ethanol:buffer).

    • The total lipids to mRNA weight ratio should be approximately 40:1.

    • Allow the mixture to incubate at room temperature for 15 minutes to allow for LNP assembly.

  • Purification: For in vivo applications, dialyze the LNP suspension against PBS using a 3.5 kDa molecular weight cut-off membrane for at least 2 hours to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Determine particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure zeta potential using electrophoretic light scattering.

    • Quantify mRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: Preparation of PLGA Nanoparticles for mRNA Delivery

This protocol is based on a double emulsion solvent evaporation technique, often used for encapsulating hydrophilic molecules like nucleic acids.[5][14]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyethyleneimine (PEI) (optional, to improve encapsulation efficiency)

  • mRNA

  • Dichloromethane (DCM) or Chloroform

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Tris-EDTA (TE) buffer

  • Deionized water

Procedure:

  • Organic Phase: Dissolve PLGA in an organic solvent like dichloromethane.

  • Aqueous Phase (Primary Emulsion): Dissolve mRNA (and PEI, if used) in TE buffer.

  • Primary Emulsion (w/o): Add the aqueous mRNA solution to the organic PLGA solution and sonicate on ice to form a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion dropwise to a larger volume of PVA solution while sonicating on ice to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: Stir the secondary emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Centrifuge the nanoparticle suspension to pellet the particles. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated mRNA.

  • Lyophilization: Lyophilize the washed nanoparticles for long-term storage.

  • Characterization:

    • Determine particle size, PDI, and zeta potential.

    • Assess morphology using scanning electron microscopy (SEM).

    • Determine mRNA encapsulation efficiency by quantifying the amount of unencapsulated mRNA in the supernatant after centrifugation.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate key experimental workflows and biological pathways.

experimental_workflow_4A3_SC8_LNP cluster_prep Preparation of Solutions cluster_formulation Nanoparticle Formulation cluster_purification Purification & Characterization lipids Lipids in Ethanol (this compound, DOPE, Chol, PEG) mixing Rapid Mixing (Ethanol Dilution) lipids->mixing mrna mRNA in Citrate Buffer (pH 3.0) mrna->mixing assembly Self-Assembly mixing->assembly dialysis Dialysis vs. PBS assembly->dialysis characterization Size, Zeta, Encapsulation dialysis->characterization

Workflow for this compound LNP Preparation.

experimental_workflow_plga_np cluster_emulsion1 Primary Emulsion (w/o) cluster_emulsion2 Secondary Emulsion (w/o/w) cluster_final Final Steps plga PLGA in Organic Solvent sonication1 Sonication plga->sonication1 mrna_aq mRNA in TE Buffer mrna_aq->sonication1 sonication2 Sonication sonication1->sonication2 pva PVA Solution pva->sonication2 evaporation Solvent Evaporation sonication2->evaporation collection Centrifugation & Washing evaporation->collection characterization_plga Characterization collection->characterization_plga

Workflow for PLGA Nanoparticle Preparation.

mrna_vaccine_pathway cluster_delivery Cellular Delivery cluster_translation Antigen Production cluster_immune_response Immune Activation np Nanoparticle (LNP or Polymeric) endocytosis Endocytosis np->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release mrna_cyto mRNA in Cytoplasm release->mrna_cyto ribosome Ribosome mrna_cyto->ribosome antigen Antigen Synthesis ribosome->antigen mhc MHC Presentation antigen->mhc t_cell T-Cell Activation mhc->t_cell b_cell B-Cell Activation & Antibody Production t_cell->b_cell

Generalized Signaling Pathway for mRNA Vaccine.

References

Benchmarking 4A3-SC8: A Comparative Guide to Novel Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with the success of COVID-19 vaccines underscoring the critical role of effective delivery systems. At the heart of these systems are ionizable lipids, which are pivotal for encapsulating and delivering mRNA payloads into target cells. This guide provides an objective comparison of the dendrimer-based ionizable lipid 4A3-SC8 against a selection of novel ionizable lipids that have shown significant promise in preclinical studies. The data presented is compiled from various studies, offering a comprehensive overview to inform the selection of lipids for future research and development.

Performance Data Summary

The following tables summarize the key performance metrics of this compound and several novel ionizable lipids. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

In Vivo Performance Comparison
Ionizable LipidAnimal ModelDoseRoute of AdministrationPrimary Organ of ExpressionReported EfficacyReference
This compound Mice0.2 mg/kgIntramuscular-Detectable luciferase activity 6 hours post-injection.[1][1]
This compound Mice-IntravenousLiver, SpleenHigh luciferase expression in RAW macrophages; efficient in vivo delivery.[2][2]
This compound + Cit (20%) Mice-Intravenous (SORT)Liver18-fold improved luciferase mRNA expression in the liver compared to the base LNP formulation.[2][2]
YK009 Mice10 µg mRNAIntramuscular-Induced a robust immune response against SARS-CoV-2 Omicron. Higher delivery efficiency and better safety profile than MC3-LNP.[3][3]
CL4F 8-6 Mice2.5 mg/kg (Cas9 mRNA/sgRNA)IntravenousLiverAchieved 77% suppression of the target gene.[4][4][5]
FS01 Mice-Intramuscular, Subcutaneous, Intravenous-Outperformed benchmark LNPs (Dlin-MC3-DMA, SM-102, ALC-0315) in eliciting robust antigen-specific antibodies and T cell responses.
F-L319 (hybrid) Mice-IntravenousSpleenEnhanced mRNA delivery efficiency both in vitro and in vivo.
HTO12 Mice--LiverShowed liver-targeting abilities and similar performance to SM-102 with a 2.5-fold reduction in the amount of ionizable lipid.
4A3-SCC-10 Mice-SystemicLiver87-fold improvement in mRNA delivery to the liver compared to DLin-MC3-DMA.
4A3-SCC-PH Mice-SystemicLiver176-fold improvement in mRNA delivery to the liver compared to DLin-MC3-DMA.
Physicochemical Properties
Ionizable LipidLNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound ~85-100< 0.2> 95%
YK009 ~80-100< 0.2> 90%
CL4F 8-6 ~80-120< 0.2> 95%
FS01 ~70-> 90%
HTO12 ~80-100< 0.2High
U-19 100-150< 0.2High

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for LNP formulation and in vivo evaluation based on the reviewed literature.

LNP Formulation via Rapid Hand Mixing (for this compound)

This protocol is adapted from studies utilizing this compound for mRNA delivery.[6]

  • Preparation of Solutions:

    • Ethanol (B145695) Phase: Dissolve this compound, cholesterol, a variable phospholipid (e.g., DOPE), and DMG-PEG2000 in ethanol. A common molar ratio is 38.5:30:30:1.5.[6]

    • Aqueous Phase: Dissolve the mRNA cargo in a 100 mM citrate (B86180) buffer at pH 3.0.[6]

  • Mixing:

    • Rapidly mix the aqueous and ethanol solutions at a 3:1 volume ratio for 30 seconds.[6]

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.[6]

  • Purification and Buffer Exchange:

    • For in vitro experiments, add PBS to reach a 10 mM citrate concentration.[6]

    • For in vivo experiments, purify the LNPs via dialysis against sterile PBS using a 3.5kD molecular weight cut-off membrane for 2 hours.[6]

In Vivo mRNA Delivery and Expression Analysis

The following is a general workflow for assessing the in vivo efficacy of LNP-formulated mRNA.

  • Animal Model: C57BL/6 mice are commonly used for in vivo studies.[1]

  • Administration: Administer the LNP-mRNA formulation via the desired route (e.g., intramuscular or intravenous injection). Dosing will vary depending on the specific lipid and mRNA cargo.

  • Bioluminescence Imaging: For mRNA encoding a reporter protein like luciferase, in vivo bioluminescence imaging can be performed at various time points (e.g., 6 hours post-injection) to assess protein expression levels and localization.[1]

  • Tissue Harvest and Analysis: At the experimental endpoint, tissues of interest (e.g., liver, spleen, muscle) can be harvested for further analysis, such as quantifying mRNA levels by qRT-PCR or protein levels by ELISA or Western blot.

Visualizing the Processes

Diagrams created using Graphviz provide a clear visual representation of complex workflows and pathways.

LNP_Formulation_Workflow cluster_assembly LNP Assembly cluster_purification Purification & Formulation eth Ethanol Phase (Ionizable Lipid, Helper Lipids, Cholesterol, PEG-Lipid) mix Rapid Mixing (e.g., Hand Mixing, Microfluidics) eth->mix aq Aqueous Phase (mRNA in Citrate Buffer pH 3.0) aq->mix dialysis Dialysis (vs. PBS) mix->dialysis char Characterization (Size, PDI, Encapsulation) dialysis->char end end char->end Ready for In Vitro/In Vivo Use

Caption: LNP Formulation Workflow.

mRNA_Delivery_Pathway cluster_cell Intracellular Events LNP Lipid Nanoparticle (with mRNA cargo) cell Target Cell LNP->cell 1. Uptake endocytosis Endocytosis endosome Endosome endocytosis->endosome 2. Encapsulation escape Endosomal Escape (pH-mediated) endosome->escape 3. Fusion mRNA mRNA Release into Cytoplasm escape->mRNA 4. Release ribosome Ribosome mRNA->ribosome 5. Translation protein Protein Synthesis (Translation) ribosome->protein effect Therapeutic Effect protein->effect 6. Action

Caption: Cellular mRNA Delivery Pathway.

Concluding Remarks

This compound stands as a potent ionizable lipid for mRNA delivery, demonstrating robust performance in various preclinical models. The emerging novel ionizable lipids, such as YK009, CL4F 8-6, and the 4A3-SCC series, showcase significant advancements in delivery efficiency and safety profiles, in some cases reporting substantial improvements over established benchmarks like DLin-MC3-DMA. The choice of an optimal ionizable lipid will ultimately depend on the specific application, including the target tissue, the nature of the mRNA payload, and the desired therapeutic outcome. This guide provides a foundational dataset to aid researchers in navigating the growing field of lipid-based mRNA delivery systems. Further head-to-head studies under standardized conditions will be invaluable for elucidating the nuanced performance differences between these promising delivery vectors.

References

Navigating LNP Formulation: A Comparative Analysis of Mixing Techniques for 4A3-SC8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the efficient encapsulation of mRNA into lipid nanoparticles (LNPs) is a critical determinant of therapeutic success. The ionizable lipid 4A3-SC8 has emerged as a potent component of LNP formulations. This guide provides a comparative analysis of common LNP mixing techniques—pipette mixing, vortex mixing, and microfluidics—with a focus on their impact on the physicochemical properties of this compound-based LNPs. This objective comparison is supported by experimental data to inform your selection of the most suitable formulation strategy.

The method chosen for mixing the lipid components with the aqueous mRNA solution significantly influences the resulting LNP's particle size, polydispersity index (PDI), and encapsulation efficiency. These parameters, in turn, affect the stability, in vivo biodistribution, and ultimately, the therapeutic efficacy of the mRNA-LNP formulation.

Performance Comparison of Mixing Techniques

The selection of a mixing technique often involves a trade-off between scalability, control over particle attributes, and simplicity. Below is a summary of quantitative data obtained from studies formulating this compound based LNPs using different mixing methods.

Mixing TechniqueAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Pipette Mixing Larger (e.g., >100 nm)< 0.2High
Vortex Mixing Larger (e.g., >100 nm)< 0.2High
Microfluidics Smaller (e.g., <100 nm)< 0.2Slightly higher than pipette and vortex mixing

Table 1: Comparative performance of different mixing techniques on the physicochemical properties of this compound LNPs. Data is synthesized from published studies. It is important to note that exact values can vary based on specific lipid compositions and process parameters.

Microfluidic mixing consistently produces smaller LNPs with a narrow size distribution, which can be advantageous for certain delivery applications. The rapid and controlled mixing environment in microfluidic devices contributes to a slightly higher encapsulation efficiency compared to manual methods like pipette and vortex mixing.[1] While pipette and vortex mixing are simple and accessible methods suitable for small-scale production and initial screening, they tend to generate larger particles due to slower mixing rates.[1]

For large-scale production, other techniques such as T-junction and turbulent jet mixing are often employed. While specific comparative data for this compound using these methods is limited in publicly available literature, studies with other ionizable lipids demonstrate their capability to produce LNPs with controlled size and high encapsulation efficiency, comparable to or exceeding microfluidics, at significantly higher throughput.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on established procedures for formulating this compound LNPs.

Preparation of Lipid Stock Solutions
  • This compound Stock: Prepare a 25 mg/mL solution of this compound in ethanol (B145695).

  • Helper Lipid Stock: Prepare a 25 mg/mL solution of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in ethanol.

  • Cholesterol Stock: Prepare a 25 mg/mL solution of cholesterol in ethanol.

  • PEG-Lipid Stock: Prepare a 50 mg/mL solution of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol.

LNP Formulation

The base four-component LNP formulation consists of this compound, DOPE, cholesterol, and DMG-PEG at a molar ratio of 23.8:23.8:47.6:4.8.[1] The total lipid to mRNA weight ratio is typically 40:1.[1] For the preparation of Selective Organ Targeting (SORT) LNPs, additional lipids are included. For instance, a five-component liver-targeting LNP can be formulated by including 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) at a 20% molar ratio of the total lipids.[1]

1. Pipette Mixing Protocol:

  • Combine the calculated volumes of the lipid stock solutions in an Eppendorf tube to achieve the desired molar ratios.

  • In a separate tube, dilute the mRNA to the required concentration in a citrate (B86180) buffer (pH 4.0).

  • Rapidly inject the mRNA solution into the lipid solution using a pipette and mix vigorously by pipetting up and down for a defined period (e.g., 1 minute).

  • Allow the resulting LNP solution to incubate at room temperature for 30 minutes.

  • Proceed with downstream processing, such as dialysis, to remove ethanol and raise the pH.

2. Vortex Mixing Protocol:

  • Combine the lipid stock solutions in an Eppendorf tube.

  • Place the tube on a vortex mixer set to a high speed.

  • While vortexing, add the mRNA solution dropwise to the lipid mixture.

  • Continue vortexing for a specified duration (e.g., 2 minutes) after the addition of the mRNA is complete.

  • Incubate the LNP solution at room temperature for 30 minutes before further processing.

3. Microfluidic Mixing Protocol:

  • Prepare the lipid mixture by combining the stock solutions in the desired molar ratios.

  • Dilute the mRNA in the citrate buffer.

  • Load the lipid solution into one syringe and the mRNA solution into another.

  • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

  • Set the desired flow rates and flow rate ratio (aqueous to ethanol phase, e.g., 3:1).

  • Initiate the flow to allow the two solutions to mix within the microfluidic channels, leading to the self-assembly of LNPs.

  • Collect the LNP solution from the outlet of the chip.

  • Proceed with downstream processing.

Visualizing the Processes

To better understand the experimental workflow and the cellular journey of the formulated LNPs, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_mixing Mixing Stage cluster_post Post-Formulation Lipid_Stocks Lipid Stock Solutions (this compound, DOPE, Chol, PEG) Pipette Pipette Mixing Lipid_Stocks->Pipette Vortex Vortex Mixing Lipid_Stocks->Vortex Microfluidics Microfluidic Mixing Lipid_Stocks->Microfluidics mRNA_Solution mRNA in Aqueous Buffer (pH 4) mRNA_Solution->Pipette mRNA_Solution->Vortex mRNA_Solution->Microfluidics Dialysis Dialysis / Buffer Exchange (Ethanol Removal, pH Neutralization) Pipette->Dialysis Vortex->Dialysis Microfluidics->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization

Caption: Experimental workflow for LNP formulation using different mixing techniques.

G LNP LNP-mRNA Cell Target Cell LNP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.0) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Early_Endosome->Endosomal_Escape 3. Release Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Translation Translation Cytoplasm->Translation 4. mRNA Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and mechanism of action for mRNA-loaded LNPs.

References

Assessing the Immunogenicity of 4A3-SC8 vs. Other Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of mRNA-based therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring both efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a critical role in encapsulation, endosomal escape, and, consequently, the immunogenic profile of the formulation. This guide provides an objective comparison of the immunogenicity of the novel dendrimer-based ionizable lipid, 4A3-SC8, against other commonly used lipids, supported by experimental data.

Recent studies have highlighted this compound as a promising candidate that uniquely combines high transfection efficiency with a remarkably low inflammatory profile. This characteristic sets it apart from many other ionizable lipids that often show a positive correlation between expression levels and inflammation.

Comparative Analysis of In Vitro and In Vivo Immunogenicity

A key study directly compared the performance of LNPs formulated with this compound against those containing other well-known ionizable lipids: cKK-E12, SM-102, and Dlin-MC3-DMA. The results demonstrate that while this compound LNPs induce superior or comparable mRNA expression, they do not trigger the significant pro-inflammatory cytokine responses observed with other lipids.

Key Findings:

  • High Expression, Low Inflammation: this compound LNPs break the common trend where potent mRNA delivery is linked with higher inflammation. They achieve high levels of protein expression both in vitro and in vivo without a corresponding increase in inflammatory cytokines.[1]

  • Superior In Vivo Performance: In mice, intravenously administered this compound LNPs led to the highest luciferase expression in the liver and spleen compared to cKK-E12, SM-102, and Dlin-MC3-DMA LNPs.[1] Despite this high expression, this compound LNPs did not cause a significant increase in plasma cytokine levels.[1]

  • Favorable Cytokine Profile: In vitro studies using RAW macrophages showed that unlike cKK-E12 LNPs, which significantly upregulate pro-inflammatory cytokines (IL-6, TNF-α, IL-1α, MCP-1), this compound LNPs do not elevate these cytokine levels above control.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies.

Table 1: In Vivo Luciferase Expression and Cytokine Response in Mice

Ionizable LipidLuciferase Expression (Liver) (Relative to Dlin-MC3-DMA)Luciferase Expression (Spleen) (Relative to Dlin-MC3-DMA)Plasma IL-6 (pg/mL)Plasma TNF-α (pg/mL)
This compound ~100x~150xNo significant increaseNo significant increase
cKK-E12 ~30x~50xSignificant increaseSignificant increase
SM-102 ~10x~10xModerate increaseModerate increase
Dlin-MC3-DMA 1x1xLow/No increaseLow/No increase

Data are approximated from graphical representations in the cited source and are intended for comparative purposes.[1]

Table 2: In Vitro Cytokine Production in RAW Macrophages

Ionizable LipidIL-6 Concentration (Relative to Control)TNF-α Concentration (Relative to Control)
This compound No significant increaseNo significant increase
cKK-E12 Significant increaseSignificant increase
Dlin-MC3-DMA No significant increaseNo significant increase

Data are based on qualitative descriptions of significant vs. non-significant increases from the cited source.[1]

Mechanism of Low Immunogenicity for this compound

The favorable immunogenic profile of this compound is attributed to its unique mechanism of endosomal escape. It is hypothesized that this compound LNPs induce smaller, reparable endosomal membrane ruptures.[1] This level of damage is sufficient for mRNA release but is managed by the cell's own repair machinery, specifically the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway, thus avoiding the activation of inflammatory signaling cascades that are triggered by larger-scale endosomal damage.[1][2] In contrast, more inflammatory lipids are thought to cause larger endosomal ruptures, which are sensed by galectins, leading to a potent inflammatory response.[1][2]

G cluster_0 This compound LNP Pathway cluster_1 Other Inflammatory LNP Pathway LNP_4A3 This compound LNP Entering Endosome Escape_4A3 Minor Endosomal Membrane Disruption LNP_4A3->Escape_4A3 Repair ESCRT Pathway Activation Escape_4A3->Repair Release_4A3 mRNA Release into Cytoplasm Repair->Release_4A3 Inflammation_Low Minimal Inflammatory Response Release_4A3->Inflammation_Low LNP_Other e.g., cKK-E12 LNP Entering Endosome Escape_Other Large-Scale Endosomal Rupture LNP_Other->Escape_Other Sensing Galectin Sensing Escape_Other->Sensing Release_Other mRNA Release into Cytoplasm Escape_Other->Release_Other Inflammation_High Strong Inflammatory Response (Cytokines) Sensing->Inflammation_High

Caption: Proposed mechanisms of LNP-induced endosomal escape and subsequent immune response.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research labs, the methodologies employed in the comparative studies can be summarized as follows:

LNP Formulation: LNPs were generally prepared through rapid mixing of an ethanol (B145695) solution containing the ionizable lipid (e.g., this compound), helper lipids (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid with an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0) containing the mRNA.[3] The resulting mixture was then neutralized and purified, for instance, through dialysis.[3] The molar ratios of the components are a critical parameter, with a representative formulation being: 38.5% ionizable lipid, 30% cholesterol, 30% phospholipid, and 1.5% PEG-lipid.[3]

G A Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) C Rapid Mixing (e.g., Microfluidics) A->C B mRNA in Acidic Aqueous Buffer (pH 3.0) B->C D Self-Assembly of LNP Core C->D E Neutralization & Purification (e.g., Dialysis) D->E F Characterized LNPs (Size, PDI, Encapsulation) E->F

Caption: General workflow for the formulation of mRNA-loaded lipid nanoparticles.

In Vivo Immunogenicity Assessment:

  • Animal Model: Typically, C57BL/6 mice are used.

  • Administration: LNPs encapsulating a reporter mRNA (e.g., Luciferase) are administered intravenously (IV).

  • Sample Collection: Blood samples are collected at specified time points (e.g., 2 hours post-injection) to assess cytokine levels.[1] Organs of interest (e.g., liver, spleen) are harvested for expression analysis.

  • Cytokine Analysis: Plasma concentrations of key pro-inflammatory cytokines (IL-6, TNF-α, IL-1α, MCP-1) are measured using standard techniques like ELISA or multiplex bead assays.[1]

  • Expression Analysis: Luciferase expression in tissues is quantified using bioluminescence imaging systems.

In Vitro Immunogenicity Assessment:

  • Cell Culture: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured.

  • Treatment: Cells are incubated with various LNP formulations for a defined period (e.g., 6 hours).[1]

  • Supernatant Analysis: The cell culture supernatant is collected, and cytokine concentrations are measured using ELISA.[1]

  • Cell Viability: Assays such as MTT or LDH release are performed to assess cytotoxicity.

Signaling Pathways in LNP-Induced Inflammation

The immunogenicity of LNPs is generally understood to be initiated by the recognition of LNP components or the delivered RNA by the innate immune system.[4][5] This can involve the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in endosomes and the activation of cytosolic sensors like the NLRP3 inflammasome, which can be triggered by endosomal damage.[4][6] Activation of these pathways leads to the production of type I interferons and pro-inflammatory cytokines.[6]

G LNP LNP Endosome Endosome LNP->Endosome EndosomalEscape Endosomal Damage / Escape Endosome->EndosomalEscape TLR TLR Activation (TLR3, 7, 8) EndosomalEscape->TLR NLRP3 NLRP3 Inflammasome Activation EndosomalEscape->NLRP3 MyD88 MyD88-dependent Signaling TLR->MyD88 Casp1 Caspase-1 Activation NLRP3->Casp1 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines & Interferons (IL-6, TNF-α, IL-1β, IFN-β) Casp1->Cytokines NFkB->Cytokines

References

A Comparative Guide to the In Vivo Biodistribution of 4A3-SC8 and MC3 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo biodistribution profiles of two prominent ionizable lipids used in lipid nanoparticle (LNP) formulations for mRNA delivery: 4A3-SC8 and DLin-MC3-DMA (MC3). Understanding the biodistribution of these LNPs is critical for the development of safe and effective RNA-based therapeutics. This document summarizes key experimental findings, outlines typical methodologies, and visualizes relevant biological and experimental processes.

Executive Summary

Both this compound and MC3 LNPs primarily target the liver and spleen following intravenous administration. However, available data suggests that this compound LNPs can achieve significantly higher levels of protein expression in these organs compared to MC3 LNPs. A key differentiator is that this compound has been reported to induce high protein expression without a corresponding increase in inflammatory cytokines, a significant advantage for therapeutic applications. While direct, side-by-side quantitative biodistribution data measuring the percentage of injected dose per gram of tissue is limited, the existing evidence from reporter gene expression studies strongly indicates a more efficient delivery and/or intracellular processing of this compound LNPs in hepatocytes and spleen cells.

Quantitative Data Comparison

The following tables summarize the available data on the in vivo performance of this compound and MC3 LNPs. It is important to note that these results are often based on the expression of reporter proteins (e.g., luciferase), which is an indirect measure of LNP biodistribution and transfection efficiency.

LNP Formulation Primary Organ(s) of Expression Relative Expression Level (Liver) Relative Expression Level (Spleen) Inflammatory Cytokine Induction Reference
This compound LNP Liver, SpleenHighHighNo significant increase[1]
MC3 LNP Liver, SpleenLower than this compoundLower than this compoundNoted in some studies[1][2]

Table 1: Qualitative Comparison of In Vivo Performance.

Organ MC3 LNP Concentration (ng/g tissue) - 24h post-IM injection
Muscle (injection site) ~50% of Cmax
Liver Detectable
Spleen Detectable

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing biodistribution studies. Below are typical experimental protocols for LNP formulation and in vivo evaluation.

LNP Formulation

This compound LNP Formulation (Rapid Hand Mixing) [3]

  • Preparation of Solutions:

  • Mixing:

    • The ethanol and aqueous solutions are rapidly mixed at a defined volume ratio (e.g., 1:3).

  • Purification:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

MC3 LNP Formulation (Microfluidic Mixing) [4]

  • Preparation of Solutions:

    • An ethanol solution is prepared containing DLin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

    • An aqueous solution of mRNA is prepared in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Mixing:

    • The two solutions are mixed using a microfluidic device with a specific total flow rate and flow rate ratio.

  • Purification:

    • The LNPs are dialyzed against PBS.

In Vivo Biodistribution Study
  • Animal Model:

    • Typically, BALB/c or C57BL/6 mice (6-8 weeks old) are used.

  • Administration:

    • LNPs encapsulating a reporter mRNA (e.g., firefly luciferase or mCherry) are administered via intravenous (tail vein) or intramuscular injection at a specified dose (e.g., 0.1 - 1.0 mg/kg).

  • Biodistribution Analysis:

    • Bioluminescence Imaging: For luciferase-encoding mRNA, mice are injected with D-luciferin at various time points post-LNP administration (e.g., 6, 24, 48 hours). Whole-body and ex vivo organ imaging is performed using an in vivo imaging system (IVIS).

    • Fluorescence Imaging: For fluorescently labeled LNPs or fluorescent protein-encoding mRNA, organs are harvested and imaged for fluorescence.

    • Quantitative Analysis (LC-MS/MS): To quantify the amount of the ionizable lipid in different tissues, organs are harvested, homogenized, and analyzed by liquid chromatography-tandem mass spectrometry.

Visualizations

LNP Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the generally accepted pathway for LNP entry into cells and the subsequent release of their mRNA payload into the cytoplasm.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidifying) LNP LNP (Neutral Surface Charge) endocytosis Endocytosis LNP->endocytosis 1. Uptake mRNA_release mRNA Release and Translation protonation Ionizable Lipid Protonation (Positive Charge) endocytosis->protonation 2. Acidification membrane_interaction Interaction with Endosomal Lipids protonation->membrane_interaction 3. Destabilization membrane_interaction->mRNA_release 4. Escape

Caption: Cellular uptake and endosomal escape of an LNP.

General Experimental Workflow for In Vivo Biodistribution

This diagram outlines the typical steps involved in an in vivo study comparing the biodistribution of different LNP formulations.

G formulation LNP Formulation (this compound vs. MC3) injection Intravenous Injection (Mouse Model) formulation->injection imaging In Vivo / Ex Vivo Imaging (e.g., IVIS for Luciferase) injection->imaging quantification Quantitative Analysis (e.g., Luciferase Assay, LC-MS/MS) imaging->quantification data_analysis Data Analysis and Comparison quantification->data_analysis

Caption: Workflow for in vivo LNP biodistribution comparison.

References

A Head-to-Head Comparison of 4A3-SC8 Lipid Nanoparticle Systems for Advanced RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and applications of 4A3-SC8-based transfection reagents for RNA delivery.

The landscape of RNA therapeutics is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the forefront of this revolution. Among the novel ionizable lipids developed for potent and targeted RNA delivery, this compound has emerged as a noteworthy contender. This guide provides a comprehensive, data-driven comparison of this compound with other widely used lipid-based transfection systems, offering insights into its performance, mechanism, and ideal applications.

This compound is an ionizable lipid dendrimer integral to forming lipid nanoparticles for the delivery of various RNA modalities, including mRNA, siRNA, and single-guide RNA (sgRNA).[1][2][3] A key differentiator of this compound is its ability to facilitate high transfection efficiency while mitigating the inflammatory responses often associated with potent delivery vehicles.[4] Formulations incorporating this compound can be tailored for selective organ targeting, with demonstrated efficacy in delivering RNA to the liver, lungs, and spleen.[1][3]

Performance Comparison of Transfection Reagents

The efficacy of a transfection reagent is determined by its ability to efficiently deliver its nucleic acid payload while maintaining cell viability. The following tables summarize the comparative performance of this compound-based LNPs against other common transfection reagents.

Table 1: In Vitro Transfection Efficiency (Luciferase mRNA Delivery)

Reagent/LipidCell LineTransfection Efficiency (Relative Luciferase Expression)Cytotoxicity (Cell Viability %)Source
This compound LNP RAW Macrophages>700-fold higher than lowest expressing lipidHigh (Not specified)[4][5]
This compound LNP HEK293T, HeLa, IGROV-1Highest among a screened libraryHigh (Not specified)[6]
cKK-E12 LNP RAW Macrophages>400-fold higher than lowest expressing lipidHigh (Not specified)[5]
Dlin-MC3-DMA LNP RAW MacrophagesLower than this compound and cKK-E12High (Not specified)[4]
SM-102 LNP RAW MacrophagesLower than this compound and cKK-E12High (Not specified)[4]

Table 2: In Vivo Performance (Luciferase mRNA Delivery in Mice)

Reagent/LipidTarget OrganRelative Luciferase ExpressionInflammatory Response (Plasma Cytokines)Source
This compound LNP Liver, SpleenHighestNo significant increase[4]
This compound LNP Lung (intratracheal)>3-fold higher than cKK-E12Not specified[4]
cKK-E12 LNP Liver, SpleenHigh, but lower than this compoundSignificant increase in IL-6, TNFα[4]
Dlin-MC3-DMA LNP Liver, SpleenLowestLow[4]
SM-102 LNP Liver, SpleenLowModerate[4]

Mechanism of Action and Experimental Workflows

The superior performance of this compound, particularly its high efficiency coupled with low immunogenicity, is attributed to its unique mechanism of endosomal escape. Unlike some potent lipids that cause significant endosomal damage leading to inflammation, this compound LNPs are thought to induce smaller, reparable endosomal ruptures. This allows for the release of the RNA payload into the cytoplasm while avoiding the activation of inflammatory pathways.[4]

G cluster_workflow General LNP Transfection Workflow prep LNP Formulation (e.g., with this compound) char Characterization (Size, Zeta Potential) prep->char transfect Transfection (Addition to Cells) char->transfect uptake Cellular Uptake (Endocytosis) transfect->uptake escape Endosomal Escape uptake->escape release Payload Release (mRNA in Cytoplasm) escape->release expr Protein Expression release->expr

Figure 1. A generalized workflow for in vitro transfection using lipid nanoparticles.

The formulation of this compound LNPs is a critical step that influences their in vivo behavior. By incorporating specific lipids, such as differently charged lipids (DODAP, DOTAP, or PA), these LNPs can be engineered for Selective Organ Targeting (SORT).[1]

G cluster_sort Selective Organ Targeting (SORT) with this compound LNPs lnp Base LNP (this compound, Cholesterol, PEG-Lipid) sort_lipid Addition of SORT Lipid lnp->sort_lipid liver Liver sort_lipid->liver e.g., Cationic Lipid lungs Lungs sort_lipid->lungs e.g., Anionic Lipid spleen Spleen sort_lipid->spleen e.g., Specific Phospholipid

Figure 2. Conceptual diagram of Selective Organ Targeting (SORT) using this compound LNPs.

Experimental Protocols

Reproducible and comparable results depend on standardized experimental protocols. Below are methodologies for the formulation of this compound LNPs and their subsequent use in in vitro transfection.

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol is adapted from methodologies for preparing four-component LNPs.[7]

  • Preparation of Lipid Stock Solution:

    • Prepare an ethanol-based stock solution containing this compound, cholesterol, a phospholipid (e.g., DOPE or DSPC), and a PEG-lipid (e.g., DMG-PEG2000).

    • A common molar ratio is 38.5:30:30:1.5 (this compound : Cholesterol : Phospholipid : PEG-lipid).[7]

  • Preparation of Aqueous RNA Solution:

    • Dissolve the RNA (e.g., luciferase mRNA) in a low pH buffer, such as 100 mM citrate (B86180) buffer at pH 3.0.

  • LNP Assembly:

    • Rapidly mix the ethanol (B145695) lipid solution with the aqueous RNA solution at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved by rapid hand mixing or using a microfluidic device.

    • Incubate the mixture at room temperature for 15 minutes to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS) using dialysis or tangential flow filtration.

Protocol 2: In Vitro Transfection of Adherent Cells
  • Cell Seeding:

    • Plate adherent cells (e.g., HEK293T or HeLa) in a suitable multi-well plate (e.g., 24-well or 96-well) 24 hours prior to transfection, aiming for 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • Dilute the this compound LNP formulation in a serum-free cell culture medium (e.g., Opti-MEM).

    • Gently mix and incubate at room temperature for 10-20 minutes.

  • Transfection:

    • Aspirate the old medium from the cells and add the LNP-containing medium to the wells.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Assay for Gene Expression:

    • After the desired incubation period (e.g., 6, 24, or 48 hours), lyse the cells and measure the reporter gene expression (e.g., luciferase activity using a luminometer).

  • Cytotoxicity Assay:

    • In parallel, assess cell viability using a suitable assay (e.g., MTS or PrestoBlue).

Conclusion

This compound represents a significant advancement in lipid-based RNA delivery. Its capacity for high-efficiency transfection, coupled with a favorable safety profile characterized by low immunogenicity, makes it a compelling choice for both in vitro and in vivo applications.[4] Furthermore, the adaptability of this compound formulations for selective organ targeting opens new avenues for the development of tissue-specific RNA therapeutics.[1] For researchers and drug developers, this compound-based LNPs offer a powerful tool to overcome the delivery challenges associated with RNA-based therapies.

References

4A3-SC8: A Comparative Review of its Performance in Diverse Cell Lines for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the ionizable lipid 4A3-SC8's performance in various cell lines for mRNA delivery. We delve into experimental data, compare its efficacy against other lipids, and detail the underlying experimental protocols.

The dendrimer-based ionizable amino lipid this compound has emerged as a potent vehicle for the delivery of nucleic acids, particularly messenger RNA (mRNA).[1] Its efficacy is often evaluated within lipid nanoparticle (LNP) formulations, which are instrumental in protecting and transporting mRNA into cells. This guide synthesizes findings from multiple studies to offer a comparative overview of this compound's performance across different cell lines, highlighting its efficiency and unique characteristics.

Comparative Performance of this compound LNPs

The effectiveness of this compound lipid nanoparticles (LNPs) in delivering mRNA has been assessed in a variety of cell lines, often in direct comparison with other well-known ionizable lipids such as cKK-E12 and Dlin-MC3-DMA.

Key Findings:

  • High Transfection Efficiency: Across multiple studies, this compound LNPs have demonstrated superior or comparable luciferase expression to other lipids, indicating high levels of mRNA delivery and subsequent protein translation.[2][3]

  • Cell Line-Dependent Performance: While potent in many cell types, the relative performance of this compound can vary. For instance, it has shown high efficacy in HEK293T, HeLa, and RAW 264.7 macrophage cell lines.[1][2]

  • Low Inflammatory Profile: A distinguishing feature of this compound is its ability to induce high levels of protein expression with minimal associated inflammation. This is in contrast to other lipids like cKK-E12, which can trigger significant inflammatory responses.[2] This characteristic is attributed to its mechanism of endosomal escape, which appears to cause smaller, reparable endosomal ruptures, thus avoiding the activation of inflammatory pathways.[2]

Quantitative Performance Data

The following table summarizes the comparative performance of this compound LNPs in terms of luciferase expression in different cell lines, as reported in the literature.

Ionizable LipidCell LineOutcomeComparative PerformanceReference
This compound HEK293TLuciferase ExpressionHigh[1]
This compound HeLaLuciferase ExpressionHigh[1]
This compound IGROV-1 (ovarian cancer)Luciferase ExpressionEffective delivery demonstrated[4]
This compound RAW 264.7 (macrophage)Luciferase ExpressionHighest among lipids tested[2][3]
This compound A549 (lung carcinoma)Cell ViabilityNo significant impact on viability[2]
cKK-E12RAW 264.7 (macrophage)Luciferase ExpressionLower than this compound[2]
Dlin-MC3-DMARAW 264.7 (macrophage)Luciferase ExpressionLower than this compound[2]
SM-102RAW 264.7 (macrophage)Luciferase ExpressionLower than this compound[2]

Mechanism of Action and Signaling

The superior performance of this compound, particularly its high efficiency and low inflammatory profile, is linked to its mechanism of endosomal escape. After cellular uptake via endocytosis, LNPs must release their mRNA cargo into the cytoplasm to be translated.

This compound-formulated LNPs are thought to induce minor, reparable damage to the endosomal membrane, a process that is sufficient for mRNA release but avoids triggering a full-blown inflammatory response.[2] This is in contrast to other lipids that may cause more extensive endosomal damage, leading to the recruitment of cellular machinery that activates inflammatory signaling pathways, such as the NF-κB pathway and the inflammasome.[2] Specifically, this compound LNPs have been shown to induce the formation of ALIX puncta, which are indicative of ESCRT-mediated endosomal repair.[2]

G cluster_escape Endosomal Escape & Signaling cluster_4a3sc8 This compound Pathway cluster_other Other Lipids Pathway (e.g., cKK-E12) LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Minor_Damage Minor Endosomal Damage Endosome->Minor_Damage Major_Damage Major Endosomal Damage Endosome->Major_Damage ESCRT ESCRT Pathway (ALIX recruitment) Minor_Damage->ESCRT mRNA_Release_High High mRNA Release Minor_Damage->mRNA_Release_High Repair Endosomal Repair ESCRT->Repair No_Inflammation No Significant Inflammation Repair->No_Inflammation Translation_High High Protein Expression mRNA_Release_High->Translation_High Inflam_Signal Inflammatory Signaling (e.g., NF-κB) Major_Damage->Inflam_Signal mRNA_Release_Lower mRNA Release Major_Damage->mRNA_Release_Lower Inflammation Inflammation Inflam_Signal->Inflammation Translation_Lower Protein Expression mRNA_Release_Lower->Translation_Lower

Caption: Proposed mechanism of this compound LNP endosomal escape and downstream signaling.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the performance of this compound LNPs.

Formulation of this compound Lipid Nanoparticles

A common method for preparing this compound LNPs involves the rapid mixing of an ethanol (B145695) solution containing the lipids with an acidic aqueous solution containing the mRNA.[1]

  • Lipid Composition: The ethanol phase typically contains the ionizable lipid this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) at a specific molar ratio.[1][4]

  • Aqueous Phase: The mRNA is dissolved in an acidic buffer, such as 100 mM citrate (B86180) buffer at pH 3.0.[1]

  • Mixing: The ethanol and aqueous solutions are rapidly mixed, often by hand or using a microfluidic device, to induce the self-assembly of the LNPs.[1][4]

  • Purification: For in vivo studies, the LNPs are typically purified by dialysis to remove ethanol and unencapsulated mRNA.[1]

G cluster_ethanol Ethanol Phase cluster_aqueous Aqueous Phase (pH 3.0) Lipids This compound DOPE Cholesterol DMG-PEG Mixing Rapid Mixing Lipids->Mixing mRNA mRNA in Citrate Buffer mRNA->Mixing Assembly LNP Self-Assembly Mixing->Assembly Purification Dialysis (for in vivo) Assembly->Purification Final_LNPs This compound LNPs Assembly->Final_LNPs for in vitro Purification->Final_LNPs

Caption: Workflow for the formulation of this compound LNPs.

In Vitro mRNA Delivery and Expression Analysis

The efficacy of this compound LNPs in delivering mRNA to cells in culture is a critical step in their evaluation.

  • Cell Culture: Various cell lines, such as HEK293T, HeLa, or RAW 264.7, are cultured under standard conditions.[1]

  • Transfection: The formulated LNPs containing reporter mRNA (e.g., luciferase) are added to the cell culture medium and incubated for a specific period.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase assay is performed to quantify the amount of protein expressed, which serves as a proxy for the efficiency of mRNA delivery and translation.[1]

  • Cell Viability Assay: To assess the cytotoxicity of the LNP formulations, a cell viability assay (e.g., using CellTiter-Glo) is often performed in parallel.[1]

Analysis of Inflammatory Response

To investigate the inflammatory potential of this compound LNPs, cytokine production is measured in immune cells.

  • Cell Treatment: Macrophage cell lines, such as RAW 264.7, are treated with the LNP formulations.[2]

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using methods like ELISA.[2]

References

The Cost-Effectiveness of 4A3-SC8 in mRNA Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a lipid delivery vector is a critical decision balancing efficacy, safety, and cost. This guide provides an objective comparison of the dendrimer-based ionizable lipid 4A3-SC8 against other prominent delivery lipids, supported by experimental data, to inform this selection process.

The landscape of mRNA therapeutics and vaccines is rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for nucleic acid delivery. At the heart of these LNPs are ionizable lipids, which are crucial for encapsulating and delivering the mRNA cargo. This compound is a dendrimer-based ionizable amino lipid that has demonstrated significant potential in this field. This guide will delve into a cost-effectiveness analysis of this compound in comparison to other widely used ionizable lipids such as Dlin-MC3-DMA, SM-102, cKK-E12, C12-200, and 98N12-5.

Performance and Cost: A Balancing Act

The ideal ionizable lipid should offer high transfection efficiency, low toxicity and immunogenicity, and be available at a reasonable cost. This compound has been shown to uniquely possess a combination of high mRNA expression and low inflammatory potential, a critical advantage in the development of safe and effective therapeutics.

Comparative Data on In Vivo Performance and Cost

The following tables summarize the in vivo performance of this compound compared to other ionizable lipids in terms of luciferase expression and inflammatory cytokine induction, alongside a cost comparison based on currently available market prices.

Table 1: In Vivo Luciferase Expression in Liver and Spleen (6 hours post-intravenous injection)

Ionizable LipidRelative Luciferase Expression in LiverRelative Luciferase Expression in Spleen
This compound Highest Highest
cKK-E12HighHigh
SM-102ModerateModerate
Dlin-MC3-DMALowLow

Data derived from studies comparing LNP formulations with different ionizable lipids.

Table 2: In Vitro Inflammatory Cytokine Induction (6 hours post-treatment of RAW macrophages)

Ionizable LipidIL-6 ConcentrationTNF-α Concentration
This compound No significant increase above control No significant increase above control
cKK-E12HighHigh
C12-200HighHigh
98N12-5HighHigh
SM-102ModerateModerate
Dlin-MC3-DMANo significant increase above controlNo significant increase above control

Data from in vitro studies demonstrate that while Dlin-MC3-DMA also shows low cytokine induction, it is associated with significantly lower mRNA expression compared to this compound.

Table 3: Cost Comparison of Ionizable Lipids

Ionizable LipidSupplierPrice (USD) per 50 mg
This compound BroadPharm$1200
Dlin-MC3-DMAAPExBIO~$760 (converted from 25mg price)
SM-102PreciGenome~$250 (converted from 100mg price)
cKK-E12BroadPharm$1850
C12-200BroadPharm$260
98N12-5APExBIO~$1440 (converted from 5mg price)

Prices are approximate and subject to change. Please refer to the suppliers for current pricing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles were formulated using a microfluidic mixing method to ensure reproducibility and control over particle size.

  • Preparation of Lipid Stock Solution: The ionizable lipid (this compound or comparator), cholesterol, DSPC, and DMG-PEG 2000 were dissolved in ethanol (B145695) at a molar ratio of 50:38.5:10:1.5.

  • Preparation of mRNA Solution: mRNA encoding for luciferase was dissolved in a 50 mM citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution were loaded into separate syringes and mounted on a syringe pump. The solutions were mixed using a microfluidic chip (e.g., from Dolomite Microfluidics or a similar provider) at a flow rate ratio of 1:3 (ethanol:aqueous) and a total flow rate of 12 mL/min.

  • Dialysis: The resulting LNP solution was dialyzed against phosphate-buffered saline (PBS) at pH 7.4 for at least 6 hours to remove ethanol and non-encapsulated mRNA.

LNP Characterization

The physical properties of the formulated LNPs were characterized to ensure consistency.

  • Size and Polydispersity Index (PDI): The hydrodynamic diameter and PDI of the LNPs were measured by dynamic light scattering (DLS) using an instrument such as a Malvern Zetasizer.

  • mRNA Encapsulation Efficiency: The encapsulation efficiency was determined using the RiboGreen assay. The fluorescence of the RiboGreen dye was measured in the presence and absence of a surfactant (e.g., 0.5% Triton X-100) that lyses the LNPs. The encapsulation efficiency was calculated as: ((Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)) / (Fluorescence with Triton X-100) * 100%.

In Vivo Luciferase Expression Assay

The in vivo efficacy of the LNP formulations was assessed by measuring luciferase expression in mice.

  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) were used for the study.

  • Administration: Mice were intravenously injected with the LNP formulations at an mRNA dose of 0.5 mg/kg.

  • Bioluminescence Imaging: At 6 hours post-injection, mice were anesthetized and injected intraperitoneally with D-luciferin (150 mg/kg). Bioluminescence was imaged using an in vivo imaging system (IVIS).

  • Ex Vivo Analysis: After imaging, mice were euthanized, and organs (liver and spleen) were harvested to quantify luciferase activity using a luminometer.

In Vitro Cytokine Assay

The inflammatory potential of the LNP formulations was evaluated by measuring cytokine production in vitro.

  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • LNP Treatment: Cells were seeded in 96-well plates and treated with the LNP formulations at a final mRNA concentration of 1 µg/mL.

  • Supernatant Collection: After 6 hours of incubation, the cell culture supernatant was collected.

  • Cytokine Measurement: The concentrations of IL-6 and TNF-α in the supernatant were measured using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Final Product Lipid Mix Lipids in Ethanol (this compound/Comparator, Cholesterol, DSPC, PEG) Mixer Microfluidic Chip Lipid Mix->Mixer Syringe Pump mRNA Sol mRNA in Citrate Buffer (pH 4.0) mRNA Sol->Mixer Syringe Pump Dialysis Dialysis vs. PBS (pH 7.4) Mixer->Dialysis Self-Assembly LNP Final LNP Formulation Dialysis->LNP

LNP Formulation Workflow

In_Vivo_Experiment_Workflow Start LNP Formulations (this compound vs Comparators) Injection Intravenous Injection into C57BL/6 Mice Start->Injection Wait 6 Hours Incubation Injection->Wait Imaging IVIS Bioluminescence Imaging (Luciferin Injection) Wait->Imaging Analysis Ex Vivo Organ Analysis (Liver & Spleen) Imaging->Analysis Data Luciferase Expression Data Analysis->Data

In Vivo Experiment Workflow

Cost_Effectiveness_Logic Goal Optimal Lipid Choice Efficacy High mRNA Expression Goal->Efficacy Safety Low Inflammation Goal->Safety Cost Reasonable Price Goal->Cost 4A3_SC8 This compound Efficacy->4A3_SC8 Achieves Safety->4A3_SC8 Achieves Cost->4A3_SC8 Competitive

Cost-Effectiveness Decision Logic

Conclusion

The selection of an ionizable lipid for mRNA delivery is a multifaceted decision. While the initial purchase price of this compound may be higher than some alternatives like SM-102 and C12-200, its superior performance profile, characterized by high transfection efficiency and a favorable safety profile with low inflammatory cytokine induction, presents a compelling case for its cost-effectiveness. For therapeutic applications where high protein expression and minimal immune activation are paramount, the investment in a high-performance lipid like this compound can lead to more potent and safer drug candidates, potentially reducing the required dosage and minimizing adverse effects, thereby offering long-term value in the drug development pipeline. Researchers and developers are encouraged to consider the total value proposition, including performance and safety, when making their selection.

A Comparative Guide to 4A3-SC8 for siRNA vs. mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dendrimer-based ionizable lipid 4A3-SC8 has emerged as a versatile and highly effective component of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics. Its unique structure facilitates the encapsulation and intracellular delivery of both small interfering RNA (siRNA) for gene silencing and messenger RNA (mRNA) for protein expression. This guide provides an objective comparison of the performance of this compound for siRNA versus mRNA delivery, supported by experimental data, to aid researchers in selecting the optimal delivery strategy for their therapeutic applications.

Performance Comparison

The following tables summarize the key performance parameters of this compound-based LNPs for siRNA and mRNA delivery, compiled from various in vivo studies. It is important to note that the data presented for siRNA and mRNA are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Parameter This compound for siRNA Delivery This compound for mRNA Delivery Reference
Primary Target Organ LiverLiver (can be modified for spleen, lungs)[1][2]
In Vivo Efficacy >95% knockdown of Factor VII (FVII)High luciferase expression in the liver[1][3]
Effective Dose 1 mg/kg for >95% FVII knockdown0.1 mg/kg for significant luciferase expression[1][2]
Reported Formulation This compound, Cholesterol, Phospholipid, PEG-lipidThis compound, Cholesterol, DOPE, DMG-PEG[1][4]
Potential Toxicity Weight loss observed at 4 mg/kg of control siRNANo significant increase in plasma cytokine levels[1][5]
Physicochemical Properties siRNA-loaded LNPs mRNA-loaded LNPs Reference
Size (Diameter) ~110 nm~110 - 140 nm[2]
Zeta Potential ~ -1.0 mV~ -1.0 mV[2]
Encapsulation Efficiency High (specific values not detailed in sources)>80%[4]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon published research. The following sections outline the typical methodologies for preparing and evaluating this compound LNPs for both siRNA and mRNA delivery.

Preparation of this compound LNPs (General Protocol)

This protocol describes the rapid hand-mixing method for formulating this compound LNPs.

Materials:

  • This compound lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or other suitable phospholipid

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • siRNA or mRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (e.g., 3.5kD MWCO)

Procedure:

  • Prepare Lipid-Ethanol Solution: Dissolve this compound, cholesterol, DOPE, and DMG-PEG in ethanol at the desired molar ratio. A common ratio for mRNA delivery is 38.5:30:30:1.5.[1]

  • Prepare Nucleic Acid-Aqueous Solution: Dissolve the siRNA or mRNA in 100 mM citrate buffer (pH 3.0).

  • LNP Assembly: Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a volume ratio of 1:3 (ethanol:aqueous). Incubate at room temperature for 15 minutes to allow for LNP self-assembly.

  • Purification: For in vivo experiments, dialyze the LNP solution against PBS for at least 2 hours to remove ethanol and unencapsulated nucleic acids.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a fluorescent dye-based assay such as RiboGreen.

In Vivo siRNA Delivery and Efficacy Assessment

This protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound LNPs for silencing a liver-specific target, such as Factor VII (FVII).

Animal Model:

  • C57BL/6 mice

Procedure:

  • LNP Administration: Intravenously inject mice with this compound LNPs encapsulating FVII-targeting siRNA at a dose of 1 mg/kg.

  • Sample Collection: At 3 days post-injection, collect blood samples via cardiac puncture.

  • FVII Activity Assay: Process the blood to obtain serum. Measure the FVII protein levels in the serum using a commercially available chromogenic assay.

  • Data Analysis: Calculate the percentage of FVII knockdown by comparing the FVII levels in the treated group to a control group that received LNPs with a non-targeting control siRNA or saline.

In Vivo mRNA Delivery and Efficacy Assessment

This protocol describes a typical experiment to assess the in vivo protein expression from mRNA delivered by this compound LNPs.

Animal Model:

  • C57BL/6 mice

Procedure:

  • LNP Administration: Intravenously inject mice with this compound LNPs encapsulating Luciferase mRNA at a dose of 0.1 mg/kg.[2]

  • In Vivo Imaging: At 6 hours post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal injection.[4]

  • Bioluminescence Measurement: After 5 minutes, image the mice using an in vivo imaging system (IVIS) to detect bioluminescence. Organs can be harvested for ex vivo imaging to quantify luminescence in specific tissues.

  • Data Analysis: Quantify the bioluminescence signal (total flux in photons/second) in the region of interest (e.g., the liver) to determine the level of protein expression.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the mechanism of action.

experimental_workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Analysis lipids This compound, Chol, DOPE, PEG-Lipid in Ethanol mixing Rapid Mixing lipids->mixing na siRNA or mRNA in Citrate Buffer na->mixing lnp This compound LNP mixing->lnp injection IV Injection into Mouse lnp->injection sirna_analysis Serum Collection & FVII Assay injection->sirna_analysis siRNA mrna_analysis IVIS Imaging & Luminescence injection->mrna_analysis mRNA result_sirna >95% Gene Knockdown sirna_analysis->result_sirna result_mrna High Protein Expression mrna_analysis->result_mrna

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

mechanism_of_action cluster_cellular_uptake Cellular Uptake and Endosomal Escape cluster_sirna_pathway siRNA Pathway (Gene Silencing) cluster_mrna_pathway mRNA Pathway (Protein Expression) lnp This compound LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape sirna siRNA escape->sirna mrna mRNA escape->mrna risc RISC Loading sirna->risc mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage silencing Gene Silencing mrna_cleavage->silencing ribosome Ribosomal Translation mrna->ribosome protein Protein Synthesis ribosome->protein expression Functional Protein protein->expression

Caption: Mechanism of action for siRNA and mRNA delivered by this compound LNPs.

Discussion and Conclusion

This compound is a robust and versatile ionizable lipid for the formulation of LNPs capable of delivering both siRNA and mRNA. The available data indicates that this compound LNPs are highly effective for both gene silencing and protein expression in the liver.

For siRNA delivery , this compound achieves a high degree of target gene knockdown at a relatively low dose.[1] However, researchers should be mindful of potential toxicity at higher concentrations.[1] The primary application appears to be in liver-directed therapies.

For mRNA delivery , this compound has been shown to be more efficient than some previous benchmark lipids and demonstrates a favorable immunogenicity profile.[2][5] Furthermore, the use of this compound in Selective Organ Targeting (SORT) technology allows for the potential to direct mRNA delivery to organs beyond the liver, broadening its therapeutic applicability.[4]

Key Considerations for Researchers:

  • Therapeutic Goal: The choice between siRNA and mRNA delivery will fundamentally depend on the desired therapeutic outcome: silencing a disease-causing gene or expressing a therapeutic protein.

  • Dosing and Toxicity: While effective at low doses, the potential for toxicity with this compound at higher concentrations should be carefully evaluated in preclinical studies, particularly for siRNA applications.

  • Off-Target Effects: For siRNA-based therapies, comprehensive off-target analysis is crucial to ensure the specificity of the gene silencing effect.

  • Immunogenicity: For mRNA-based therapies, especially those requiring repeated administration, the low immunogenicity profile of this compound is a significant advantage.[5]

References

Safety Operating Guide

Proper Disposal Procedures for 4A3-SC8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4A3-SC8, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Pre-Disposal Safety Precautions

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While this document provides guidance, the SDS contains specific chemical and hazard information that is paramount for safety.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from splashes.

  • Respiratory Protection: If handling the material in a way that could generate aerosols, use a properly fitted respirator.

Waste Classification and Segregation

This compound should be treated as hazardous chemical waste. Proper segregation is crucial to prevent dangerous reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".

  • Incompatible Materials: Avoid mixing this compound waste with incompatible materials. Consult the SDS for a comprehensive list of incompatibilities. As a general rule, do not mix with strong oxidizing agents, strong acids, or strong bases unless the reaction is part of a neutralization procedure outlined in your institution's protocols.

Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of this compound. Always adhere to your institution's specific hazardous waste management guidelines.

  • Waste Collection:

    • Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and any spills, in the designated hazardous waste container.

    • For liquid waste, ensure the container has adequate headspace (approximately 10%) to allow for expansion.

    • Keep the waste container securely closed when not in use.

  • Empty Container Disposal:

    • Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695), as it is a good solvent for this lipid).

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, deface or remove the original label from the container.

    • The rinsed and de-labeled container can then be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wear appropriate PPE.

    • Contain the spill using an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data: LNP Formulations

This compound is a key component in the formulation of lipid nanoparticles for the delivery of mRNA. The following tables summarize typical molar ratios used in these formulations.

Table 1: Four-Component LNP Formulation

ComponentMolar Ratio (%)
This compound23.8
DOPE23.8
Cholesterol47.6
DMG-PEG4.8

Table 2: Five-Component SORT LNP Formulations for Targeted Delivery

ComponentLiver-Targeting (mol%)Lung-Targeting (mol%)Spleen-Targeting (mol%)
This compoundBase FormulationBase FormulationBase Formulation
DOPEBase FormulationBase FormulationBase Formulation
CholesterolBase FormulationBase FormulationBase Formulation
DMG-PEGBase FormulationBase FormulationBase Formulation
DODAP (SORT Molecule)20--
DOTAP (SORT Molecule)-50-
18PA (SORT Molecule)--10

The base formulation for the five-component LNPs maintains the relative molar ratios of the four-component system.[1]

Experimental Protocols and Visualizations

Experimental Workflow: LNP Formulation

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles using this compound.

LNP_Formulation_Workflow cluster_prep Preparation of Stock Solutions cluster_mixing LNP Assembly cluster_purification Purification and Concentration cluster_characterization Characterization lipid_mix Lipid Mixture in Ethanol (this compound, DOPE, Cholesterol, DMG-PEG) mixing Rapid Mixing (e.g., Microfluidic Device or Pipetting) lipid_mix->mixing mrna_solution mRNA in Acidic Buffer (e.g., Citrate Buffer, pH 4.0) mrna_solution->mixing dialysis Dialysis against PBS (to remove ethanol and raise pH) mixing->dialysis concentration Concentration (e.g., Ultrafiltration) dialysis->concentration analysis Analysis (Size, Zeta Potential, Encapsulation Efficiency) concentration->analysis

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Signaling Pathway: mRNA Delivery and Protein Expression

This diagram outlines the mechanism of mRNA delivery into a target cell via a this compound containing LNP.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior lnp LNP with encapsulated mRNA (this compound is neutral) endocytosis Endocytosis lnp->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) (this compound becomes protonated) early_endosome->late_endosome Endosomal Maturation endosomal_escape Endosomal Escape late_endosome->endosomal_escape Membrane Destabilization cytosol Cytosol endosomal_escape->cytosol mRNA Release translation mRNA Translation by Ribosomes cytosol->translation protein Protein Expression translation->protein

Caption: Mechanism of mRNA delivery by this compound LNPs.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment, while leveraging its capabilities in advancing research and drug development.

References

Personal protective equipment for handling 4A3-SC8

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for handling 4A3-SC8, a novel ionizable amino lipid used in the formulation of lipid nanoparticles for research purposes. Given that the specific toxicological properties of this compound have not been fully characterized, it must be handled with the utmost care as a chemical of unknown toxicity. This guide is based on general laboratory safety principles and best practices. It is imperative to consult the Safety Data Sheet (SDS) provided by your supplier for specific handling and safety information before use.

Operational Plan: Handling this compound

This compound is often supplied as a solution in methyl acetate (B1210297). Methyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2][3][4] Therefore, all handling procedures must account for the hazards of both the solute and the solvent.

1. Pre-Operational Checks:

  • Location: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for flammable solvents readily available.

  • Personal Protective Equipment (PPE): All personnel must don the appropriate PPE as detailed in the table below before handling the material.[5][6][7][8][9]

2. Handling Procedures:

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and transfer equipment are properly grounded.[1]

  • Inert Atmosphere: For sensitive applications or when handling larger quantities, consider working under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of fire and degradation.

  • Aliquotting: When preparing smaller quantities, perform the task in a fume hood. Use appropriate, calibrated dispensing tools. Avoid creating aerosols.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent solvent evaporation and exposure to air.[1][2][3][4]

3. Post-Handling Cleanup:

  • Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol), ensuring compatibility with all materials.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and wipes, as hazardous waste according to the disposal plan.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing PPE.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory tasks should be conducted to ensure the highest level of safety.[6] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Reasoning
Eye and Face Protection Safety goggles with side shields and a face shield.[6][7]To protect against splashes of the chemical solution and solvent vapors, which can cause serious eye irritation.[1][2][3][4] A face shield provides an additional layer of protection.[7]
Body Protection Flame-retardant laboratory coat.[7][8]To protect the body from accidental splashes and to provide a barrier against the highly flammable solvent.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6][7]To prevent skin contact with this compound and methyl acetate. Double gloving may be appropriate for some procedures.[6]
Respiratory Protection Not generally required if handled in a fume hood.If there is a risk of inhalation or work is performed outside of a fume hood, a respirator may be necessary. Consult your institution's safety officer.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to ensure environmental safety and regulatory compliance.[10]

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solution and any liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]

  • Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.

2. Waste Storage:

  • Store all waste containers in a designated, well-ventilated, and secure area away from sources of ignition.[1]

  • Ensure containers are compatible with the waste they are holding to prevent leaks or reactions.[10][11]

3. Waste Disposal:

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10]

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_experiment 3. Experimentation cluster_cleanup 4. Cleanup cluster_disposal 5. Disposal prep Preparation handling Handling in Fume Hood experiment Experimental Use cleanup Cleanup & Decontamination disposal Waste Disposal ppe_check Don PPE weigh_dispense Aliquot/Dispense this compound ppe_check->weigh_dispense Proceed to handling safety_check Verify Safety Equipment (Fume Hood, Eyewash, Spill Kit) safety_check->ppe_check seal_store Seal & Store Stock weigh_dispense->seal_store run_reaction Perform Experiment seal_store->run_reaction Use in experiment decontaminate Decontaminate Surfaces & Equipment run_reaction->decontaminate Experiment complete segregate_waste Segregate Solid & Liquid Waste run_reaction->segregate_waste During experiment remove_ppe Remove PPE Correctly decontaminate->remove_ppe decontaminate->segregate_waste hand_wash Wash Hands remove_ppe->hand_wash store_waste Store Waste Securely segregate_waste->store_waste disposal_pickup Arrange for Hazardous Waste Pickup store_waste->disposal_pickup

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.